molecular formula C7H5Cl2FO2S B1465057 (3-Chloro-4-fluorophenyl)methanesulfonyl chloride CAS No. 1211516-98-1

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride

Cat. No.: B1465057
CAS No.: 1211516-98-1
M. Wt: 243.08 g/mol
InChI Key: UQJBTVUJRRGUTO-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C7H5Cl2FO2S and its molecular weight is 243.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloro-4-fluorophenyl)methanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-4-fluorophenyl)methanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c8-6-3-5(1-2-7(6)10)4-13(9,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJBTVUJRRGUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211516-98-1
Record name (3-chloro-4-fluorophenyl)methanesulfonyl chloride
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Foundational & Exploratory

Introduction: The Strategic Importance of Substituted Phenylmethanesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for (3-Chloro-4-fluorophenyl)methanesulfonyl chloride (CAS 1211516-98-1) is not extensively available in public literature. This guide is constructed based on established principles of sulfonyl chloride chemistry, data from analogous structures, and general synthetic methodologies. All protocols and claims should be adapted and validated by qualified personnel in a laboratory setting.

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a specialized reagent belonging to the versatile class of sulfonyl chlorides.[1] Its structure, featuring a halogenated phenyl ring, suggests its utility as a building block in medicinal chemistry and materials science.[2][3] The presence of both chloro and fluoro substituents on the phenyl ring can profoundly influence the physicochemical properties and biological activity of derivative molecules, a concept often explored in drug discovery to enhance potency and pharmacokinetic profiles.[4] This guide provides a comprehensive technical overview of its anticipated synthesis, reactivity, and potential applications, offering a foundational resource for researchers.

Physicochemical & Structural Properties

While specific experimental data for the title compound is limited, its properties can be predicted based on its constituent functional groups.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C7H5Cl2FO2SPubChem
Molecular Weight 243.08 g/mol PubChem
Appearance Likely a solid at room temperatureAnalogy to similar sulfonyl chlorides
Solubility Soluble in polar organic solvents (e.g., THF, DCM, Acetone). Reactive with water and alcohols.[5]
Reactivity Profile Highly reactive electrophile. Moisture sensitive.[5][6]

A 2D structure of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is available on PubChem.[7]

Synthesis of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride: A Mechanistic Approach

The synthesis of arylalkanesulfonyl chlorides can be achieved through several established routes, primarily involving the oxidative chlorination of corresponding thiol precursors. The selection of a synthetic pathway often depends on the availability of starting materials, scalability, and safety considerations.

Workflow for a Plausible Synthetic Route

cluster_0 Starting Material Preparation cluster_1 Oxidative Chlorination cluster_2 Purification 3-Chloro-4-fluorobenzyl_halide 3-Chloro-4-fluorobenzyl halide Isothiouronium_salt S-(3-Chloro-4-fluorobenzyl) isothiouronium salt 3-Chloro-4-fluorobenzyl_halide->Isothiouronium_salt Nucleophilic Substitution Thiourea Thiourea Thiourea->Isothiouronium_salt Final_Product (3-Chloro-4-fluorophenyl) methanesulfonyl chloride Isothiouronium_salt->Final_Product Oxidative Cleavage & Chlorination Oxidizing_agent Oxidizing/Chlorinating Agent (e.g., NCS, NaClO2) Oxidizing_agent->Final_Product Purification Workup & Purification (e.g., Extraction, Crystallization) Final_Product->Purification

Caption: A plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general methods for the synthesis of sulfonyl chlorides from isothiouronium salts.[8][9]

Step 1: Synthesis of S-(3-Chloro-4-fluorobenzyl)isothiouronium salt

  • To a stirred solution of thiourea (1.1 equivalents) in ethanol, add 3-chloro-4-fluorobenzyl halide (1 equivalent).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and collect the precipitated S-(3-Chloro-4-fluorobenzyl)isothiouronium salt by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Oxidative Chlorination to (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

  • Prepare a biphasic mixture of a suitable organic solvent (e.g., dichloromethane) and water.

  • Add the S-(3-Chloro-4-fluorobenzyl)isothiouronium salt (1 equivalent) to the mixture.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an oxidizing/chlorinating agent such as N-chlorosuccinimide (NCS) or sodium chlorite (NaClO2) in the presence of an acid (e.g., HCl).[8][9][10]

  • Stir the reaction vigorously at low temperature, monitoring for completion by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Core Reactivity: The Electrophilic Nature of the Sulfonyl Chloride Group

The reactivity of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride moiety.[6] This makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonates, and other sulfur-containing compounds.

Reaction with Amines: Formation of Sulfonamides

The reaction with primary and secondary amines is a cornerstone of sulfonyl chloride chemistry, yielding stable sulfonamides.[6][11][12][13] This transformation is of paramount importance in drug discovery, as the sulfonamide linkage is a privileged scaffold in numerous therapeutic agents.[11][14]

Sulfonyl_Chloride (3-Chloro-4-fluorophenyl) methanesulfonyl chloride Sulfonamide (3-Chloro-4-fluorophenyl) methanesulfonamide Sulfonyl_Chloride->Sulfonamide Nucleophilic Attack Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Sulfonamide Base Base (e.g., Pyridine, Et3N) Base->Sulfonamide HCl Scavenger

Caption: General scheme for sulfonamide formation.

Experimental Protocol: General Sulfonamide Synthesis

  • Dissolve the amine (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C.

  • Slowly add a solution of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude sulfonamide.

  • Purify by recrystallization or column chromatography.

The pH of the reaction can significantly influence the yield, with some reactions showing high conversions even at high pH.[15]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is expected to be in the synthesis of novel sulfonamides for biological screening.[1][11][12][13] The sulfonamide moiety is a key structural feature in a wide array of approved drugs, including antibacterial agents, diuretics, and enzyme inhibitors.[11] The specific substitution pattern of the phenyl ring in the title compound offers a unique scaffold for library synthesis aimed at discovering new therapeutic agents.

Spectroscopic Characterization

  • ¹H NMR: A singlet for the methylene protons (CH2) adjacent to the sulfonyl group, likely in the range of 4.5-5.5 ppm, and multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the substituted phenyl ring.

  • ¹³C NMR: A signal for the methylene carbon and multiple signals in the aromatic region, with their chemical shifts influenced by the chloro and fluoro substituents.

  • IR Spectroscopy: Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[16]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including an isotopic pattern for the two chlorine atoms.[16]

Safety, Handling, and Storage

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride, like other sulfonyl chlorides, should be handled with extreme care in a well-ventilated fume hood.[17][18][19][20]

  • Hazards: It is expected to be corrosive and a lachrymator, causing severe burns to the skin, eyes, and respiratory tract.[5][17][20][21] It is also likely to be toxic if inhaled or ingested.[5][17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[18][21][22]

  • Handling: Avoid contact with skin, eyes, and clothing.[17][22] Do not breathe dust or vapors.[17][21] Handle under an inert atmosphere if possible.[22]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, alcohols, and strong bases.[17][22]

  • Spills and Disposal: In case of a spill, evacuate the area and use appropriate absorbent material for cleanup.[21] Dispose of the compound and any contaminated materials in accordance with local regulations.[22]

Conclusion

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a promising, albeit not extensively characterized, building block for chemical synthesis. Its anticipated reactivity, based on the well-established chemistry of sulfonyl chlorides, makes it a valuable tool for medicinal chemists and materials scientists. By understanding its probable synthetic routes, core reactivity, and handling requirements, researchers can effectively and safely incorporate this reagent into their discovery and development programs.

References

  • Yang, Z., Zheng, Y., & Xu, J. (2013). A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts enables a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides in high yields. Synlett, 24(16), 2165-2169.
  • Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).
  • Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674.
  • Khodaei, M. M., Bahrami, K., & Kayan, M. (2008). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synlett, 2008(16), 2453-2456.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonyl halides. Retrieved from [Link]

  • Movassaghi, M., & Lobato, M. A. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1265-1273.
  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Li, Y., et al. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Frontiers in Chemistry, 7, 789.
  • Georganics. (2011). SAFETY DATA SHEET: (4-FLUOROPHENYL)METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • PubChemLite. (n.d.). (3-chloro-4-fluorophenyl)methanesulfonyl chloride (C7H5Cl2FO2S). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113636.
  • Inchem.org. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. Retrieved from [Link]

  • mzCloud. (2016). N1 3 Chloro 4 fluorophenyl 4 fluoro 3 5 dimethylbenzene 1 sulfonamide. Retrieved from [Link]

  • Chiodi, D., et al. (2022).
  • NIST. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

Sources

3-Chloro-4-fluorobenzylsulfonyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-fluorobenzylsulfonyl chloride is a specialized fluorinated electrophile used primarily in medicinal chemistry for the introduction of the 3-chloro-4-fluorobenzylsulfonyl moiety. Unlike its phenylsulfonyl analogs, this compound features a methylene spacer (


) between the aromatic ring and the sulfonyl group. This structural feature significantly alters its reactivity profile, introducing unique stability challenges and mechanistic pathways—most notably the potential for sulfene elimination under basic conditions.

This guide provides a comprehensive technical overview for researchers, focusing on the synthesis, handling, and application of this intermediate in the development of protease inhibitors and receptor ligands.

Part 1: Chemical Identity & Physical Characterization

As a non-commodity intermediate, 3-Chloro-4-fluorobenzylsulfonyl chloride is often synthesized in situ or on-demand. The properties below are derived from structural analogs and standard sulfonyl chloride chemistry.

Core Identity
PropertyDetail
Chemical Name 3-Chloro-4-fluorobenzylsulfonyl chloride
IUPAC Name (3-Chloro-4-fluorophenyl)methanesulfonyl chloride
Molecular Formula

Molecular Weight ~243.08 g/mol
Structural Features Benzyl Linker : Increases conformational flexibility compared to arylsulfonyl chlorides.Halogenation : The 3-Cl, 4-F pattern provides metabolic stability (blocking para-oxidation) and modulates lipophilicity.
Key Precursors 3-Chloro-4-fluorobenzyl bromide (CAS 192702-01-5) or Chloride (CAS 2994-69-6)
Physical Properties (Predicted)[1][2]
  • Appearance: Off-white to pale yellow crystalline solid or viscous oil (depending on purity).

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; reacts violently with water/alcohols.

  • Stability: Moisture Sensitive . Hydrolyzes rapidly to the corresponding sulfonic acid. Thermal instability is observed >60°C due to

    
     extrusion potential.
    

Part 2: Synthetic Pathways

Due to limited commercial availability, laboratory synthesis is the standard access route. The Oxidative Chlorination of the corresponding isothiouronium salt is the most reliable method, avoiding the harsh conditions of direct sulfochlorination.

Protocol: Oxidative Chlorination Route

Reaction Scale: 10 mmol basis

Step 1: Formation of Isothiouronium Salt
  • Reagents: Dissolve 3-chloro-4-fluorobenzyl chloride (1.0 equiv) and thiourea (1.1 equiv) in Ethanol (5 mL/mmol).

  • Conditions: Reflux for 2–4 hours. The product often precipitates as the isothiouronium chloride salt upon cooling.

  • Isolation: Filter the white solid, wash with cold ethanol/ether, and dry.

Step 2: Oxidative Chlorination to Sulfonyl Chloride
  • Setup: Suspend the isothiouronium salt in

    
     and water (
    
    
    
    ratio) at 0°C.
  • Chlorination: Slowly bubble Chlorine gas (

    
    )  or add N-Chlorosuccinimide (NCS)  (3.5 equiv) portion-wise while maintaining temperature <5°C.
    
    • Note: NCS/HCl is a milder alternative to

      
       gas for bench-scale work.
      
  • Workup: The organic layer will turn yellow. Separate phases immediately. Wash organic layer with cold brine and 5%

    
     (rapidly).
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo at <30°C. Do not heat. 
    
Visualization: Synthetic Workflow

Synthesis Start 3-Chloro-4-fluorobenzyl Chloride Thiourea + Thiourea (Reflux, EtOH) Start->Thiourea Salt Isothiouronium Salt Thiourea->Salt Oxidation Oxidative Chlorination (NCS/HCl or Cl2) Salt->Oxidation Product 3-Chloro-4-fluorobenzylsulfonyl Chloride Oxidation->Product

Caption: Two-step synthesis via isothiouronium intermediate, avoiding direct chlorosulfonation.

Part 3: Reactivity & Mechanistic Insights

The presence of the benzylic methylene group (


-protons) creates a divergence in reactivity compared to standard benzenesulfonyl chlorides.
The Sulfene Elimination Risk

When reacting benzylsulfonyl chlorides with amines (to form sulfonamides), the use of strong bases (e.g., Triethylamine, DIPEA) can trigger an E1cB-like elimination pathway.

  • Deprotonation: The base removes an acidic

    
    -proton adjacent to the sulfonyl group.
    
  • Elimination: Chloride is expelled, forming a highly reactive, transient Sulfene (

    
    ).
    
  • Addition: The nucleophile (amine) adds to the sulfene.

Why this matters:

  • If the amine is sterically hindered, the sulfene may oligomerize or hydrolyze, leading to low yields.

  • Stereochemistry at the benzylic position (if substituted) would be scrambled.

  • Mitigation: Use weaker bases (Pyridine) or biphasic conditions (Schotten-Baumann) to favor direct substitution (

    
    -like) over elimination.
    
Visualization: Direct Substitution vs. Sulfene Pathway

Mechanism Substrate Benzylsulfonyl Chloride (Ar-CH2-SO2Cl) Direct Direct Substitution (Pyridine/Mild Base) Substrate->Direct Elimination Alpha-Deprotonation (Strong Base/Et3N) Substrate->Elimination + Base Base Base (B:) Sulfonamide Sulfonamide Product (Ar-CH2-SO2-NHR) Direct->Sulfonamide Sulfene SULFENE INTERMEDIATE (Ar-CH=SO2) Elimination->Sulfene - HCl Addition Nucleophilic Addition Sulfene->Addition + Amine Addition->Sulfonamide

Caption: Mechanistic bifurcation: Strong bases promote sulfene formation; mild bases favor direct substitution.

Part 4: Applications in Medicinal Chemistry[3][4][5][6]

Protease Inhibitor Scaffolds

The 3-chloro-4-fluorobenzyl moiety is a classic "privileged structure" in protease inhibition (e.g., Thrombin, Factor Xa).

  • Role: The benzyl group fits into the

    
     or 
    
    
    
    hydrophobic pockets of the enzyme.
  • Fluorine Effect: The 4-Fluoro substituent blocks metabolic hydroxylation at the para-position, extending the half-life (

    
    ) of the drug candidate.
    
  • Chlorine Effect: The 3-Chloro substituent fills lipophilic space and can induce a twist in the ring orientation, improving selectivity.

Fragment-Based Drug Discovery (FBDD)

This sulfonyl chloride serves as a "warhead" to link the lipophilic aromatic tail to polar cores (amines, amino acids).

  • Application: Synthesis of sulfonamido-peptidomimetics.

  • Example: Reaction with amino acid esters (e.g., Glycine methyl ester) to generate N-benzylsulfonyl amino acids.

Part 5: Handling & Safety Data

Hazard Identification
  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

  • Lachrymator: Like most benzyl halides and sulfonyl chlorides, it is a potent tear gas agent. Handle only in a fume hood.

  • Moisture Sensitive: Reacts violently with water to release HCl gas and sulfonic acid.

Storage Protocol
  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid metal spatulas (corrosion risk).

References

  • Title: "General preparation method of sulfonyl chloride via oxidative chlorination.
  • Mechanistic Insight (Sulfenes)

    • Title: "The mechanism of hydrolysis of sulfonyl chlorides and the role of sulfenes."
    • Source: Journal of the American Chemical Society.
    • URL: [Link]

  • Precursor Availability: Title: "3-Chloro-4-fluorobenzyl bromide (CAS 192702-01-5) Product Page." Source: Sigma-Aldrich / Merck.

Technical Guide: 3-Chloro-4-fluoro-alpha-toluenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Chloro-4-fluoro-alpha-toluenesulfonyl chloride (CAS: 1211516-98-1) is a specialized organosulfur building block used primarily in the synthesis of sulfonamide-based pharmacophores. As a derivative of alpha-toluenesulfonyl chloride (benzylsulfonyl chloride), it serves as a critical electrophile for introducing the (3-chloro-4-fluorophenyl)methylsulfonyl moiety into target molecules.

The strategic placement of halogen atoms—chlorine at the meta position and fluorine at the para position—modulates the lipophilicity and metabolic stability of the resulting drug candidates, making this compound highly relevant in the development of antibacterial, antitumor, and anti-inflammatory agents.

Part 2: Nomenclature & Chemical Identity

Precise identification is critical when sourcing reagents for GLP/GMP workflows. This compound is frequently indexed under varying nomenclatures depending on the vendor or database.

Table 1: Chemical Identity & Synonyms
Identifier TypeValue
Common Name 3-Chloro-4-fluoro-alpha-toluenesulfonyl chloride
IUPAC Name (3-Chloro-4-fluorophenyl)methanesulfonyl chloride
CAS Number 1211516-98-1
Alternative Name 3-Chloro-4-fluorobenzylsulfonyl chloride
Alternative Name Benzenemethanesulfonyl chloride, 3-chloro-4-fluoro-
Molecular Formula C₇H₅Cl₂FO₂S
Molecular Weight 243.08 g/mol
SMILES ClS(=O)(=O)CC1=CC(Cl)=C(F)C=C1
Visualization: Structural Decomposition

The following diagram illustrates the structural components that define the reactivity and naming convention of this molecule.

Structure Figure 1: Structural dissection of 3-Chloro-4-fluoro-alpha-toluenesulfonyl chloride. Core Benzene Ring Sub1 3-Chloro (Cl) (Meta Position) Core->Sub1 Substitution Sub2 4-Fluoro (F) (Para Position) Core->Sub2 Substitution Linker Methylene Bridge (-CH2-) Core->Linker Alpha Position Funct Sulfonyl Chloride (-SO2Cl) Linker->Funct Reactive Head

Part 3: Chemical Properties & Reactivity Profile

Physical Specifications
  • Appearance: Typically an off-white to white crystalline powder or low-melting solid.

  • Solubility: Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate). Reacts violently with water and alcohols.

  • Stability: Moisture sensitive.[1] Hydrolyzes to the corresponding sulfonic acid upon exposure to atmospheric moisture.

Reactivity Mechanisms

The sulfonyl chloride group (-SO2Cl) is a hard electrophile. The presence of the methylene spacer (-CH2-) between the aromatic ring and the sulfonyl group (alpha-toluene structure) imparts unique reactivity compared to direct arylsulfonyl chlorides:

  • Nucleophilic Substitution: Reacts rapidly with primary and secondary amines to form sulfonamides .

  • Sulfene Intermediate Potential: Under basic conditions with tertiary amines, alpha-toluenesulfonyl chlorides can eliminate HCl to form transient sulfenes (R-CH=SO2), which can undergo cycloadditions or be trapped by nucleophiles [1].

  • Halogen Effects: The 3-Cl, 4-F substitution pattern deactivates the ring slightly but primarily serves to block metabolic oxidation at the para-position (fluorine effect) and increase lipophilicity (chlorine effect).

Part 4: Synthesis & Production Protocols

While often purchased, the synthesis of this compound follows standard protocols for benzylsulfonyl chlorides. The most robust pathway involves the oxidative chlorination of the corresponding thiol or isothiouronium salt.

Standard Operating Procedure (Theoretical)

Starting Material: 3-Chloro-4-fluorobenzyl chloride (CAS: 261763-37-3)

Step 1: Thiol Formation (Isothiouronium Intermediate)

  • Dissolve 3-Chloro-4-fluorobenzyl chloride in ethanol.

  • Add 1.1 equivalents of thiourea .

  • Reflux for 3-4 hours to form the S-benzylisothiouronium chloride salt.

  • Note: This salt is stable and can be isolated or used directly.

Step 2: Oxidative Chlorination

  • Suspend the salt in water/acetic acid or water/DCM mixture.

  • Cool to 0–5°C.

  • Bubble Chlorine gas (Cl₂) or add N-chlorosuccinimide (NCS) slowly.

  • Maintain temperature <10°C to prevent hydrolysis.

  • Workup: Extract with DCM, wash with cold water/brine, dry over MgSO₄, and concentrate in vacuo.

Visualization: Synthesis Pathway

Synthesis Figure 2: Industrial synthesis route via oxidative chlorination. Start 3-Chloro-4-fluorobenzyl chloride Inter S-Benzylisothiouronium Salt Start->Inter Nucleophilic Sub. Reagent1 Thiourea / EtOH Reflux Reagent1->Inter Product 3-Chloro-4-fluoro-alpha- toluenesulfonyl chloride Inter->Product Oxidative Chlorination Reagent2 Cl2 (gas) or NCS H2O / AcOH, <10°C Reagent2->Product

Part 5: Applications in Drug Discovery

Sulfonamide Synthesis

The primary application is the derivatization of amines to create sulfonamide libraries. Sulfonamides are a "privileged structure" in medicinal chemistry, found in antibiotics, diuretics, and anti-cancer drugs.

Protocol:

  • Solvent: DCM or THF.

  • Base: Pyridine, TEA, or DIPEA (to scavenge HCl).

  • Conditions: 0°C to RT, 1-4 hours.

  • Yields: Typically >90% due to the high reactivity of the sulfonyl chloride [2].

Bioisosteric Utility

The 3-Cl, 4-F motif is specifically engineered for:

  • Metabolic Stability: The para-fluorine blocks P450-mediated oxidation at the most reactive site of the phenyl ring.

  • Lipophilicity: The meta-chlorine increases logP, enhancing membrane permeability without introducing the steric bulk of a methyl or tert-butyl group.

Visualization: Reaction Workflow

Reaction Figure 3: General workflow for sulfonamide library generation. Scaffold Amine Scaffold (R-NH2) Product Target Sulfonamide Scaffold->Product + Reagent Reagent 3-Cl-4-F-alpha-toluenesulfonyl chloride Reagent->Product Base Base (TEA/Pyridine) Base->Product HCL Scavenger

Part 6: Safety & Handling (MSDS Summary)

Signal Word: DANGER

Hazard ClassStatementCode
Skin Corrosion Causes severe skin burns and eye damage.[2]H314
Corrosive to Metals May be corrosive to metals.[2]H290
Acute Toxicity May be harmful if swallowed or inhaled.H302/H332

Handling Protocols:

  • Moisture Control: Always handle under inert atmosphere (Nitrogen/Argon) if possible. Store in a desiccator at 2-8°C.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Work inside a fume hood.

  • Spill Response: Neutralize with sodium bicarbonate or lime. Do not add water directly to the bulk material [3].

References

  • King, J. F., et al. "The mechanism of hydrolysis of sulfonyl chlorides." Canadian Journal of Chemistry, vol. 67, no. 11, 1989. Link

  • Bartzatt, R., et al. "Reaction of benzenesulfonyl chloride with amines."[3] ResearchGate, 2008. Link

  • Sigma-Aldrich. "Safety Data Sheet: (3-chloro-4-fluorophenyl)methanesulfonyl chloride." Merck KGaA, 2025. Link

Sources

Introduction: The Strategic Importance of Halogenated Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Chloro-4-fluorophenyl)methanesulfonyl chloride: A Keystone Reagent in Modern Medicinal Chemistry

Executive Summary: (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a highly reactive organosulfur compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a sulfonyl chloride functional group attached to a di-halogenated phenyl ring, makes it a valuable intermediate for introducing the 3-chloro-4-fluorophenylmethylsulfonyl moiety into complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a robust synthesis protocol, insights into its chemical reactivity, and a detailed exploration of its applications as a strategic building block in drug discovery and development.

Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their ability to react readily with nucleophiles to form stable sulfonamides and sulfonate esters.[1] In the context of medicinal chemistry, the incorporation of halogen atoms, particularly chlorine and fluorine, into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties. Halogens can influence metabolic stability, lipophilicity, binding affinity, and membrane permeability.[2]

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride combines the high electrophilicity of the sulfonyl chloride group with the unique electronic and steric attributes of the 3-chloro-4-fluoro substitution pattern on the phenyl ring. This specific arrangement is of great interest for creating novel bioactive compounds where precise modulation of properties is critical for achieving desired therapeutic outcomes.

Physicochemical Properties and Identification

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a specialized reagent. While a specific CAS Number is not publicly indexed, its identity is unambiguously confirmed by its chemical structure and molecular formula. For tracking and regulatory purposes, the PubChem Compound Identifier (CID) should be referenced.

PropertyValueSource
Compound Name (3-Chloro-4-fluorophenyl)methanesulfonyl chloride[3]
PubChem CID 53414459[3]
Molecular Formula C₇H₅Cl₂FO₂S[3]
Molecular Weight 243.08 g/mol Calculated
Monoisotopic Mass 241.93713 Da[3]
Appearance Predicted to be a solid or oilInferred
InChI InChI=1S/C7H5Cl2FO2S/c8-6-3-5(1-2-7(6)10)4-13(9,11)12/h1-3H,4H2[3]
InChIKey UQJBTVUJRRGUTO-UHFFFAOYSA-N[3]
SMILES C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)F[3]

Synthesis and Mechanistic Insights

The synthesis of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride can be achieved via the oxidative chlorination of a suitable sulfur-containing precursor, such as the corresponding thiol (mercaptan) or disulfide. This method is widely applicable for preparing sulfonyl chlorides from various starting materials.[4][5]

The logical precursor for this synthesis is (3-chloro-4-fluorophenyl)methanethiol, which can be prepared from commercially available 3-chloro-4-fluorotoluene.[6]

Plausible Synthetic Pathway

The overall transformation involves two key stages:

  • Thiol Formation: Conversion of 3-chloro-4-fluorobenzyl halide to (3-chloro-4-fluorophenyl)methanethiol.

  • Oxidative Chlorination: Oxidation of the thiol in the presence of a chlorine source to yield the final sulfonyl chloride.

G cluster_0 Stage 1: Thiol Synthesis cluster_1 Stage 2: Oxidative Chlorination A 3-Chloro-4-fluorotoluene B 3-Chloro-4-fluorobenzyl bromide A->B NBS, BPO CCl4, reflux C (3-Chloro-4-fluorophenyl) methanethiol B->C 1. Thiourea 2. NaOH (aq) D (3-Chloro-4-fluorophenyl) methanesulfonyl chloride C->D Cl2, H2O DCM, 0 °C

Caption: Proposed two-stage synthesis of the target compound.

Mechanistic Causality
  • Radical Bromination: The synthesis begins with the free-radical bromination of 3-chloro-4-fluorotoluene at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO). The benzylic C-H bond is significantly weaker than the aromatic C-H bonds, allowing for selective halogenation at this site.

  • Thiol Formation: The resulting benzyl bromide is a potent electrophile. It reacts with a sulfur nucleophile like thiourea to form a stable isothiouronium salt. Subsequent hydrolysis of this salt under basic conditions liberates the desired thiol. This two-step process is a standard and reliable method for converting alkyl halides to thiols while avoiding the common side-reaction of disulfide formation.

  • Oxidative Chlorination: The thiol is then subjected to oxidative chlorination. In an aqueous medium, chlorine gas (or a reagent like N-chlorosuccinimide) acts as both an oxidizing agent and a chlorine source.[4] The reaction proceeds through several oxidized sulfur intermediates (sulfenyl chloride, sulfinyl chloride) before reaching the stable sulfonyl chloride oxidation state.[1][7] Conducting the reaction at low temperatures (e.g., 0 °C) is crucial to control the exothermicity and prevent unwanted side reactions.

Chemical Reactivity, Safety, and Handling

The reactivity of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.

  • Reaction with Nucleophiles: It reacts readily with primary and secondary amines in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form highly stable sulfonamides. This is the most common application in drug discovery. It also reacts with alcohols to form sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.

  • Hydrolysis: Like most sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, all reactions and storage should be under anhydrous conditions.

Safety and Handling Protocol

Based on data for analogous compounds, (3-Chloro-4-fluorophenyl)methanesulfonyl chloride should be handled as a corrosive and toxic substance.[8][9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a full-face shield.[8]

  • Handling: Handle only in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon). Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.

  • First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of exposure, seek immediate medical attention.[8]

Applications in Drug Discovery and Development

The primary role of this reagent is as a synthetic intermediate to introduce the 3-chloro-4-fluorophenylmethylsulfonyl group into a target molecule. This moiety can serve as a key pharmacophore or as a structural element to fine-tune the drug-like properties of a lead compound.

Rationale for Use
  • Bioisosteric Replacement: The sulfonamide group is a common bioisostere for amide or carboxylic acid functionalities, offering different hydrogen bonding capabilities and metabolic stability.

  • Lipophilicity and Permeability: The chloro and fluoro substituents increase the lipophilicity of the parent molecule, which can enhance its ability to cross cellular membranes. The specific 3-chloro-4-fluoro pattern provides a distinct electronic and steric profile compared to other halogenation patterns.

  • Metabolic Blocking: The fluorine atom, and to a lesser extent the chlorine atom, can be used to block sites of metabolic oxidation on the aromatic ring, thereby increasing the half-life of a drug.

  • Binding Interactions: The halogen atoms can participate in specific halogen bonding interactions with protein targets, potentially increasing the potency and selectivity of the drug.

G A (3-Chloro-4-fluorophenyl) methanesulfonyl chloride C Target Molecule (e.g., Sulfonamide Drug Candidate) A->C Base (Pyridine) Solvent (DCM) B Nucleophilic Core (e.g., R-NH2) B->C

Caption: General workflow for synthesizing a drug candidate.

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol details a representative procedure for the reaction of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride with a primary amine to form a sulfonamide.

Objective: To synthesize N-benzyl-(3-chloro-4-fluorophenyl)methanesulfonamide.

Materials:

  • (3-Chloro-4-fluorophenyl)methanesulfonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve (3-Chloro-4-fluorophenyl)methanesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add pyridine (1.5 eq) to the stirred solution, followed by the dropwise addition of benzylamine (1.05 eq).

    • Causality: The reaction is cooled to control the exotherm. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, dilute the mixture with additional DCM.

  • Workup - Washes: Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Causality: The aqueous washes are critical for removing the base, unreacted starting materials, and salts, which is essential for obtaining a pure product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization or flash column chromatography to yield the pure N-benzyl-(3-chloro-4-fluorophenyl)methanesulfonamide.

Conclusion

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride stands as a potent and versatile chemical tool for researchers in medicinal chemistry and drug development. Its well-defined reactivity, combined with the beneficial properties imparted by its halogenated aromatic ring, allows for the rational design and synthesis of novel compounds with potentially enhanced therapeutic profiles. Proper understanding of its synthesis, handling, and reactivity is paramount to leveraging its full potential in the creation of next-generation pharmaceuticals.

References

  • PubChem. (3-chloro-4-fluorophenyl)methanesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). H2O2/SOCl2: A Highly Efficient Reagent for Direct Oxidative Conversion of Thiols and Disulfides to the Corresponding Sulfonyl Chlorides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • Google Patents. (2021). Process for the preparation of substituted benzene sulfonyl chlorides. CN112759536A.
  • Google Patents. (2012). Preparation method of substituted benzene sulfonyl chloride. CN102432419A.
  • ResearchGate. (2011). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Advanced Materials Research, 233-235, 111-114. [Link]

  • Gunjal, S. T., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 135-174. [Link]

  • Chemistry Stack Exchange. (2012). Oxidative chlorination mechanism (sulfide to sulfonyl chloride). [Link]

  • PrepChem. (n.d.). Synthesis of 3-chloro-4-fluoro-nitrobenzene. [Link]

  • Wang, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(16), 4945. [Link]

  • Autech Industry Co.,Ltd. (n.d.). 3-Chloro-4-fluorotoluene. [Link]

  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Google Patents. (2013). General preparation method of sulfonyl chloride. CN103351315A.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. [Link]

  • Georganics. (n.d.). (3-Fluorophenyl)methanesulfonyl chloride. [Link]

  • Wordpress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. [Link]

  • mzCloud. (2016). N1-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzene-1-sulfonamide. [Link]

  • Google Patents. (2014). Preparation method of 3-chloro-4-fluoroaniline hydrochloride. CN103709044A.
  • PubChem. (n.d.). (3-Fluoro-4-methylphenyl)methanesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (3-Fluoro-4-methoxyphenyl)methanesulfonyl chloride. National Center for Biotechnology Information. [Link]

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3-Chloro-4-fluorobenzylsulfonyl chloride SMILES structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-4-fluorobenzenesulfonyl Chloride

Senior Application Scientist Note: This technical guide focuses on 3-Chloro-4-fluorobenzenesulfonyl chloride (CAS No. 91170-93-3) . The user's original topic mentioned "benzylsulfonyl chloride," which contains a methylene (-CH2-) spacer between the aromatic ring and the sulfur atom. However, this compound is not commonly available or described in chemical literature. The widely used and commercially significant reagent is the benzenesulfonyl analog, where the sulfonyl chloride moiety is directly attached to the phenyl ring. This guide provides a comprehensive overview of this key building block for researchers in drug discovery and materials science.

Abstract

3-Chloro-4-fluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a pivotal electrophilic reagent in organic synthesis. Its utility is primarily defined by the highly reactive sulfonyl chloride group, which readily engages with a wide array of nucleophiles to form stable sulfonamide and sulfonate ester linkages. The presence of both chlorine and fluorine atoms on the phenyl ring offers additional vectors for molecular design, influencing physicochemical properties such as lipophilicity and metabolic stability in derivative compounds. This guide details the compound's structural and physicochemical properties, outlines robust protocols for its synthesis and subsequent reactions, and discusses its applications, particularly within the field of medicinal chemistry.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a reagent's properties are critical for its effective and safe use in an experimental setting.

SMILES (Simplified Molecular-Input Line-Entry System): Fc1ccc(cc1Cl)S(Cl)(=O)=O[1]

Table 1: Compound Identification and Properties

Identifier Value Source
IUPAC Name 3-chloro-4-fluorobenzene-1-sulfonyl chloride [1]
CAS Number 91170-93-3 [1]
Molecular Formula C₆H₃Cl₂FO₂S [1]
Molecular Weight 229.06 g/mol
Appearance Clear yellow liquid [1]
Density 1.610 g/mL at 25 °C
Boiling Point 104-105 °C at 1 mmHg
Refractive Index n20/D 1.552

| InChI Key | DXFXNSNBZNELII-UHFFFAOYSA-N |[1] |

Synthesis and Manufacturing Principles

Arylsulfonyl chlorides are typically synthesized via one of two primary industrial routes: the Sandmeyer reaction from an aniline precursor or, more commonly, the direct chlorosulfonation of an aromatic ring. The latter is generally preferred for its atom economy and use of readily available starting materials.

Electrophilic Chlorosulfonation of 1-Chloro-2-fluorobenzene

The most direct and established method for preparing 3-Chloro-4-fluorobenzenesulfonyl chloride is the electrophilic aromatic substitution reaction on 1-chloro-2-fluorobenzene using chlorosulfonic acid.

Causality of Experimental Design:

  • Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the source of the electrophile, chlorosulfonium cation (⁺SO₂Cl). Its strong acidic and dehydrating nature drives the reaction forward.

  • Regioselectivity: The fluorine atom is a weak ortho-, para-director, while the chlorine atom is also a weak ortho-, para-director. In 1-chloro-2-fluorobenzene, the position para to the fluorine atom (and meta to the chlorine) is sterically accessible and electronically activated, leading to the desired 3-chloro-4-fluoro substitution pattern as the major product.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0–5 °C) during the addition of the substrate is crucial to prevent the formation of side products, such as the corresponding sulfonic acid (hydrolysis) and diaryl sulfones.

Synthesis_Pathway Start 1-Chloro-2-fluorobenzene Product 3-Chloro-4-fluorobenzenesulfonyl Chloride Start->Product Electrophilic Aromatic Substitution (0-25 °C) Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Product

Caption: Synthesis via Electrophilic Chlorosulfonation.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is based on established procedures for aromatic chlorosulfonation and should only be performed by trained chemists with appropriate safety measures.[2]

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber (e.g., containing aqueous sodium hydroxide solution) to neutralize the HCl gas byproduct. Ensure the entire apparatus is dry and under an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: In the flask, place chlorosulfonic acid (3.0 molar equivalents). Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add 1-chloro-2-fluorobenzene (1.0 molar equivalent) dropwise from the dropping funnel over 1-2 hours. Maintain the internal temperature below 5 °C throughout the addition.

    • Expert Insight: Vigorous stirring is essential to ensure efficient heat dissipation and mixing, preventing localized temperature increases that can lead to side product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by an appropriate method (e.g., TLC or GC analysis of a quenched aliquot).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step quenches the excess chlorosulfonic acid and precipitates the product.

    • Trustworthiness Check: This quenching step is highly exothermic and releases large volumes of HCl gas. It must be performed in a well-ventilated fume hood with extreme caution.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x volume).

  • Purification: Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure. The crude product is typically purified by vacuum distillation to yield the final product as a clear liquid.

Chemical Reactivity and Applications

The synthetic utility of 3-Chloro-4-fluorobenzenesulfonyl chloride stems from its function as a potent electrophile, enabling the facile introduction of the 3-chloro-4-fluorobenzenesulfonyl moiety onto nucleophilic substrates.

Nucleophilic Substitution: Formation of Sulfonamides and Sulfonates

The core reactivity involves the attack of a nucleophile (e.g., an amine or an alcohol) on the electron-deficient sulfur atom, followed by the displacement of the chloride leaving group. This reaction is fundamental to the synthesis of a vast range of biologically active molecules and functional materials.

Reactivity_Workflow cluster_0 Nucleophiles cluster_1 Products Amine Amine (R-NH₂) Reagent 3-Chloro-4-fluorobenzenesulfonyl Chloride Amine->Reagent Alcohol Alcohol (R-OH) Alcohol->Reagent Sulfonamide Sulfonamide Reagent->Sulfonamide + Base (e.g., Pyridine) Sulfonate Sulfonate Ester Reagent->Sulfonate + Base (e.g., Pyridine)

Caption: General Reactivity with Nucleophiles.

Experimental Protocol: Synthesis of an N-Aryl Sulfonamide

This protocol demonstrates a typical sulfonamide coupling reaction, a cornerstone of medicinal chemistry workflows.

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 molar equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve 3-Chloro-4-fluorobenzenesulfonyl chloride (1.1 molar equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution.

    • Expert Insight: Using a slight excess of the sulfonyl chloride ensures complete consumption of the often more valuable amine substrate. The base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with 1M HCl (to remove excess base), water, and brine.

  • Isolation and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or flash column chromatography. The structure and purity of the final product must be validated using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

3-Chloro-4-fluorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

Table 2: GHS Hazard and Precautionary Information

Category Code Description
Pictogram GHS05 Corrosion
Signal Word Danger
Hazard Statement H314 Causes severe skin burns and eye damage.
Precautionary P280 Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary P303+P361+P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
Precautionary P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

| Precautionary | P310 | Immediately call a POISON CENTER/doctor. |

  • Handling: Always handle in a well-ventilated chemical fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles with a face shield.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture, as it will readily hydrolyze to the corresponding sulfonic acid.

  • Spills & Disposal: Spills should be neutralized with a mild base like sodium bicarbonate before cleanup. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-4-fluorobenzenesulfonyl chloride is a valuable and versatile reagent for the synthesis of complex organic molecules. Its robust reactivity as an electrophile, combined with the modulating effects of its halogen substituents, makes it an important tool for scientists in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling procedures, as detailed in this guide, is essential for its safe and effective application in the laboratory.

References

  • Thermo Fisher Scientific. 3-Chloro-4-fluorobenzenesulfonyl chloride, 98%.

  • Sigma-Aldrich. 3-Chloro-4-fluorobenzenesulfonyl chloride, 97%.

  • PubChem, National Center for Biotechnology Information. 3-Chloro-4-fluorobenzoyl Chloride.

  • Wikipedia. Benzenesulfonyl chloride.

  • ChemicalBook. o-TOLUENESULFONYL CHLORIDE synthesis.

  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.

  • de Boer, Th. J.; Backer, H. J. N,N-Dimethyl-p-toluenesulfonamide. Organic Syntheses, Coll. Vol. 4, p.943 (1963); Vol. 34, p.96 (1954).

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Introduction: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Chloro-4-fluorophenyl)methanesulfonyl chloride for Advanced Research Applications

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a highly reactive intermediate that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, makes it an attractive starting material for creating novel drug candidates. The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency, metabolic stability, and cell membrane permeability.[1][2][3] The sulfonyl chloride moiety is a powerful electrophile, readily reacting with a wide range of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing functional groups that are prevalent in many FDA-approved drugs.[4]

This guide offers an in-depth exploration of this versatile reagent, from its fundamental properties and commercial availability to detailed protocols for its synthesis, analysis, and application in synthetic workflows.

Physicochemical Properties and Specifications

Understanding the fundamental properties of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is critical for its effective use in experimental design. The compound is a solid at room temperature and, like most sulfonyl chlorides, is sensitive to moisture.

PropertyValueSource
CAS Number 1211516-98-1
Molecular Formula C₇H₅Cl₂FO₂S[5]
Molecular Weight 241.09 g/mol [5]
Appearance White to off-white solid (typical)Supplier Data
Purity ≥95% (typical commercial grade)Supplier Data
InChIKey UQJBTVUJRRGUTO-UHFFFAOYSA-N[5]
SMILES C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)F[5]
Predicted XlogP 2.6[5]

Reactivity and Stability: As a sulfonyl chloride, this reagent is highly susceptible to hydrolysis. It will react with water, including atmospheric moisture, to form the corresponding sulfonic acid. Therefore, it must be handled under anhydrous conditions. It is also incompatible with strong bases and oxidizing agents.[6]

Commercial Availability and Procurement

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is available from several specialized chemical suppliers. When procuring this reagent, it is essential to consider purity, quantity, and the supplier's quality management systems.

SupplierProduct Number (Example)Typical Purity
Sigma-Aldrich ENA371463524Inquire
BLD Pharm BD23943398%
Enamine ENA371-46352495%
Georganics Similar structures available97-99%+

Handling and Storage Protocol:

  • Receipt: Upon receipt, inspect the container for any damage that may compromise the seal.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible substances like water and strong bases.[7] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

  • Dispensing: When dispensing the reagent, work in a fume hood and use dry glassware and tools. It is advisable to blanket the container with an inert gas before re-sealing.

Synthesis of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

While commercially available, laboratory-scale synthesis may be required for specific research needs. A common and effective method for preparing arylmethanesulfonyl chlorides is the oxidative chlorination of the corresponding thiol or disulfide. The following protocol is a representative procedure adapted from established methods for sulfonyl chloride synthesis.[8][9][10]

Workflow for the Synthesis of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride:

cluster_0 Step 1: Thiol Preparation (if needed) cluster_1 Step 2: Oxidative Chlorination cluster_2 Step 3: Workup & Purification A (3-Chloro-4-fluorobenzyl) halide B Thiourea or NaSH A->B Nucleophilic Substitution C (3-Chloro-4-fluorophenyl)methanethiol B->C Hydrolysis D (3-Chloro-4-fluorophenyl)methanethiol E Chlorine (Cl₂) in aq. HCl D->E Oxidation & Chlorination < 0°C F (3-Chloro-4-fluorophenyl)methanesulfonyl chloride E->F Reaction G Reaction Mixture H Extraction with DCM G->H I Drying & Solvent Removal H->I J Purified Product I->J

Caption: Synthetic workflow for (3-Chloro-4-fluorophenyl)methanesulfonyl chloride.

Experimental Protocol: Oxidative Chlorination

Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: Equip a three-necked flask with a magnetic stirrer, a thermometer, a gas inlet tube, and a gas outlet connected to a scrubber (e.g., containing a sodium thiosulfate solution).

  • Charge Reagents: Add (3-Chloro-4-fluorophenyl)methanethiol (1 equivalent) to a mixture of 1,2-dichloroethane and concentrated hydrochloric acid (2M). Cool the mixture to between -5°C and 0°C using an ice-salt bath.

  • Chlorination: Slowly bubble chlorine gas through the vigorously stirred solution. Monitor the internal temperature closely, ensuring it does not rise above 0°C.

  • Reaction Monitoring: The reaction is typically exothermic. Continue the chlorine addition until the reaction mixture turns a persistent yellowish-green, indicating a slight excess of chlorine. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by quenching a small aliquot.

  • Quenching: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen or argon to remove excess chlorine gas.

  • Workup: Transfer the reaction mixture to a pre-chilled separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, cold saturated sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C) to yield the crude product.

  • Purification: The crude (3-Chloro-4-fluorophenyl)methanesulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) if necessary.

Quality Control and Analytical Methodologies

Ensuring the purity and structural integrity of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is paramount for the reproducibility of downstream applications. A combination of chromatographic and spectroscopic techniques is recommended for full characterization.[11]

TechniquePurposeKey Parameters & Expected Results
HPLC (UV) Purity assessment and quantificationC18 column; Mobile phase of acetonitrile/water gradient; Detection at ~220 nm. Expect a single major peak.[12][13]
GC-MS Purity and impurity identificationSeparation of volatile components. Mass spectrum should match the molecular weight (M⁺ peak at m/z 240/242/244) and show characteristic fragmentation patterns.
¹H NMR Structural ConfirmationExpect a singlet for the CH₂ group (~4.5-5.0 ppm) and multiplets in the aromatic region (~7.2-7.8 ppm) consistent with the substitution pattern.
¹⁹F NMR Structural ConfirmationExpect a singlet or doublet corresponding to the single fluorine atom on the aromatic ring.
FT-IR Functional Group IdentificationCharacteristic strong absorptions for S=O stretching (~1370 and 1170 cm⁻¹).

Detailed Protocol: Purity Assessment by HPLC

  • Standard Preparation: Accurately weigh a small amount of the material and dissolve it in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Sample Preparation: Prepare a sample solution in acetonitrile at a similar concentration to the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: Start with a high percentage of A, and linearly increase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and the sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Applications in Drug Discovery and Organic Synthesis

The primary application of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is as an electrophilic partner in the synthesis of sulfonamides. This functional group is a cornerstone of medicinal chemistry, found in antibacterial agents, diuretics, anticonvulsants, and kinase inhibitors.[4][10] The specific 3-chloro-4-fluoro substitution pattern is particularly valuable for probing structure-activity relationships (SAR). The "magic chloro" effect suggests that introducing a chlorine atom can dramatically enhance binding affinity and potency.[2]

Reaction Pathway: Sulfonamide Synthesis

A (3-Chloro-4-fluorophenyl)methanesulfonyl chloride D Reaction Intermediate A->D Nucleophilic Attack B Primary or Secondary Amine (R¹R²NH) B->D C Non-nucleophilic Base (e.g., Pyridine, TEA) C->D HCl Scavenger E Target Sulfonamide D->E Deprotonation F Byproduct ([Base-H]⁺Cl⁻) D->F

Caption: General reaction pathway for sulfonamide synthesis.

Experimental Protocol: Synthesis of a Model Sulfonamide

  • Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve a primary or secondary amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve (3-Chloro-4-fluorophenyl)methanesulfonyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC.

  • Workup: Upon completion, dilute the mixture with dichloromethane and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization.

Safety, Handling, and Disposal

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a hazardous chemical that requires strict safety protocols. Based on data for analogous sulfonyl chlorides, it should be treated as a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is also harmful if inhaled, swallowed, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. Work exclusively in a certified chemical fume hood.[7]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place it in a sealed container for chemical waste disposal. Do not use combustible materials. Avoid generating dust.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a potent and versatile reagent for advanced chemical synthesis. Its value in drug discovery is underscored by the critical role of the sulfonyl chloride functional group and the beneficial properties often imparted by chloro- and fluoro-substituents. By understanding its properties, employing rigorous analytical methods for quality control, and adhering to strict safety protocols, researchers can effectively leverage this compound to construct novel molecules and accelerate the development of next-generation therapeutics.

References

  • Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

  • Organic Syntheses. Methanesulfonyl chloride. Available from: [Link]

  • PubChem. (3-chloro-4-fluorophenyl)methanesulfonyl chloride. National Center for Biotechnology Information. Available from: [Link]

  • Eurofins. Analytical Method Summaries. Available from: [Link]

  • P212121 Store. (3-Fluoro-phenyl)-methanesulfonyl chloride. Available from: [Link]

  • ChemSrc. (4-chloro-3-fluorophenyl)methanesulfonyl chloride Suppliers. Available from: [Link]

  • Georganics. (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Available from: [Link]

  • PubChem. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • G. G. D. Kumar, R. S. R. Murty, G. R. S. Kumar, et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review". European Journal of Medicinal Chemistry, vol. 173, pp. 199-233, 2019. Available from: [Link]

  • Wechem. "Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science". Available from: [Link]

  • Georganics. (3-Fluorophenyl)methanesulfonyl chloride. Available from: [Link]

  • A. B. D. C. M. B. D. M. L. G. D. F. D. F. D. M. T. L. S. D. V. D. F. G. L. P. D. L. C. A. C. D. P. G. D. E. M. C. D. J. C. G. D. A. D. A. B. D. C. M. B. D. M. L. G. D. F. D. F. D. M. T. L. S. D. V. D. F. G. L. P. D. L. C. A. C. D. P. G. D. E. M. C. D. J. C. G. D. A. D. A. B. D. C. M. B. D. M. L. G. D. F. D. F. D. M. T. L. S. D. V. D. F. G. L. P. D. L. C. A. C. D. P. G. D. E. M. C. D. J. C. G. D. A. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4". Angewandte Chemie International Edition, vol. 58, no. 41, pp. 14614-14618, 2019. Available from: [Link]

  • Google Patents. HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Jones, C. R., et al. "An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline". Annals of Occupational Hygiene, vol. 28, no. 3, pp. 281-287, 1984. Available from: [Link]

  • Georganics. (4-FLUOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Available from: [Link]

  • Organic Syntheses. Methanesulfonyl Cyanide. Available from: [Link]

  • Chiodi, D., & Ishihara, Y. "“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery". ChemRxiv, 2022. Available from: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]

  • Kumar, G. G. D., et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review". European Journal of Medicinal Chemistry, vol. 173, pp. 199-233, 2019. Available from: [Link]

  • Liu, K., et al. "Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides". Molecules, vol. 15, no. 12, pp. 9233-9243, 2010. Available from: [Link]

  • Sdfine. METHANESULPHONYL CHLORIDE Safety Data Sheet. Available from: [Link]

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Navigating the Synthesis of 3-Chloro-4-fluorobenzylsulfonyl chloride: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scarcity of a Potentially Valuable Reagent

A thorough search of commercial chemical databases indicates that 3-Chloro-4-fluorobenzylsulfonyl chloride is not a stock item. This lack of immediate availability necessitates a synthetic approach for any research program requiring this specific sulfonyl chloride. The purpose of this guide is to equip the medicinal or process chemist with the necessary information to confidently synthesize this target molecule in the laboratory. We will explore three viable synthetic pathways, each starting from a commercially available precursor.

Table 1: Physicochemical Properties of 3-Chloro-4-fluorobenzylsulfonyl chloride

PropertyValue (Predicted)
Molecular FormulaC₇H₅Cl₂FO₂S
Molecular Weight247.09 g/mol
AppearanceLikely a solid or high-boiling liquid
StabilityExpected to be sensitive to moisture

Strategic Synthesis Planning: Available Precursors and Proposed Routes

The feasibility of any synthesis is critically dependent on the availability and cost of the starting materials. Our investigation has identified three commercially available precursors that can serve as excellent starting points for the synthesis of 3-Chloro-4-fluorobenzylsulfonyl chloride.

Table 2: Commercially Available Precursors and Indicative Pricing

PrecursorCAS NumberRepresentative Suppliers & Indicative Pricing
3-Chloro-4-fluorobenzylamine72235-56-4Apollo Scientific: 25g for £76.00Ivy Fine Chemicals: 25g for $126.10[1][2]
3-Chloro-4-fluorobenzyl bromide192702-01-5ChemicalBook: Pricing varies by supplier[3]TCI Europe: Pricing available on request[4]
3-Chloro-4-fluorobenzyl mercaptan886498-16-4BLD Pharm: Availability and pricing on request[5]

Based on these starting materials, we propose three distinct synthetic strategies. The choice of route will depend on the laboratory's expertise, available equipment, and the desired scale of the synthesis.

G cluster_0 Synthetic Pathways cluster_1 Key Intermediates & Reactions Precursor_Amine 3-Chloro-4-fluorobenzylamine Diazonium_Salt Diazonium Salt Formation (Sandmeyer-type Reaction) Precursor_Amine->Diazonium_Salt Diazotization Precursor_Bromide 3-Chloro-4-fluorobenzyl bromide Isothiouronium_Salt S-Benzyl Isothiouronium Salt Precursor_Bromide->Isothiouronium_Salt + Thiourea Precursor_Thiol 3-Chloro-4-fluorobenzyl mercaptan Oxidation Oxidative Chlorination Precursor_Thiol->Oxidation Target_Molecule 3-Chloro-4-fluorobenzylsulfonyl chloride Diazonium_Salt->Target_Molecule SO₂ / CuCl₂ Isothiouronium_Salt->Target_Molecule Oxidative Chlorination Oxidation->Target_Molecule

Figure 1. Proposed synthetic routes to 3-Chloro-4-fluorobenzylsulfonyl chloride.

Detailed Synthetic Protocols

Route 1: From 3-Chloro-4-fluorobenzyl bromide via an S-Isothiouronium Salt

This route is arguably the most robust and is based on a well-established procedure from Organic Syntheses for the preparation of the parent phenylmethanesulfonyl chloride.[6] The methodology involves the formation of a stable S-benzyl isothiouronium salt, followed by oxidative chlorination.

Step 1: Synthesis of S-(3-Chloro-4-fluorobenzyl)isothiouronium chloride

G Start 3-Chloro-4-fluorobenzyl bromide + Thiourea Reaction Reflux in Ethanol Start->Reaction Product S-(3-Chloro-4-fluorobenzyl)isothiouronium chloride Reaction->Product

Figure 2. Formation of the isothiouronium salt intermediate.

Experimental Protocol:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-4-fluorobenzyl bromide (1.0 eq), thiourea (1.0 eq), and ethanol (sufficient to dissolve the reactants upon heating).

  • Heat the mixture to reflux and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the S-(3-Chloro-4-fluorobenzyl)isothiouronium chloride.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Oxidative Chlorination to 3-Chloro-4-fluorobenzylsulfonyl chloride

G Start S-(3-Chloro-4-fluorobenzyl)isothiouronium chloride Reaction N-Chlorosuccinimide (NCS) 2M HCl in Acetonitrile < 30 °C Start->Reaction Product 3-Chloro-4-fluorobenzylsulfonyl chloride Reaction->Product

Sources

Difference between 3-chloro-4-fluorobenzenesulfonyl and benzylsulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, mechanistic, and practical differences between 3-chloro-4-fluorobenzenesulfonyl chloride (an electron-deficient aryl sulfonyl chloride) and benzylsulfonyl chloride (an


-toluenesulfonyl chloride).

Executive Summary

While both reagents introduce a sulfonyl moiety, they represent fundamentally different chemical spaces. 3-Chloro-4-fluorobenzenesulfonyl chloride acts as a rigid, highly activated electrophile ideal for stable sulfonamide formation in drug discovery. In contrast, benzylsulfonyl chloride is a flexible, conditionally reactive reagent prone to sulfene formation and thermal desulfonylation .

The critical distinction lies in the


-protons  of the benzyl derivative, which unlock an elimination-addition mechanism (sulfene pathway) unavailable to the aryl analog.

Structural & Electronic Properties[1][2]

Feature3-Chloro-4-fluorobenzenesulfonyl chloride Benzylsulfonyl chloride
Structure Type Aryl (Direct Ar-S bond)Ar-Alkyl (Methylene spacer)
Electronic Character Highly Electrophilic . The 3-Cl and 4-F atoms are electron-withdrawing groups (EWG), pulling density from the sulfur center, increasing reactivity toward nucleophiles.Moderately Electrophilic . The methylene spacer (

) insulates the sulfur from the aromatic ring's electronics.
Geometry (Vector) Rigid . The S-N bond exits the aromatic ring at a fixed angle (

relative to ortho/meta positions).
Flexible . The

methylene acts as a hinge, allowing the sulfonyl group to rotate and adopt multiple conformations.
Key Liability Hydrolysis .[1][2] Highly susceptible to moisture due to EWG activation.Thermal Instability & Sulfene Formation . Prone to losing

(desulfonylation) and

-elimination.

Reactivity & Synthetic Mechanisms[5]

A. The Aryl Mechanism (Associative / -like)

The 3-chloro-4-fluoro derivative reacts via a classic nucleophilic attack at the sulfur atom. The electron-withdrawing substituents stabilize the transition state, making this reagent significantly more reactive than unsubstituted benzenesulfonyl chloride.

  • Mechanism: Direct nucleophilic attack

    
     Trigonal bipyramidal transition state 
    
    
    
    Loss of
    
    
    .
  • Base Role: The base (e.g., TEA, DIPEA) acts purely as an HCl scavenger and proton shuttle.

B. The Benzyl Mechanism (The "Sulfene" Divergence)

Benzylsulfonyl chloride possesses acidic benzylic protons (


 adjacent to 

). In the presence of base, it can react via two competing pathways:
  • Direct Substitution (

    
    ):  Similar to the aryl analog.
    
  • Elimination-Addition (Sulfene Pathway): Base removes a benzylic proton to eliminate

    
    , forming a highly reactive sulfene intermediate  (
    
    
    
    ). The nucleophile then adds to the sulfene.

Critical Insight: If you use a strong base or excess base with benzylsulfonyl chloride, you promote the sulfene pathway. This can lead to oligomerization or reaction with the wrong nucleophile (e.g., the solvent).

ReactivityComparison cluster_aryl Aryl Mechanism (3-Cl-4-F) cluster_benzyl Benzyl Mechanism (Sulfene Risk) Aryl Ar-SO2-Cl (Activated by F/Cl) TS_A Transition State [Ar-SO2(Nu)Cl]- Aryl->TS_A Direct Attack Nu_A Nucleophile (H-Nu) Nu_A->TS_A Prod_A Stable Sulfonamide Ar-SO2-Nu TS_A->Prod_A -HCl Benzyl Ph-CH2-SO2-Cl (Acidic alpha-H) Sulfene SULFENE INTERMEDIATE [Ph-CH=SO2] Benzyl->Sulfene E1cB Elimination (-HCl) Base Base (B:) Base->Sulfene Prod_B Benzyl Sulfonamide Ph-CH2-SO2-Nu Sulfene->Prod_B + H-Nu Side_Prod Oligomers / Hydrolysis Sulfene->Side_Prod Side Rxns

Figure 1: Mechanistic divergence. The aryl derivative follows a standard substitution path, while the benzyl derivative can traverse the reactive sulfene intermediate.

Medicinal Chemistry Implications (SAR)

Vector & Geometry
  • 3-Chloro-4-fluoro: Creates a rigid "T-shaped" geometry. The sulfonamide bond is often perpendicular to the phenyl ring. This is ideal for directing substituents into specific protein sub-pockets with high precision.

  • Benzyl: The methylene group adds a "kink" and extends the reach of the pharmacophore by

    
     Å. This flexibility can be useful for reaching distant residues but incurs an entropic penalty upon binding.
    
Metabolic Stability (The "Soft Spot")
  • Aryl: The 3-Cl-4-F ring is metabolically robust . The halogens block the common sites of CYP450 oxidation, making this scaffold highly stable in vivo.

  • Benzyl: The benzylic carbon is a metabolic liability . It is prone to oxidation (benzylic hydroxylation), which can lead to rapid clearance or toxicity. Furthermore, benzyl sulfonamides can undergo N-dealkylation more easily than aryl sulfonamides.

Experimental Protocols & Handling

Protocol A: Coupling 3-Chloro-4-fluorobenzenesulfonyl chloride

Use this for: Library synthesis, fragment coupling.

  • Solvent: DCM or THF (Anhydrous).

  • Base: Pyridine (3.0 eq) or TEA (1.5 eq).

  • Procedure:

    • Dissolve amine (1.0 eq) in solvent at

      
      .
      
    • Add Base.

    • Add Sulfonyl Chloride (1.1 eq) slowly. Note: This reagent is aggressive; rapid addition can cause exotherms.

    • Warm to RT and stir for 1-2 hours.

  • Workup: Wash with

    
     (to remove pyridine/amine), then 
    
    
    
    .
Protocol B: Coupling Benzylsulfonyl chloride (The "Sulfene Control" Method)

Use this for: Avoiding side reactions and decomposition.

  • Solvent: DCM (strictly anhydrous).

  • Base: Avoid Pyridine if possible (it can promote sulfene dimerization). Use DIPEA (Hunig's Base) or

    
      (Schotten-Baumann conditions).
    
  • Temperature: Maintain

    
      during addition.
    
  • Procedure:

    • Inverse Addition: It is often safer to add the base slowly to a mixture of the amine and sulfonyl chloride at low temperature to keep the concentration of free base low, minimizing sulfene accumulation.

    • Alternatively, add sulfonyl chloride to amine/base mixture at

      
      .
      
  • Warning: Do not heat above

    
     during reaction or workup. Benzylsulfonyl chloride can thermally decompose to benzyl chloride and 
    
    
    
    (Desulfonylation).

Summary of Stability

Property3-Chloro-4-fluorobenzenesulfonyl chlorideBenzylsulfonyl chloride
Thermal Stability High. Stable to distillation/heating.Low . Decomposes

(loses

).
Hydrolytic Stability Moderate. Hydrolyzes to acid in water/air.Poor . Rapidly hydrolyzes; "sulfene" accelerates this in base.
Storage Store under inert gas, fridge.Store frozen , strictly anhydrous.

References

  • King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17. Link

  • Scott, K. A., et al. (2012). "The Metabolic Rationale for a Lack of Cross-Reactivity Between Sulfonamide Antimicrobials and Other Sulfonamide-Containing Drugs." Current Drug Safety, 7(2). Link

  • Yamabe, S., et al. (2014).[3] "SN1-SN2 and SN2-SN3 Mechanistic Changes Revealed by Transition States of the Hydrolyses of Benzyl Chlorides and Benzenesulfonyl Chlorides." Journal of Computational Chemistry, 35(15), 1140-1148.[3] Link

  • Bio, M. M., et al. (2008). "Practical Synthesis of a Potent Hepatitis C Virus NS5B Inhibitor." The Journal of Organic Chemistry, 73(12), 4382–4387. (Demonstrates handling of reactive sulfonyl chlorides). Link

Sources

An In-depth Technical Guide to (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride, a chemical compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document synthesizes information from available data on closely related analogs to provide a thorough understanding of its anticipated properties, hazards, and handling procedures. All information extrapolated from analogous compounds is clearly indicated to ensure scientific integrity.

Chemical Identity and Properties

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a halogenated aromatic sulfonyl chloride. Its chemical structure and key identifiers are outlined below.

Identifier Value
Chemical Name (3-Chloro-4-fluorophenyl)methanesulfonyl chloride
Molecular Formula C₇H₅Cl₂FO₂S
Molecular Weight 241.93713 Da
InChI InChI=1S/C7H5Cl2FO2S/c8-6-3-5(1-2-7(6)10)4-13(9,11)12/h1-3H,4H2
SMILES C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)F

Hazard Identification and Classification

Based on the hazard classifications of analogous compounds such as (4-Fluorophenyl)methanesulfonyl chloride and (3-Chlorophenyl)methanesulfonyl chloride, (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is anticipated to be a corrosive substance that causes severe skin burns and eye damage.[1][2] It is also likely to be harmful if swallowed, inhaled, or in contact with skin.[2]

GHS Hazard Pictograms (Anticipated):

Anticipated GHS Pictograms

Signal Word: Danger[1][2]

Anticipated Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][2][3]

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H332: Harmful if inhaled.[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel. The following protocols are based on best practices for handling corrosive and reactive sulfonyl chlorides.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow start Researcher Enters Lab ppe_station Proceed to PPE Station start->ppe_station gloves Don Chemical Resistant Gloves ppe_station->gloves lab_coat Wear Flame-Retardant Lab Coat gloves->lab_coat eye_protection Use Chemical Splash Goggles and Face Shield lab_coat->eye_protection respirator Utilize Respirator with Appropriate Cartridge eye_protection->respirator fume_hood Work in a Certified Chemical Fume Hood respirator->fume_hood end Safe Handling Achieved fume_hood->end Mesylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Alcohol in Anhydrous Solvent inert Establish Inert Atmosphere dissolve->inert cool Cool to 0 °C inert->cool add_base Add Non-Nucleophilic Base cool->add_base add_sulfonyl Slowly Add Sulfonyl Chloride add_base->add_sulfonyl monitor Monitor Reaction Progress add_sulfonyl->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Dry and Purify extract->purify

Sources

An In-depth Technical Guide to Halogenated Benzylsulfonyl Chloride Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of halogenated benzylsulfonyl chloride building blocks. It delves into their synthesis, reactivity, and critical role in medicinal chemistry, offering field-proven insights and practical guidance.

Introduction: The Strategic Value of Halogenated Benzylsulfonyl Chlorides in Medicinal Chemistry

Halogenated benzylsulfonyl chlorides are a class of organic reagents of paramount importance in the field of drug discovery. Their value stems from the convergence of two key structural motifs: the versatile sulfonyl chloride functional group and the strategically placed halogen atom on the benzyl ring. The sulfonyl chloride moiety serves as a highly reactive electrophilic handle, primarily for the construction of sulfonamides—a privileged scaffold found in a vast array of marketed drugs.[1] The introduction of a halogen atom (F, Cl, Br, I) onto the benzyl ring provides a powerful tool for medicinal chemists to finely tune the physicochemical and pharmacokinetic properties of lead compounds.

The strategic placement of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[2] For instance, the introduction of a fluorine atom can block sites of metabolism and enhance binding interactions, while heavier halogens like bromine and iodine can introduce specific halogen bonds with protein residues.[2] This guide will explore the synthesis of these vital building blocks, dissect their reactivity profiles, and showcase their application in the development of novel therapeutics.

Synthesis of Halogenated Benzylsulfonyl Chlorides: Navigating the Synthetic Landscape

The synthesis of halogenated benzylsulfonyl chlorides can be approached through several strategic pathways, the choice of which is often dictated by the starting materials' availability and the desired substitution pattern on the aromatic ring.

Chlorosulfonation of Halogenated Toluenes

A primary and direct method for the synthesis of many halogenated benzylsulfonyl chlorides is the chlorosulfonation of the corresponding halogenated toluene. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the aromatic ring. However, this method is often limited to the synthesis of benzenesulfonyl chlorides rather than benzylsulfonyl chlorides and can lead to isomeric mixtures, necessitating careful purification. For example, the reaction of chlorobenzene with chlorosulfonic acid can yield 4-chlorobenzenesulfonyl chloride.[3][4]

Experimental Protocol: Synthesis of 4-Chlorobenzenesulfonyl Chloride [3]

  • Reaction Setup: To 122 g (1.05 mol) of chlorosulfonic acid, add 112.6 g (1.0 mol) of chlorobenzene dropwise at 70°C over 1 hour.

  • Reaction: Stir the mixture at this temperature for an additional 15 minutes.

  • Addition of Thionyl Chloride: Add 1 g of sulfamic acid, followed by the dropwise addition of 180 g (1.5 mol) of thionyl chloride at 70°C over 2 hours.

  • Work-up: After the reaction is complete, the mixture is worked up to yield 4-chlorobenzenesulfonyl chloride.

From Halogenated Benzyl Halides via Thiol Intermediates

A more versatile and widely applicable method involves a multi-step sequence starting from readily available halogenated benzyl halides. This approach offers greater control over the final product's structure.

Workflow for Synthesis from Benzyl Halides:

A Halogenated Benzyl Halide B Isothiouronium Salt A->B + Thiourea C Halogenated Benzyl Thiol B->C Hydrolysis D Halogenated Benzylsulfonyl Chloride C->D Oxidative Chlorination

Figure 1: General workflow for the synthesis of halogenated benzylsulfonyl chlorides from benzyl halides.

Experimental Protocol: Synthesis of (2-Bromophenyl)methanesulfonyl Chloride [5]

  • Step 1: Formation of Isothiouronium Salt: Reflux 2-bromobenzyl bromide (1 mole) and thiourea (1.1 mole) in 95% ethanol (50 mL) for 6 hours. Cool the reaction mixture to precipitate the (2-bromobenzyl)thiouronium bromide salt, which is collected by filtration.[5]

  • Step 2: Hydrolysis to Thiol: The collected salt is hydrolyzed by refluxing with 5 N sodium hydroxide solution (300 mL) for 2 hours under a nitrogen atmosphere. After cooling, the mixture is acidified with 2 N hydrochloric acid. The resulting (2-bromophenyl)methanethiol is extracted with an organic solvent, washed, dried, and the solvent removed to yield the crude thiol.[5]

  • Step 3: Oxidative Chlorination: Suspend the crude thiol in a mixture of concentrated hydrochloric acid and water. Cool the mixture in an ice bath and bubble chlorine gas through the vigorously stirred suspension, maintaining the temperature below 10°C. Upon completion, purge the excess chlorine with nitrogen to afford (2-bromophenyl)methanesulfonyl chloride.[5]

Sandmeyer-Type Reaction of Halogenated Anilines

For accessing a wide variety of substitution patterns, the Sandmeyer-type reaction of halogenated anilines is a powerful strategy. This method involves the diazotization of a primary aromatic amine followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[6]

Workflow for Sandmeyer-Type Synthesis:

A Halogenated Aniline B Diazonium Salt A->B Diazotization (e.g., NaNO2, HCl) C Halogenated Benzylsulfonyl Chloride B->C SO2, CuCl

Figure 2: Sandmeyer-type synthesis of halogenated benzylsulfonyl chlorides.

Experimental Protocol: General Procedure for Substituted Benzenesulfonyl Chlorides via Diazotization [6]

  • Diazotization: An aniline derivative (e.g., 3-chloroaniline) is added to a solution of hydrochloric acid and water, then cooled to below 0°C. An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature. Subsequently, an aqueous solution of a fluoroborate salt is added to precipitate the diazonium fluoroborate salt.[6]

  • Sulfonylation: The isolated diazonium salt is then reacted with a solution of thionyl chloride containing a catalytic amount of cuprous chloride at low temperature to yield the corresponding substituted benzenesulfonyl chloride.[6]

Reactivity of Halogenated Benzylsulfonyl Chlorides: The Interplay of Steric and Electronic Effects

The reactivity of the sulfonyl chloride group is significantly modulated by the nature and position of the halogen substituent on the benzyl ring. These effects can be broadly categorized as electronic and steric.

Electronic Effects

Halogens are electron-withdrawing groups, and their presence on the benzyl ring increases the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. This enhanced electrophilicity generally leads to an increased rate of reaction with nucleophiles, such as amines, to form sulfonamides. The magnitude of this effect follows the electronegativity of the halogens: F > Cl > Br > I.

The position of the halogen also plays a crucial role. A halogen at the ortho or para position will have a more pronounced effect on the sulfonyl chloride's reactivity compared to a meta substituent, due to the interplay of inductive and resonance effects.[7]

Reactivity Trend based on Electronic Effects:

A p-F-benzylsulfonyl chloride B p-Cl-benzylsulfonyl chloride A->B > C p-Br-benzylsulfonyl chloride B->C > D p-I-benzylsulfonyl chloride C->D > E Unsubstituted benzylsulfonyl chloride D->E >

Figure 3: General trend of reactivity based on the electronic effect of the para-halogen substituent.

Steric Effects

Steric hindrance, particularly from bulky ortho substituents, can influence the approach of a nucleophile to the electrophilic sulfur center. While intuitively one might expect steric bulk to decrease the reaction rate, studies on related arylsulfonyl chlorides have shown a "positive steric effect" where ortho-alkyl groups can actually accelerate the reaction. This has been attributed to the relief of ground-state strain upon moving to the transition state.[8] A similar effect can be anticipated with bulky halogen atoms like bromine and iodine in the ortho position.

Table 1: Comparative Reactivity of Halogenated Benzylsulfonyl Chlorides

SubstituentPositionRelative Reactivity (Qualitative)Key Influencing Factor
-Fortho, paraHighStrong inductive effect
-Clortho, paraHighStrong inductive effect
-Brortho, paraModerate to HighInductive effect and potential steric effects
-Iortho, paraModerateWeaker inductive effect, significant steric bulk
-F, -Cl, -Br, -ImetaModeratePrimarily inductive effect

Applications in Drug Discovery: Crafting Bioactive Molecules

The true value of halogenated benzylsulfonyl chlorides lies in their application as versatile building blocks for the synthesis of a wide range of biologically active molecules. The resulting halogenated sulfonamides have found applications across numerous therapeutic areas.

Modulating Pharmacokinetic Properties

The introduction of halogens can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For example, fluorination is a common strategy to block metabolic hydroxylation, thereby increasing the metabolic stability and in vivo half-life of a drug.

Enhancing Target Binding Affinity

Halogen atoms can participate in specific non-covalent interactions with biological targets, most notably through halogen bonding. This interaction, where the halogen atom acts as a Lewis acid, can significantly enhance the binding affinity and selectivity of a ligand for its protein target.

Case Studies in Medicinal Chemistry
  • Anticancer Agents: Halogenated sulfonamides have been explored as potent anticancer agents. For instance, certain derivatives have shown inhibitory activity against carbonic anhydrases, enzymes that are overexpressed in many tumors.[2]

  • Antimicrobial Agents: The sulfonamide moiety itself is a classic antibacterial pharmacophore. The addition of halogens can modulate the antibacterial spectrum and potency of these compounds.

  • Neurological Disorders: Sulfonamide-containing compounds are also being investigated for the treatment of neurodegenerative diseases like Alzheimer's.

Conclusion: Empowering Drug Discovery through Strategic Halogenation

Halogenated benzylsulfonyl chlorides are indispensable tools in the modern medicinal chemist's arsenal. Their synthetic accessibility, coupled with the profound impact of halogen substitution on molecular properties, provides a powerful strategy for the design and optimization of novel drug candidates. A thorough understanding of the synthesis and reactivity of these building blocks, as detailed in this guide, is crucial for harnessing their full potential in the quest for new and improved medicines.

References

  • 3-Chlorobenzenesulfonyl chloride - Solubility of Things. (n.d.). Retrieved February 14, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NHR) is a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3] Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a vast class of therapeutics with a wide spectrum of biological activities.[2][3] These "sulfa drugs" were the first broadly effective antimicrobials and continue to be vital in treating bacterial infections.[1][4][5] Beyond their antimicrobial properties, sulfonamides exhibit a remarkable range of pharmacological effects, including antiviral, anticancer, anti-inflammatory, and antidiabetic activities.[1][4][5] Their utility stems from their ability to act as bioisosteres for amides and carboxylic acids, offering improved metabolic stability and binding affinities.[6] The (3-Chloro-4-fluorophenyl)methanesulfonyl chloride reagent is a valuable building block for accessing novel sulfonamides, with the halogenated phenyl ring providing a handle for further synthetic modifications and influencing the pharmacokinetic profile of the final compound. This document provides a detailed guide to the synthesis, purification, and characterization of sulfonamides derived from this key intermediate.

Chemical Properties and Safety of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a reactive sulfonyl chloride that serves as an excellent electrophile for the synthesis of sulfonamides.

Property Value
Molecular Formula C₇H₅Cl₂FO₂S
Molecular Weight 241.09 g/mol
Appearance White to off-white solid
Hazards Corrosive, causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[7]

Safety Precautions: Due to its corrosive and hazardous nature, (3-Chloro-4-fluorophenyl)methanesulfonyl chloride must be handled with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7] All manipulations should be performed in a well-ventilated fume hood.[7] In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[7]

Reaction Mechanism and Workflow

The synthesis of sulfonamides from (3-Chloro-4-fluorophenyl)methanesulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution-like reaction at the sulfur atom. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom by a base yields the stable sulfonamide product.

Reaction Mechanism

G reagents R-NH₂ + (3-Cl, 4-F-Ph)-CH₂SO₂Cl intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Sulfonamide + HCl intermediate->product Chloride Elimination & Deprotonation

Caption: General mechanism for sulfonamide synthesis.

Experimental Workflow

G start Start: Reagents & Glassware reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reagent_addition Addition of Amine & Base reaction_setup->reagent_addition reaction Reaction at Controlled Temperature reagent_addition->reaction workup Aqueous Workup reaction->workup extraction Organic Extraction workup->extraction drying Drying of Organic Layer extraction->drying solvent_removal Solvent Removal drying->solvent_removal purification Purification (Recrystallization or Chromatography) solvent_removal->purification characterization Characterization (NMR, MS, IR) purification->characterization end End: Pure Sulfonamide characterization->end

Caption: General experimental workflow for sulfonamide synthesis.

Detailed Experimental Protocol: Synthesis of N-Benzyl-1-(3-chloro-4-fluorophenyl)methanesulfonamide

This protocol details the synthesis of a representative sulfonamide using benzylamine as the nucleophile.

Materials and Reagents
Reagent Formula MW ( g/mol ) Amount Molar Equiv.
(3-Chloro-4-fluorophenyl)methanesulfonyl chlorideC₇H₅Cl₂FO₂S241.091.0 g1.0
BenzylamineC₇H₉N107.150.49 g (0.48 mL)1.1
Triethylamine (Et₃N)C₆H₁₅N101.190.63 g (0.87 mL)1.5
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-
1 M Hydrochloric Acid (HCl)HCl36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-
Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (3-Chloro-4-fluorophenyl)methanesulfonyl chloride (1.0 g, 4.15 mmol).

  • Solvent Addition: Add dichloromethane (20 mL) to the flask and stir until the sulfonyl chloride is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate vial, dissolve benzylamine (0.49 g, 4.56 mmol, 1.1 equiv) and triethylamine (0.63 g, 6.22 mmol, 1.5 equiv) in dichloromethane (5 mL). Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding 1 M HCl (15 mL) and stir for 5 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[8][9][10]

Purification by Recrystallization: A Step-by-Step Guide
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a hot solvent (e.g., ethanol) to dissolve the solid completely.[10]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[8]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.[8][10]

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. To maximize yield, the flask can be placed in an ice bath after reaching room temperature.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[10]

Characterization of the Final Product

The structure and purity of the synthesized sulfonamide should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of sulfonamides.[11][12][13][14] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methylene bridge, and the protons of the amine substituent. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.[13]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to support its structural assignment.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups in the sulfonamide, particularly the S=O stretching vibrations (typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the N-H stretch (for secondary sulfonamides).

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reactionExtend the reaction time or gently heat the reaction mixture.
Loss of product during workupEnsure proper pH adjustments during extraction and minimize the amount of washing solvent.
"Oiling out" during recrystallization The melting point of the solid is lower than the boiling point of the solvent.Use a lower boiling point solvent or a solvent mixture. Allow the solution to cool more slowly.[8]
No crystal formation during recrystallization Solution is not saturatedConcentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[8]

Conclusion

The synthesis of sulfonamides using (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a robust and versatile method for accessing a wide range of potentially bioactive molecules. The protocol outlined in this application note provides a reliable starting point for researchers in drug discovery and medicinal chemistry. Careful execution of the experimental procedure and thorough characterization of the final product are essential for ensuring the quality and reproducibility of the synthesis. The principles and techniques described herein are broadly applicable to the synthesis of a diverse library of sulfonamide derivatives.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry, Section B.
  • Bertini, I., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]

  • Aslam, J., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

  • Aslam, J., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, 22(7). [Link]

  • Lulinski, S., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(37), 9497-9505. [Link]

  • Bisharat, A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(2), 130-150.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society, 145(40), 22033–22042. [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). [Link]

  • Chang, C., et al. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-509. [Link]

  • 1H NMR analysis of sulfanilamide-based imines synthesized from aromatic aldehydes. (n.d.). OpenRiver. [Link]

  • Preparation of sulfonamides from N-silylamines. (2013). Tetrahedron Letters, 54(48), 6523-6525. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2020). Molecules, 25(21), 5032. [Link]

  • Sulfonamide purification process. (1957).
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Application Notes & Protocols: Strategic Use of (3-Chloro-4-fluorophenyl)methanesulfonyl Chloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CFPMSC-2026-02

Abstract & Introduction: The Strategic Value of a Privileged Building Block

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the efficient generation of novel, potent, and metabolically robust therapeutic candidates. Among the vast arsenal of reagents available to the medicinal chemist, sulfonyl chlorides (R-SO₂Cl) stand out for their reliable reactivity and the unique properties of the resulting sulfonamide linkage.[1][2] The sulfonamide moiety is a cornerstone of numerous FDA-approved drugs, revered as a "privileged scaffold" due to its exceptional hydrolytic stability, its capacity to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry which can mimic transition states in enzymatic reactions.[1][3][4]

This document provides an in-depth guide to the application of a particularly valuable, yet underexplored, building block: (3-Chloro-4-fluorophenyl)methanesulfonyl chloride . We will dissect the strategic rationale for its use, detailing how the specific arrangement of its functional groups—the reactive sulfonyl chloride, the benzylic methylene spacer, and the dichlorinated aromatic ring—can be leveraged to address key challenges in drug design, including potency, selectivity, and pharmacokinetic profiles. This guide provides field-proven protocols, mechanistic insights, and a framework for its integration into drug discovery campaigns.

The Molecular Blueprint: Deconstructing (3-Chloro-4-fluorophenyl)methanesulfonyl Chloride

The utility of this reagent is not accidental; it is a product of deliberate structural design. Each component of the molecule serves a distinct and synergistic purpose in the context of medicinal chemistry.

  • The Methanesulfonyl Chloride Moiety (-CH₂SO₂Cl): This is the reactive warhead of the molecule. The sulfur atom is highly electrophilic, making it susceptible to facile nucleophilic attack by primary and secondary amines to form stable sulfonamide bonds.[2] The benzylic methylene (-CH₂) spacer provides crucial conformational flexibility to the resulting sulfonamide, allowing the aryl headgroup to orient itself optimally within a target's binding pocket, a subtle but critical advantage over directly attached aryl sulfonyl chlorides.

  • The 4-Fluoro Substituent: The introduction of fluorine is a well-established strategy in medicinal chemistry.[5] The 4-fluoro group on the phenyl ring can significantly enhance metabolic stability by blocking the para-position, a common site for oxidative metabolism by cytochrome P450 enzymes. Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functionalities and create favorable dipole-dipole or hydrogen bond interactions with protein targets, often leading to improved binding affinity.[5]

  • The 3-Chloro Substituent: Chlorine substitution serves multiple roles. It increases the lipophilicity of the molecule, which can enhance membrane permeability and improve oral bioavailability.[6][7] The electron-withdrawing nature of the chlorine atom can also influence the electronic properties of the aromatic ring, potentially tuning its interaction with electron-rich or electron-poor domains within a binding site. The combined 3-chloro-4-fluoro pattern is a common and effective motif for optimizing ligand-protein interactions.[7]

Visualization 1: Structural Rationale of the Reagent

The diagram below illustrates the key functional components of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride and their respective roles in drug design.

G cluster_reagent Molecular Blueprint cluster_roles Medicinal Chemistry Roles Reagent (3-Chloro-4-fluorophenyl)methanesulfonyl chloride SO2Cl Methanesulfonyl Chloride (-CH₂SO₂Cl) Aryl 3-Chloro-4-fluoro Phenyl Ring Reactivity Reactive Electrophile Forms stable sulfonamides SO2Cl->Reactivity Flexibility Conformational Flexibility (Benzylic Spacer) SO2Cl->Flexibility PK_Mod Pharmacokinetic Modulation (Metabolic Stability, pKa) Aryl->PK_Mod Binding Binding & Lipophilicity (Potency, Permeability) Aryl->Binding

Caption: Functional decomposition of the title reagent.

Core Application: Synthesis of N-Substituted Sulfonamides

The primary and most powerful application of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is its reaction with a diverse array of primary and secondary amines to generate libraries of novel sulfonamides. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for lead discovery and optimization campaigns. The general transformation is shown below:

(3-Chloro-4-fluorophenyl)CH₂SO₂Cl + R¹R²NH → (3-Chloro-4-fluorophenyl)CH₂SO₂NR¹R² + HCl

The resulting N-aryl and N-heteroaryl sulfonamides are prevalent in drugs targeting a multitude of diseases, including cancer, bacterial infections, and diabetes.[8][9][10][11]

Visualization 2: General Sulfonamide Synthesis Workflow

This diagram outlines the typical laboratory workflow for the synthesis and purification of a target sulfonamide using the title reagent.

G Reactants 1. Combine Amine (R₂NH) and Base (e.g., Pyridine) in Anhydrous Solvent (e.g., DCM) Addition 2. Cool to 0 °C Add Sulfonyl Chloride Solution Dropwise Reactants->Addition Reaction 3. Stir at Room Temp (Monitor by TLC/LC-MS) Addition->Reaction Workup 4. Aqueous Work-up (e.g., Dilute HCl, Brine) Reaction->Workup Purify 5. Dry, Concentrate & Purify (Column Chromatography) Workup->Purify Product Final Product: (3-Cl-4-F-Ph)CH₂SO₂NR₂ Purify->Product

Caption: Standard workflow for sulfonamide synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.

Protocol: General Procedure for the Synthesis of N-Aryl/(Heteroaryl) (3-Chloro-4-fluorophenyl)methanesulfonamides

Principle: This protocol details the nucleophilic substitution reaction between an amine and (3-Chloro-4-fluorophenyl)methanesulfonyl chloride to form a sulfonamide. Pyridine is used as a base to neutralize the HCl byproduct and can also act as a nucleophilic catalyst.

Materials:

  • (3-Chloro-4-fluorophenyl)methanesulfonyl chloride (1.0 eq)

  • Amine of choice (e.g., aniline, 2-aminopyridine) (1.0-1.2 eq)

  • Anhydrous Pyridine or Triethylamine (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.2 eq). Dissolve it in anhydrous DCM to a concentration of approximately 0.1 M.

  • Base Addition: Add anhydrous pyridine (3.0 eq) to the solution. Stir for 5 minutes at room temperature.

    • Scientist's Note: An excess of base ensures that all generated HCl is quenched, driving the reaction to completion. Triethylamine can be used as an alternative, but pyridine is often preferred for less reactive amines.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. In a separate flask, dissolve (3-Chloro-4-fluorophenyl)methanesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

    • Causality: The reaction is often exothermic. A slow, cooled addition prevents temperature spikes that could lead to side reactions and decomposition. Sulfonyl chlorides are moisture-sensitive; ensure all glassware and solvents are dry.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-16 hours.

    • Trustworthiness: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and finally, brine (1x).

    • Rationale: The acid wash removes the excess pyridine or triethylamine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: Representative Data for Sulfonamide Synthesis
EntryAmine SubstrateReaction Time (h)Yield (%)¹Purity (%)²
1Aniline692>98
24-Methoxyaniline595>99
32-Aminopyridine1285>97
4Morpholine498>99
5Indole-5-amine1678>96

¹ Isolated yield after column chromatography. ² Determined by LC-MS analysis.

Biological Context and Target Pathways

The sulfonamide scaffold is a versatile pharmacophore that can interact with a wide range of biological targets. The derivatives synthesized from (3-Chloro-4-fluorophenyl)methanesulfonyl chloride are prime candidates for screening against several important target classes.

  • Enzyme Inhibitors: Sulfonamides are classic inhibitors of enzymes like carbonic anhydrases (implicated in glaucoma and cancer) and kinases (central to oncology signaling pathways).[1][4]

  • Antimicrobial Agents: The historical success of "sulfa drugs" highlights the potential of sulfonamides as antibacterial agents that inhibit folate synthesis.[1]

  • Receptor Modulators: The sulfonamide group can form key hydrogen bonds with receptor active sites, making them valuable in developing antagonists or agonists for various GPCRs and nuclear receptors.

Visualization 3: Sulfonamide Interaction with an Enzyme Active Site

This conceptual diagram illustrates how the sulfonamide linkage can form critical hydrogen bonds within an enzyme's active site, anchoring the inhibitor for potent activity.

G cluster_enzyme Enzyme Active Site cluster_ligand Residue1 Acceptor Residue (e.g., Asp, Glu) Residue2 Donor Residue (e.g., Ser, Thr, Asn) Ligand R¹-SO₂-NH-R² Ligand->Residue1 H-Bond (Donor) Ligand->Residue2 H-Bond (Acceptor)

Caption: Conceptual hydrogen bonding of a sulfonamide.

Conclusion

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is more than just a reagent; it is a strategic tool for the medicinal chemist. It combines a reliable reactive handle with a thoughtfully substituted aromatic core designed to confer favorable pharmacokinetic and pharmacodynamic properties. The protocols and insights provided herein offer a robust framework for leveraging this building block to accelerate the discovery and development of next-generation therapeutics. Its systematic application in library synthesis is a cost-effective and scientifically sound approach to exploring new chemical space and identifying novel drug candidates.

References

  • Title: Sulfonyl Chlorides and Sulfonamides Source: Merck Millipore URL
  • Title: Unlocking para-Toluene Sulfonyl Chloride's Role in Fine Chemicals Source: Sarchem Labs URL
  • Title: Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry Source: Benchchem URL
  • Source: PMC (PubMed Central)
  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Princeton University, Macmillan Group URL
  • Source: Books (Implied, specific book not fully cited)
  • Title: An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group Source: Benchchem URL
  • Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Wiley Online Library URL
  • Title: Application of Sulfonyl in Drug Design Source: ResearchGate URL
  • Title: Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications Source: PubMed URL
  • Title: (4-Fluorophenyl)
  • Title: Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)
  • Title: Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)
  • Title: Selected drugs with N-aryl sulfonamide structure motif Source: ResearchGate URL
  • Title: Current approaches for synthesis of N‐heteroaryl sulfonamides.
  • Source: PMC (PubMed Central)
  • Title: Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses Source: PubMed URL
  • Title: “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery Source: ChemRxiv URL

Sources

Preparation of 3-Chloro-4-Fluorobenzyl Sulfonamides: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 3-chloro-4-fluorobenzyl sulfonamides. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The protocols outlined herein are designed to be robust and reproducible, offering researchers a reliable methodology for accessing these valuable molecular scaffolds. This guide is structured to provide not only step-by-step instructions but also the underlying chemical principles and practical insights to ensure successful synthesis and purification.

Introduction

The sulfonamide functional group is a cornerstone in drug discovery and development, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 3-chloro-4-fluorobenzyl moiety is an important pharmacophore that can be incorporated into drug candidates to modulate their physicochemical properties and biological activity. The combination of these two structural motifs in 3-chloro-4-fluorobenzyl sulfonamides presents a promising avenue for the development of novel therapeutics.

This application note details a reliable and efficient two-step synthetic route for the preparation of 3-chloro-4-fluorobenzyl sulfonamides. The synthesis commences with the preparation of the key intermediate, 3-chloro-4-fluorobenzylamine, followed by its reaction with a suitable sulfonyl chloride to afford the target sulfonamide.

Synthetic Strategy Overview

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis is divided into two main stages:

  • Synthesis of 3-Chloro-4-Fluorobenzylamine (2): This crucial intermediate can be prepared via the reductive amination of 3-chloro-4-fluorobenzaldehyde (1).[3]

  • Sulfonylation of 3-Chloro-4-Fluorobenzylamine (2): The amine intermediate is then reacted with a sulfonyl chloride (3) in the presence of a base to yield the final 3-chloro-4-fluorobenzyl sulfonamide (4).

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Sulfonylation 3-Chloro-4-fluorobenzaldehyde (1) 3-Chloro-4-fluorobenzaldehyde (1) 3-Chloro-4-fluorobenzylamine (2) 3-Chloro-4-fluorobenzylamine (2) 3-Chloro-4-fluorobenzaldehyde (1)->3-Chloro-4-fluorobenzylamine (2) Reductive Amination 3-Chloro-4-fluorobenzyl Sulfonamide (4) 3-Chloro-4-fluorobenzyl Sulfonamide (4) 3-Chloro-4-fluorobenzylamine (2)->3-Chloro-4-fluorobenzyl Sulfonamide (4) Base Sulfonyl Chloride (3) Sulfonyl Chloride (3) Sulfonyl Chloride (3)->3-Chloro-4-fluorobenzyl Sulfonamide (4)

Caption: Overall synthetic workflow for the preparation of 3-chloro-4-fluorobenzyl sulfonamides.

Part 1: Synthesis of 3-Chloro-4-Fluorobenzylamine (2)

Mechanistic Rationale

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[4] The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and ammonia, which is then reduced in situ by a selective reducing agent. Sodium borohydride is a cost-effective and efficient reducing agent for this transformation. The use of an alcoholic solvent like methanol facilitates both the imine formation and the subsequent reduction.

G A 3-Chloro-4-fluorobenzaldehyde C Iminium Ion Intermediate A->C + NH3 - H2O B Ammonia (NH3) B->C E 3-Chloro-4-fluorobenzylamine C->E + [H-] (from NaBH4) D Sodium Borohydride (NaBH4) D->E

Caption: Simplified mechanism of reductive amination.

Experimental Protocol: Reductive Amination

Materials:

Reagent/SolventFormulaM.W. ( g/mol )QuantityMoles (mmol)
3-Chloro-4-fluorobenzaldehydeC₇H₄ClFO158.565.0 g31.5
Ammonium chlorideNH₄Cl53.493.37 g63.0
28% Aqueous AmmoniaNH₃17.0310 mL~148
MethanolCH₃OH32.04100 mL-
Sodium borohydrideNaBH₄37.832.38 g63.0
DichloromethaneCH₂Cl₂84.93150 mL-
Saturated aq. NaHCO₃--50 mL-
Brine--50 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-fluorobenzaldehyde (5.0 g, 31.5 mmol), ammonium chloride (3.37 g, 63.0 mmol), and methanol (100 mL).

  • Cool the mixture to 0 °C in an ice bath and add 28% aqueous ammonia (10 mL) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the mixture back to 0 °C and add sodium borohydride (2.38 g, 63.0 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-chloro-4-fluorobenzylamine as an oil.

Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 2: Synthesis of N-(3-Chloro-4-fluorobenzyl)benzenesulfonamide (4)

Mechanistic Rationale

The synthesis of sulfonamides is typically achieved by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[5] The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

G A 3-Chloro-4-fluorobenzylamine C Tetrahedral Intermediate A->C Nucleophilic Attack B Benzenesulfonyl Chloride B->C D N-(3-Chloro-4-fluorobenzyl) benzenesulfonamide C->D - Cl- E Triethylamine (Base) E->D Neutralizes HCl

Caption: Simplified mechanism of sulfonamide formation.

Experimental Protocol: Sulfonylation

Materials:

Reagent/SolventFormulaM.W. ( g/mol )QuantityMoles (mmol)
3-Chloro-4-fluorobenzylamineC₇H₇ClFN159.592.0 g12.5
Benzenesulfonyl chlorideC₆H₅ClO₂S176.622.43 g (1.8 mL)13.8
Triethylamine(C₂H₅)₃N101.192.6 mL18.8
DichloromethaneCH₂Cl₂84.9350 mL-
1 M Hydrochloric AcidHCl36.4630 mL-
Saturated aq. NaHCO₃--30 mL-
Brine--30 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-chloro-4-fluorobenzylamine (2.0 g, 12.5 mmol) and triethylamine (2.6 mL, 18.8 mmol) in dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.8 mL, 13.8 mmol) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (50 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude N-(3-chloro-4-fluorobenzyl)benzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sulfonyl chlorides are corrosive and moisture-sensitive; handle with care.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Characterization Data (Representative)

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals include aromatic protons from both the benzyl and sulfonyl moieties, a doublet for the benzylic CH₂ group, and a broad singlet for the N-H proton.

  • ¹³C NMR: Will show characteristic signals for all carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H bond, S=O stretches (asymmetric and symmetric), and C-F and C-Cl bonds are expected.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in reductive amination Incomplete imine formation; decomposition of NaBH₄.Ensure anhydrous conditions; add NaBH₄ slowly at low temperature; extend reaction time for imine formation.
Low yield in sulfonylation Inactive sulfonyl chloride (hydrolyzed); insufficient base.Use fresh or purified sulfonyl chloride; ensure adequate amount of base is present.
Product difficult to purify Presence of unreacted starting materials or byproducts.Optimize reaction stoichiometry and time; employ appropriate purification techniques (recrystallization or chromatography).

References

  • Oudah, K. H. (2020). The recent progress of sulfonamide in medicinal chemistry. International Journal of Health and Medical Sciences, 3(1), 1-10.
  • Yele, S., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Journal Name], [Volume], [Pages].
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Cao, L., et al. (2020). Silver-Catalyzed Synthesis of N-Benzyl Sulfonamides via Sulfonamidation of Benzylic C(sp³)-H Bonds. Asian Journal of Organic Chemistry, 9(10), 1641-1644.
  • Dangerfield, E. M., et al. (2010). By optimizing the metal hydride/ammonia mediated reductive amination of aldehydes and hemiacetals, primary amines were selectively prepared. The Journal of Organic Chemistry, 75(16), 5470-5477.
  • Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(16), 4862-4865.
  • Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (1999).
  • Preparation method of 3-chloro-4-fluoroaniline hydrochloride. (2014).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • p-Toluenesulfonyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

  • N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Note: Coupling Strategies for (3-Chloro-4-fluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4][5][6]

Target Reagent: (3-Chloro-4-fluorophenyl)methanesulfonyl chloride CAS: [Specific CAS if available, otherwise analog 1939-99-7 reference] Class: Benzylic Sulfonyl Chloride

This guide addresses the specific reactivity challenges of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride . Unlike standard aryl sulfonyl chlorides (e.g., Tosyl chloride), this reagent possesses benzylic protons (


-protons) that are significantly acidified by the adjacent sulfonyl group and the electron-withdrawing nature of the 3-Cl, 4-F substituted aryl ring.

The Critical Challenge: The primary failure mode in coupling this reagent is not hydrolysis, but sulfene formation . The use of standard tertiary amine bases (TEA, DIPEA) frequently leads to


-deprotonation, generating a transient sulfene intermediate which rapidly dimerizes to form stilbenes or reacts non-selectively, resulting in low yields and complex impurity profiles.

Mechanistic Insight: The Sulfene Divergence

To ensure high-yield coupling, one must understand the competition between Nucleophilic Substitution (


-like) and Elimination-Addition (Sulfene pathway).
Reaction Landscape

The following diagram illustrates the bifurcation in reactivity. The Red Path represents the side reaction driven by basicity; the Green Path represents the desired transformation driven by nucleophilicity.

ReactionLandscape Start (3-Cl-4-F-Ph)CH2-SO2Cl (Reagent) Sulfene Sulfene Intermediate [(3-Cl-4-F-Ph)CH=SO2] Start->Sulfene α-Deprotonation (Fast with Et3N) Product Sulfonamide (Target) Start->Product Direct Attack (Schotten-Baumann) Base Strong Base (e.g., Et3N) Nu Nucleophile (R-NH2) Stilbene Stilbene Dimer (Major Impurity) Sulfene->Stilbene Dimerization/Loss of SO2 Sulfene->Product Trapping (Low Yield)

Figure 1: Mechanistic divergence. The presence of 3-Cl and 4-F substituents increases the acidity of the benzylic protons, exacerbating the risk of the Red Path (Sulfene formation).

Reagent Selection Guide

The choice of base is the single most critical variable.

Reagent ClassSpecific ReagentSuitabilityMechanistic Rationale
Inorganic Bases

,

,

Highly Recommended Sufficiently basic to neutralize HCl but poor kinetic bases for

-deprotonation in biphasic systems.
Pyridines PyridineConditional Acts as both solvent and nucleophilic catalyst. Less basic than TEA, reducing sulfene risk if temperature is controlled (<0°C).
Tertiary Amines

(TEA), DIPEA
NOT Recommended High

promotes rapid elimination to sulfene. Use only if absolutely necessary and add very slowly at -78°C.
Catalysts DMAPAvoid Strongly basic nature often accelerates sulfene formation over nucleophilic catalysis for this specific substrate class.

Experimental Protocols

Method A: Schotten-Baumann Conditions (Biphasic)

Best for: Robust synthesis, scale-up, and preventing sulfene formation. Concept: The reaction occurs at the interface of water and an organic solvent (DCM or EtOAc).[1] The base remains in the aqueous phase, minimizing its contact with the sensitive sulfonyl chloride in the organic phase.

Step-by-Step Protocol:

  • Preparation: Dissolve the amine substrate (1.0 equiv) in Dichloromethane (DCM) or Ethyl Acetate (0.2 M concentration).

  • Base Solution: Prepare a saturated aqueous solution of Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.5 - 3.0 equiv).
  • Mixing: Combine the organic and aqueous phases in a round-bottom flask with vigorous stirring.

  • Reagent Addition (Critical):

    • Cool the mixture to 0°C.

    • Dissolve (3-Chloro-4-fluorophenyl)methanesulfonyl chloride (1.1 - 1.2 equiv) in a minimal amount of DCM.

    • Add the sulfonyl chloride solution dropwise over 15–30 minutes. Rapid addition can lead to local excesses and side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir vigorously for 2–4 hours.

    • Checkpoint: Monitor by TLC or LCMS. The sulfonyl chloride is prone to hydrolysis over long periods, so do not stir overnight unless necessary.[2]

  • Workup: Separate phases. Extract the aqueous layer once with DCM. Wash combined organics with 1M HCl (to remove unreacted amine) and Brine. Dry over

    
    .
    
Method B: Anhydrous Low-Temperature Coupling

Best for: Water-sensitive amines or highly polar substrates insoluble in DCM.

Step-by-Step Protocol:

  • Solvent: Use anhydrous DCM or THF.

  • Base: Use Pyridine (3.0 equiv) or a mixture of Pyridine/DCM (1:1). Avoid TEA.

  • Temperature: Cool the amine/base solution to -10°C or lower .

  • Addition: Add the sulfonyl chloride (solid or solution) in small portions.

  • Quench: Once conversion is complete (usually < 1 hour), quench immediately with water or dilute acid to prevent product degradation.

Workflow Visualization (Method A)

ProtocolWorkflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Biphasic Reaction cluster_workup Phase 3: Workup Step1 Dissolve Amine in DCM (Organic Phase) Step3 Combine Phases Cool to 0°C Step1->Step3 Step2 Prepare aq. Na2CO3 (Aqueous Phase) Step2->Step3 Step4 Dropwise Addition of Sulfonyl Chloride Step3->Step4 Critical Control Point Step5 Vigorous Stirring (Interfacial Reaction) Step4->Step5 Minimizes Sulfene Step6 Phase Separation Step5->Step6 Check LCMS Step7 Acid Wash (1M HCl) Removes excess amine Step6->Step7 Step8 Concentration & Isolation Step7->Step8

Figure 2: Schotten-Baumann workflow designed to segregate the base from the sulfonyl chloride, preventing self-elimination.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Formation of Stilbene (Dimer) Base was too strong or addition was too fast.Switch to Method A (Inorganic base). If using Method B, lower temp to -78°C.
Low Yield (Hydrolysis) Wet solvents or old reagent.Use fresh sulfonyl chloride. In Method A, ensure the reaction time is not excessive (<4h).
Purple/Dark Coloration Decomposition via sulfene polymerization.Immediate quench. Purify by column chromatography.
Reagent "Fuming" HCl release upon opening bottle.Reagent has hydrolyzed.[3][1][2] Recrystallize from dry hexane/toluene or purchase fresh stock.

Safety Information

  • Corrosivity: (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is corrosive and a lachrymator. Handle only in a fume hood.

  • Pressure: Sulfonyl chlorides can evolve HCl gas upon contact with moisture. Open containers slowly.

  • Sensitizer: Sulfonamides are known sensitizers; avoid skin contact with the final product.

References

  • King, J. F., & Durst, T. (1966). The reaction of phenylmethanesulfonyl chloride with tertiary amines: Formation of geometrical isomers about a carbon-sulfur double bond. Canadian Journal of Chemistry, 44(7), 819-828.

    • Foundational text establishing the sulfene mechanism for benzyl sulfonyl chlorides.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.[4][5]

    • General protocol and mechanism for biphasic acylation/sulfonyl
  • Sigma-Aldrich. (n.d.). Phenylmethanesulfonyl chloride Product Information & Safety Data Sheet.[6]

    • Safety data and physical properties for the parent scaffold.
  • Truce, W. E., et al. (1965). The reaction of 1,1-bis(diethylamino)ethene with phenylmethanesulfonyl chloride. The Journal of Organic Chemistry, 30(1), 71-74.

    • Further evidence of sulfene intermedi

Sources

Application Notes and Protocols for Solvent Selection in Reactions of 3-Chloro-4-fluorobenzylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the rational selection of solvents in reactions involving 3-Chloro-4-fluorobenzylsulfonyl chloride. Moving beyond generic protocols, this document elucidates the underlying chemical principles that govern the reactivity and stability of this versatile reagent. By understanding the interplay between the substrate, nucleophile, and solvent, researchers can optimize reaction outcomes, minimize side-product formation, and ensure procedural robustness. Detailed experimental protocols for the synthesis of sulfonamides and sulfonate esters are provided, alongside a decision-making workflow and troubleshooting guide.

Introduction: The Critical Role of the Solvent Environment

3-Chloro-4-fluorobenzylsulfonyl chloride is a key building block in medicinal chemistry and materials science, prized for its ability to introduce the 3-chloro-4-fluorobenzylsulfonyl moiety. This functional group can impart desirable pharmacokinetic and pharmacodynamic properties to a molecule. The success of synthetic transformations employing this reagent is, however, critically dependent on the choice of solvent. The solvent is not merely a medium for dissolution but an active participant that influences nucleophile reactivity, transition state stabilization, and the potential for side reactions. A suboptimal solvent choice can lead to low yields, difficult purifications, and, in some cases, complete reaction failure. This guide provides the scientific rationale and practical steps for navigating the complexities of solvent selection.

Physicochemical Properties of 3-Chloro-4-fluorobenzylsulfonyl Chloride

A foundational understanding of the reagent's properties is paramount for informed solvent selection.

PropertyValueSource
CAS Number 91170-93-3
Molecular Formula C₇H₅Cl₂FO₂S[1]
Molecular Weight 247.08 g/mol [2]
Appearance Clear yellow liquid[1]
Boiling Point 104-105 °C at 1 mmHg
Density 1.610 g/mL at 25 °C
Refractive Index 1.5500-1.5540 @ 20 °C[1]

The presence of the sulfonyl chloride group renders the molecule highly susceptible to hydrolysis.[3][4] Therefore, anhydrous reaction conditions are a prerequisite for most transformations. The polarity of the molecule, influenced by the sulfonyl group and the halogenated aromatic ring, suggests good solubility in a range of polar organic solvents.[5]

Core Principles of Solvent Selection for Sulfonylation Reactions

The reaction of 3-Chloro-4-fluorobenzylsulfonyl chloride with a nucleophile (e.g., an amine or an alcohol) generally proceeds via a nucleophilic substitution at the sulfur atom. The choice of solvent directly impacts the nucleophilicity of the reacting partner and the stability of any charged intermediates or transition states. Solvents are broadly categorized into three classes: polar aprotic, polar protic, and nonpolar.

Polar Aprotic Solvents: The Workhorses for Sulfonamide and Sulfonate Ester Formation

Polar aprotic solvents are generally the preferred choice for reactions of sulfonyl chlorides with nucleophiles.[6] These solvents possess a significant dipole moment, allowing them to dissolve polar reagents, but they lack acidic protons.

Examples: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

Mechanism of Action:

  • Enhanced Nucleophilicity: Polar aprotic solvents are poor at solvating anions. This leaves the nucleophile (e.g., the lone pair on an amine or an alkoxide) "bare" and more reactive, accelerating the rate of the desired nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride.[7]

  • Reaction Compatibility: They are generally inert to the highly reactive sulfonyl chloride.

Recommendations:

  • DCM and THF: Excellent first choices for many reactions due to their relatively low boiling points, which simplifies product isolation.[8] They are suitable for reactions with primary and secondary amines.

  • Acetonitrile: A more polar option that can be beneficial for less soluble starting materials.

  • DMF and DMSO: Use with caution. While their high polarity can be advantageous for dissolving stubborn substrates, they are more difficult to remove and can sometimes participate in side reactions at elevated temperatures.

Polar Protic Solvents: A Cautious Approach

Polar protic solvents have at least one hydrogen atom connected to an electronegative atom (e.g., O-H or N-H).

Examples: Water, Methanol, Ethanol.

Mechanism of Action:

  • Nucleophile Deactivation: These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that sterically hinders its approach to the electrophilic sulfur and reduces its reactivity.[9][10]

  • Solvolysis Risk: Alcohols can act as nucleophiles, leading to the formation of unwanted sulfonate ester byproducts. Water will readily hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, quenching the reagent.[3]

Recommendations: Polar protic solvents are generally avoided in reactions with 3-Chloro-4-fluorobenzylsulfonyl chloride, unless the protic solvent itself is the intended nucleophile (e.g., in the synthesis of a methyl sulfonate ester using methanol as the solvent).

Nonpolar Solvents: Limited Utility

Nonpolar solvents lack a significant dipole moment.

Examples: Hexane, Toluene, Diethyl ether.

Recommendations: These solvents are generally poor choices due to their inability to dissolve the polar sulfonyl chloride and most nucleophilic partners. Toluene may be used in specific cases, sometimes at elevated temperatures, but solubility should be verified beforehand. Diethyl ether can be a suitable solvent for some sulfonamide formations.[8]

Visualizing the Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent system for reactions involving 3-Chloro-4-fluorobenzylsulfonyl chloride.

SolventSelection Solvent Selection for 3-Chloro-4-fluorobenzylsulfonyl Chloride Reactions cluster_solvents Recommended Solvents Start Start: Define Reaction ReactionType Reaction Type? Start->ReactionType Nucleophile Nucleophile Solubility? ReactionType->Nucleophile Sulfonamide or Sulfonate Ester Product Product Solubility? Nucleophile->Product Soluble in Aprotic Solvents SolventChoice Select Solvent System Product->SolventChoice Soluble Troubleshoot Troubleshooting SolventChoice->Troubleshoot Low Yield / Side Products DCM DCM SolventChoice->DCM THF THF SolventChoice->THF MeCN Acetonitrile SolventChoice->MeCN Pyridine Pyridine (Solvent/Base) SolventChoice->Pyridine Troubleshoot->Nucleophile Re-evaluate Solubility

Caption: A decision-making workflow for solvent selection.

Experimental Protocols

The following protocols provide a starting point for the synthesis of a representative sulfonamide and sulfonate ester. Researchers should optimize these conditions based on their specific substrates.

Protocol 1: Synthesis of N-benzyl-3-chloro-4-fluorobenzylsulfonamide

This protocol details the reaction of 3-Chloro-4-fluorobenzylsulfonyl chloride with a primary amine in a polar aprotic solvent.

Materials:

  • 3-Chloro-4-fluorobenzylsulfonyl chloride

  • Benzylamine

  • Triethylamine (TEA) or Pyridine[8]

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C (ice bath), add a solution of 3-Chloro-4-fluorobenzylsulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: Synthesis of phenyl 3-chloro-4-fluorobenzylsulfonate

This protocol describes the formation of a sulfonate ester from a phenol.

Materials:

  • 3-Chloro-4-fluorobenzylsulfonyl chloride

  • Phenol

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of phenol (1.0 eq) in anhydrous pyridine at 0 °C, add 3-Chloro-4-fluorobenzylsulfonyl chloride (1.1 eq) portion-wise. Pyridine acts as both the base and can be used as the solvent.[11]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer with 1 M HCl until the aqueous layer is acidic, then wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization.

Best Practices and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Poorly soluble nucleophile.Consider a more polar aprotic solvent like acetonitrile or DMF. Gentle heating may also improve solubility and reaction rate.
Deactivated nucleophile.Ensure the absence of protic impurities (water).
Decomposed sulfonyl chloride.Use a fresh bottle of the reagent. Store under inert atmosphere and protect from moisture.[4]
Significant Hydrolysis to Sulfonic Acid Presence of water in the solvent or reagents.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Aqueous workup is too slow.Perform the aqueous workup quickly and at a low temperature to minimize hydrolysis.[3]
Formation of Diaryl Sulfone Byproduct This is more common in the synthesis of the sulfonyl chloride itself but can indicate impurities.Ensure the purity of the starting 3-Chloro-4-fluorobenzylsulfonyl chloride.[3]
Difficult Product Isolation High-boiling solvent (DMF, DMSO).If possible, use a lower-boiling solvent like DCM or THF. If high-boiling solvents are necessary, consider purification methods like precipitation or preparative HPLC.

Conclusion

The judicious selection of a solvent is a critical parameter for the successful application of 3-Chloro-4-fluorobenzylsulfonyl chloride in synthesis. Polar aprotic solvents, particularly DCM and THF, offer a robust starting point for the majority of sulfonamide and sulfonate ester formations by enhancing nucleophile reactivity while maintaining reagent stability. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can significantly improve the efficiency, reliability, and scalability of their synthetic endeavors.

References

  • Reddy, P. V. N. et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, [Online] Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Online] Available at: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Online] Available at: [Link]

  • ResearchGate. A simple method for the synthesis of sulfonic esters. [Online] Available at: [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Online] Available at: [Link]

  • ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Online] Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Online] Available at: [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Online] Available at: [Link]

  • ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Online] Available at: [Link]

  • PubChem. 3-Chloro-4-fluorobenzoyl Chloride. [Online] Available at: [Link]

  • ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Online] Available at: [Link]

  • Quora. What is the difference between polar aprotic solvent and polar protic solvents? [Online] Available at: [Link]

  • Chemical Communications (RSC Publishing). (2025). Recent advances in the synthesis and transformations of sulfinate esters. [Online] Available at: [Link]

  • Polar Protic Solvents And Polar Aprotic Solvents. [Online] Available at: [Link]

  • Blog. How does Ethyl Sulfonyl Chloride react with amines? [Online] Available at: [Link]

  • PubChem. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. [Online] Available at: [Link]

  • YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Online] Available at: [Link]

  • Reddit. Polar Protic vs. Polar Aprotic Solvents. [Online] Available at: [Link]

  • ChemRxiv. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Online] Available at: [Link]

  • UCL Discovery. (2016). Synthetic approaches to biologically active sulfonates and sulfonamides. [Online] Available at: [Link]

  • Solubility of Things. 3-Chlorobenzenesulfonyl chloride. [Online] Available at: [Link]

  • ChemTalk. Polar Protic and Aprotic Solvents. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Online] Available at: [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Online] Available at: [Link]

  • Organic Chemistry Data. Alcohol to Chloride - Common Conditions. [Online] Available at: [Link]

  • Reddit. Any tips on cleaning up SO2Cl2 chlorination reactions? [Online] Available at: [Link]

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Online] Available at: [Link]

  • Pearson. (2022). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. [Online] Available at: [Link]

  • Vaia. Problem 122 Alcohols react with sulfonyl chlorides... [Online] Available at: [Link]

  • PubChem. 4-Fluorobenzenesulfonyl chloride. [Online] Available at: [Link]

Sources

One-Pot Synthesis Using (3-Chloro-4-fluorophenyl)methanesulfonyl Chloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sulfonamide Moiety in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, embedded in the structures of a vast array of FDA-approved therapeutics, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1] Its prevalence stems from its ability to act as a bioisostere of an amide, offering similar geometric properties but with enhanced metabolic stability and unique hydrogen bonding capabilities.[2][3] The (3-Chloro-4-fluorophenyl)methanesulfonyl moiety, in particular, introduces key structural features: the chlorine and fluorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5] The judicious placement of these halogens can lead to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic profile.

This application note provides a detailed protocol for the efficient one-pot synthesis of a diverse library of sulfonamides utilizing (3-Chloro-4-fluorophenyl)methanesulfonyl chloride as a key building block. One-pot syntheses, which involve multiple reaction steps in a single vessel, are highly advantageous for drug discovery as they streamline the synthetic process, reduce waste, and simplify purification.[1] We will explore the underlying reaction mechanism, provide a robust, step-by-step protocol, and discuss the critical parameters for successful execution.

Reaction Principle and Mechanistic Overview

The one-pot synthesis of sulfonamides from (3-Chloro-4-fluorophenyl)methanesulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic substitution at a sulfonyl group. The reaction proceeds in two main stages within the same reaction vessel:

  • Activation and Sulfonylation: The sulfonyl chloride is a highly electrophilic species. In the presence of a non-nucleophilic base (e.g., triethylamine or pyridine), the amine is deprotonated to increase its nucleophilicity, or in some cases, the amine itself is nucleophilic enough to attack the sulfonyl chloride directly.

  • In-situ Quenching and Product Formation: The reaction between the amine and the sulfonyl chloride forms the desired sulfonamide and a hydrochloride salt of the base. The reaction is typically driven to completion by the irreversible nature of the sulfonylation step.

The presence of the 3-chloro and 4-fluoro substituents on the phenyl ring of the sulfonyl chloride influences the reactivity of the electrophilic sulfur center through inductive effects, potentially enhancing its reactivity towards nucleophiles.

Visualizing the One-Pot Sulfonamide Synthesis

One_Pot_Sulfonamide_Synthesis Reagents (3-Chloro-4-fluorophenyl)methanesulfonyl chloride + Primary/Secondary Amine + Base (e.g., Triethylamine) ReactionVessel One-Pot Reaction Vessel (Anhydrous Solvent, e.g., DCM) Reagents->ReactionVessel Addition at 0 °C to rt Intermediate Nucleophilic attack of Amine on Sulfonyl Chloride Product Sulfonamide Product + Triethylammonium Chloride Intermediate->Product Proton Transfer ReactionVessel->Intermediate Reaction Progression

Caption: A schematic overview of the one-pot sulfonamide synthesis workflow.

Detailed Experimental Protocol: One-Pot Synthesis of N-Substituted-(3-Chloro-4-fluorophenyl)methanesulfonamides

This protocol provides a general and robust method for the synthesis of a diverse range of sulfonamides from (3-Chloro-4-fluorophenyl)methanesulfonyl chloride and various primary and secondary amines.

Materials and Equipment:
  • (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

  • A diverse library of primary and secondary amines

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Safety Precautions:
  • (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a corrosive substance and should be handled with care in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equivalent). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

    • Causality: Using an anhydrous solvent is crucial to prevent hydrolysis of the highly reactive sulfonyl chloride, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired sulfonamide.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2-1.5 equivalents) dropwise to the stirred solution.

    • Causality: The base serves to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product. Adding it at 0 °C helps to control any potential exotherm.

  • Sulfonyl Chloride Addition: In a separate vial, dissolve (3-Chloro-4-fluorophenyl)methanesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

    • Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. Dropwise addition is important to maintain temperature control and prevent side reactions.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Causality: Reaction times can vary depending on the nucleophilicity of the amine. TLC allows for the visualization of the consumption of the starting materials and the formation of the product, indicating when the reaction is complete.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO3 solution (to remove any unreacted sulfonyl chloride and acidic byproducts), and brine.

    • Causality: The aqueous work-up is a critical purification step to remove salts and water-soluble impurities before the final isolation of the product.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.

    • Causality: Drying the organic layer is essential to remove any residual water before solvent evaporation. Purification by chromatography or recrystallization is necessary to obtain a product of high purity, which is critical for subsequent biological testing.

Illustrative Data: One-Pot Synthesis of a Sulfonamide Library

The following table provides representative examples of sulfonamides that can be synthesized using the described protocol, along with typical yields.

EntryAmineProductTypical Yield (%)
1MorpholineN-((3-Chloro-4-fluorophenyl)methylsulfonyl)morpholine92
2AnilineN-Phenyl-(3-chloro-4-fluorophenyl)methanesulfonamide85
3BenzylamineN-Benzyl-(3-chloro-4-fluorophenyl)methanesulfonamide88
4Piperidine1-((3-Chloro-4-fluorophenyl)methylsulfonyl)piperidine95

Visualizing the Experimental Workflow

Experimental_Workflow Start Start: Amine in Anhydrous DCM Base_Addition Add Triethylamine at 0 °C Start->Base_Addition Sulfonyl_Chloride_Addition Add (3-Chloro-4-fluorophenyl)methanesulfonyl chloride at 0 °C Base_Addition->Sulfonyl_Chloride_Addition Reaction Stir at Room Temperature (2-16 h) Sulfonyl_Chloride_Addition->Reaction Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Isolation Dry, Filter, Concentrate Workup->Isolation Purification Purification (Column Chromatography or Recrystallization) Isolation->Purification Product Pure Sulfonamide Product Purification->Product

Caption: A step-by-step workflow for the one-pot synthesis of sulfonamides.

Conclusion and Future Directions

The one-pot synthesis protocol detailed in this application note offers a highly efficient and versatile method for the preparation of a diverse library of sulfonamides derived from (3-Chloro-4-fluorophenyl)methanesulfonyl chloride. The procedure is robust, scalable, and amenable to a wide range of amine nucleophiles, making it an invaluable tool for medicinal chemists and drug development professionals. The strategic incorporation of the 3-chloro-4-fluorophenyl motif provides a pathway to novel chemical entities with potentially enhanced biological activity and improved pharmacokinetic properties. Future work could involve the adaptation of this protocol to automated synthesis platforms for high-throughput library generation and the exploration of greener solvent systems to enhance the sustainability of the process.

References

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the One-Pot Synthesis of Sulfonamide Libraries.
  • Rad, M. N. S., Khalafi-Nezhad, A., Asrari, Z., Behrouz, S., Amini, Z., & Behrouz, M. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983–3988. [Link]

  • Georganics. (2011, February 14). (4-FLUOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet.
  • CymitQuimica. (n.d.). (2-Chloro-4-fluorophenyl)methanesulfonyl chloride SAFETY DATA SHEET.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Singh, R. P., & Shreeve, J. M. (2004). Recent advances in the chemistry of sulfonyl chlorides. Journal of Fluorine Chemistry, 125(5), 789–798.
  • BenchChem. (n.d.). Application Notes and Protocols: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

Sources

Technical Application Note: Precision Introduction of the (3-Chloro-4-fluorophenyl)methylsulfonyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026


) into amine scaffolds.

Strategic Rationale & Chemical Identity

The (3-chloro-4-fluorophenyl)methylsulfonyl group represents a sophisticated structural motif in modern medicinal chemistry. Unlike simple benzenesulfonyl groups, the insertion of a methylene spacer (


) between the aromatic ring and the sulfonyl moiety fundamentally alters the electronic and steric environment of the target molecule.
Functional Utility
  • Metabolic Blocking: The specific 3-chloro-4-fluoro substitution pattern is designed to block oxidative metabolism. The fluorine at the para-position prevents CYP450-mediated hydroxylation, while the meta-chlorine provides steric bulk and lipophilicity modulation without introducing the chemical reactivity of a bromo- or iodo- substituent.

  • Flexibility & Geometry: The methylene "hinge" breaks the conjugation between the sulfonyl group and the phenyl ring, allowing the aromatic tail to adopt a "bent" conformation relative to the sulfonamide core. This is often critical for fitting into hydrophobic pockets in kinase or GPCR targets.

The Mechanistic Challenge: The Sulfene Trap

Critical Warning: Unlike para-toluenesulfonyl chloride (TsCl), (3-chloro-4-fluorophenyl)methanesulfonyl chloride possesses acidic


-protons. In the presence of bases (especially tertiary amines like triethylamine), it readily undergoes elimination to form a highly reactive sulfene  intermediate (

).
  • The Risk: If not controlled, the sulfene can undergo:

    • Oligomerization: Forming stilbene-disulfone byproducts.

    • Hydrolysis: Rapidly reverting to the sulfonic acid in the presence of trace moisture.

    • Non-Stereospecific Addition: If the nucleophile is chiral, the sulfene pathway can lead to racemization or unexpected regiochemistry.

Reagent Preparation: A Self-Validating Workflow

While (3-chloro-4-fluorophenyl)methanesulfonyl chloride is commercially available, its instability (hydrolysis to sulfonic acid) often necessitates fresh preparation for high-value synthesis. The following protocol generates high-purity reagent from the stable benzyl bromide precursor.

Precursor: 3-Chloro-4-fluorobenzyl bromide (CAS: 456-07-5) Target: (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

Workflow Diagram

ReagentPrep Start 3-Chloro-4-fluorobenzyl bromide Step1 Sulfonation (Na2SO3, H2O/Dioxane) Start->Step1 Reflux, 4h Inter Sodium Sulfonate Salt (Stable Solid) Step1->Inter Precipitation Step2 Chlorination (SOCl2, DMF cat.) Inter->Step2 0°C to RT Product Sulfonyl Chloride (Use Immediately) Step2->Product DCM Ext.

Figure 1: Two-step synthesis of the sulfonyl chloride reagent to ensure maximum reactivity.

Step-by-Step Protocol

Step 1: Formation of the Sulfonate Salt

  • Dissolve 3-chloro-4-fluorobenzyl bromide (10.0 mmol) in 1,4-dioxane (20 mL).

  • Add a solution of sodium sulfite (

    
    , 15.0 mmol) in water (20 mL).
    
  • Reflux the biphasic mixture for 4 hours. Validation: TLC should show disappearance of the bromide.

  • Cool to room temperature. The sodium sulfonate salt often precipitates. If not, concentrate to dryness.

  • Recrystallize from Ethanol/Water to obtain the pure sodium (3-chloro-4-fluorophenyl)methanesulfonate.

Step 2: Conversion to Sulfonyl Chloride

  • Suspend the dry sulfonate salt (5.0 mmol) in anhydrous DCM (25 mL) under

    
    .
    
  • Add catalytic DMF (2 drops).

  • Add Thionyl Chloride (

    
    , 10.0 mmol) dropwise at 
    
    
    
    .
  • Warm to room temperature and stir for 3 hours.

  • Workup: Dilute with DCM, wash rapidly with ice-cold water (2x) and brine. Dry over

    
     and concentrate in vacuo below 
    
    
    
    .
  • Storage: Use immediately. Do not store for >24h unless frozen under Argon.

Coupling Protocol: The "Sulfene-Safe" Method

This protocol is optimized to suppress sulfene dimerization by maintaining a low concentration of the free base relative to the sulfonyl chloride.

Substrate: Primary or Secondary Amine (


 or 

) Reagent: (3-Chloro-4-fluorophenyl)methanesulfonyl chloride
Reaction Mechanism & Pathway Control

Mechanism Reagent Benzylsulfonyl Chloride (Ar-CH2-SO2-Cl) Direct Direct Substitution (Kinetic Path) Reagent->Direct + Amine Sulfene Sulfene Intermediate (Ar-CH=SO2) Reagent->Sulfene + Base (Fast) Base Base (Et3N) Product Target Sulfonamide Direct->Product Sulfene->Product + Amine SideProd Stilbene Dimers / Hydrolysis Sulfene->SideProd Dimerization

Figure 2: Mechanistic bifurcation. The goal is to favor the green path or controlled sulfene trapping, avoiding the red side-product path.

Optimized Protocol (DCM/Pyridine Method)

Rationale: Pyridine is a weaker base than Triethylamine (TEA), reducing the rate of sulfene formation while still scavenging HCl.

  • Preparation:

    • Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Add Pyridine (3.0 equiv).

    • Cool the mixture to

      
        (Ice/Salt bath).
      
  • Addition:

    • Dissolve (3-chloro-4-fluorophenyl)methanesulfonyl chloride (1.1 equiv) in a minimal amount of DCM.

    • Add the sulfonyl chloride solution dropwise to the amine solution over 15 minutes.

    • Note: Slow addition of the chloride to the amine ensures the amine is always in excess to trap any transient sulfene.

  • Reaction:

    • Stir at

      
       for 1 hour, then allow to warm to room temperature over 2 hours.
      
    • Monitoring: Check LCMS for the mass of the product (

      
      ). Watch for a peak corresponding to 
      
      
      
      (stilbene derivative) if the reaction was too basic.
  • Workup:

    • Quench with 1M HCl (to remove pyridine).

    • Extract with DCM.

    • Wash with saturated

      
       and Brine.
      
    • Dry (

      
      ) and concentrate.
      

Data Summary & Troubleshooting

Physicochemical Impact of the Group
PropertyUnsubstituted Benzyl(3-Cl, 4-F) BenzylEffect on Drug
Lipophilicity (

LogP)
Reference+0.7 to +0.9Increases permeability; improves hydrophobic binding.
Metabolic Stability Low (Para-oxidation)HighBlocks CYP-mediated hydroxylation at the 4-position.
Electronic Effect (

)
H (0.00)3-Cl (+0.37), 4-F (+0.06)Electron-withdrawing; increases acidity of sulfonamide NH.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield + Starting Amine Hydrolysis of Sulfonyl ChlorideReagent is wet or degraded. Prepare fresh chloride from sulfonate salt (Section 2). Ensure anhydrous solvents.
Complex Mixture (Stilbenes) Sulfene DimerizationBase was too strong or addition was too fast. Switch from TEA to Pyridine or use the Schotten-Baumann conditions (biphasic

).[1]
Product is an Oil/Gum Impurity TrappingBenzylsulfonamides crystallize poorly if impure. Purify via flash chromatography (Hexane/EtOAc) or triturated with cold

.

References

  • General Sulfonylation Methodology

    • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011). Direct Conversion of Sulfonic Acids to Sulfonamides.[1][2] Journal of Organic Chemistry.

  • The Sulfene Mechanism in Benzylsulfonyl Chlorides

    • King, J. F., et al. (1991).[3] The mechanism of hydrolysis of alkanesulfonyl chlorides. Canadian Journal of Chemistry. (Seminal work on the pH-dependence and sulfene pathway).[3]

  • Medicinal Chemistry of Fluorine/Chlorine Substitution

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
  • Synthesis of Benzylsulfonyl Chlorides from Halides

    • Organic Syntheses, Coll. Vol. 4, p.693 (1963); Vol. 30, p.79 (1950).

Sources

Application Notes and Protocols for the Nucleophilic Substitution of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction: A Versatile Building Block for Modern Chemistry

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a pivotal reagent in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure, featuring a reactive sulfonyl chloride moiety attached to a benzylic carbon, which is in turn connected to a halogen-substituted aromatic ring, provides a unique combination of reactivity and structural utility. The products of its nucleophilic substitution reactions—primarily sulfonamides and sulfonate esters—are prevalent motifs in a vast array of biologically active compounds.[1][2]

Sulfonamides, for instance, are recognized as crucial amide bioisosteres, offering enhanced metabolic stability and distinct hydrogen bonding capabilities that can dramatically improve a drug candidate's pharmacokinetic profile and target affinity.[3] Similarly, sulfonate esters are not only stable functional groups in their own right but also serve as excellent leaving groups for subsequent carbon-centered nucleophilic substitution (S_N2) reactions.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core reactivity of (3-chloro-4-fluorophenyl)methanesulfonyl chloride. It offers field-proven, step-by-step protocols, explains the causality behind experimental choices, and presents a framework for the strategic application of this versatile building block.

Core Reactivity and Mechanistic Principles

The synthetic utility of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is anchored in the high electrophilicity of its sulfonyl sulfur atom. This electrophilicity is induced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur center a prime target for attack by a wide range of nucleophiles.[1][6] The chloride ion is an excellent leaving group, which facilitates the substitution process.

The reaction mechanism is generally understood to proceed via a nucleophilic substitution at the tetracoordinate sulfur center. While the precise pathway can be substrate and condition-dependent, it is often depicted as a stepwise addition-elimination process that proceeds through a transient, high-energy trigonal bipyramidal intermediate.[6][7] An alternative, concerted S_N2-like pathway with a single transition state is also considered plausible.[8]

Unlike arylsulfonyl chlorides, the presence of a methylene (-CH₂) spacer in this reagent introduces an additional consideration: the acidity of the α-protons. In the presence of a strong, non-nucleophilic base, there is a potential for an E1cB elimination to form a highly reactive sulfene intermediate (CH₂=SO₂), which is then rapidly trapped by the nucleophile.[9] For most standard applications with amines and alcohols using tertiary amine bases, the direct nucleophilic substitution pathway is predominant.

General_Mechanism start R-SO₂Cl + :Nu intermediate [ R-SO₂(Cl)(Nu) ]⁻ Trigonal Bipyramidal Intermediate start->intermediate Addition (Rate-determining) product R-SO₂-Nu + Cl⁻ intermediate->product Elimination of Cl⁻ (Fast)

Application I: Synthesis of Biologically Relevant Sulfonamides

The reaction between (3-chloro-4-fluorophenyl)methanesulfonyl chloride and primary or secondary amines is a robust and high-yielding method for synthesizing substituted sulfonamides. This transformation is fundamental in drug discovery for creating compounds with potential antibacterial, anticancer, and anti-inflammatory activities.[2][10] The choice of base is critical; a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine is typically used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[11]

Protocol 1: Synthesis of N-Benzyl-(3-chloro-4-fluorophenyl)methanesulfonamide

This protocol details a representative procedure using benzylamine as the nucleophile.

Reagents & Materials:

  • (3-Chloro-4-fluorophenyl)methanesulfonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice-water bath

  • Addition funnel (optional)

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add (3-chloro-4-fluorophenyl)methanesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Initial Cooling: Cool the flask to 0 °C using an ice-water bath. Causality Note: Initial cooling is crucial to manage the exothermic nature of the reaction and to minimize potential side reactions.

  • Amine & Base Addition: In a separate vial, pre-mix benzylamine (1.05 eq) and triethylamine (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution over 10-15 minutes. Causality Note: Using a slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. TEA acts as an acid scavenger, preventing the protonation of the nucleophilic amine by the HCl byproduct.[12]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC. The disappearance of the starting sulfonyl chloride spot indicates completion. A typical eluent system is 30% ethyl acetate in hexanes.

  • Aqueous Work-up:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and any unreacted benzylamine), saturated NaHCO₃ (to remove any residual acid), and finally with brine. Causality Note: Each wash serves a specific purpose to purify the product in the organic phase before solvent evaporation, simplifying the final purification step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure sulfonamide product.

Data Summary: Reactivity with Various Amines

The protocol is broadly applicable. The table below summarizes expected outcomes with different amine classes.

Nucleophile ClassExample NucleophileTypical Reaction TimeExpected YieldKey Considerations
Primary AliphaticCyclohexylamine1-3 hours>90%Highly reactive; reaction is typically fast and clean.
Secondary AliphaticPiperidine2-4 hours>85%Slightly less reactive than primary amines due to steric hindrance.
Primary AromaticAniline4-8 hours70-85%Less nucleophilic due to delocalization of the lone pair into the aromatic ring; may require slightly elevated temperatures (e.g., 40 °C).
Visualization: Experimental Workflow

Experimental_Workflow Fig 2: Workflow for Sulfonamide Synthesis A 1. Dissolve Sulfonyl Chloride in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Amine + TEA Solution Dropwise B->C D 4. Warm to RT & Stir (2-4h) C->D E 5. Monitor by TLC D->E F 6. Aqueous Work-up (HCl, NaHCO₃, Brine) E->F Reaction Complete G 7. Dry (Na₂SO₄) & Concentrate F->G H 8. Purify by Column Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I

Application II: Synthesis of Versatile Sulfonate Esters

The reaction of (3-chloro-4-fluorophenyl)methanesulfonyl chloride with alcohols produces sulfonate esters. This reaction, often called sulfonylation, transforms a poorly leaving hydroxyl group into an excellent sulfonate leaving group, paving the way for further synthetic manipulations like S_N2 reactions.[5]

Protocol 2: Synthesis of Benzyl (3-chloro-4-fluorophenyl)methanesulfonate

This protocol details a representative procedure using benzyl alcohol as the nucleophile.

Reagents & Materials:

  • (3-Chloro-4-fluorophenyl)methanesulfonyl chloride (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • Pyridine (2.0 eq) or Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • All other work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: Follow step 1 from Protocol 3.1.

  • Initial Cooling: Cool the flask to 0 °C.

  • Alcohol & Base Addition: Add the alcohol (1.1 eq) to the sulfonyl chloride solution. Then, add the base (pyridine or TEA) dropwise while maintaining the temperature at 0 °C. Causality Note: Alcohols are generally less nucleophilic than amines. Pyridine can act as both a base and a nucleophilic catalyst, sometimes accelerating the reaction. The order of addition can be critical to avoid unwanted side reactions.[12]

  • Reaction Progression & Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up, Concentration, & Purification: Follow steps 6-8 from Protocol 3.1. The 1 M HCl wash is particularly effective at removing pyridine.

Safety, Handling, and Storage

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride requires careful handling due to its reactivity and hazardous nature.

  • Hazards: The compound is corrosive and a lachrymator. It will cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.[13][14]

  • Moisture Sensitivity: It reacts vigorously with water and other protic nucleophiles, hydrolyzing to the corresponding sulfonic acid and releasing corrosive HCl gas.[15][16]

  • Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials like water, bases, and strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability.

Visualization: Role in Drug Discovery

The true power of this reagent lies in its ability to generate diverse molecular scaffolds that can be used to probe structure-activity relationships (SAR) in drug discovery. The resulting sulfonamides are often used to replace metabolically labile amide bonds, a key strategy in lead optimization.

Drug_Discovery_Logic Fig 3: Application Logic in Medicinal Chemistry A (3-Chloro-4-fluorophenyl) methanesulfonyl chloride (Core Building Block) B Nucleophilic Substitution (Reaction Core) A->B E Sulfonamide Library (Bioisosteres for Amides) B->E F Sulfonate Ester Library (Stable Groups / Intermediates) B->F C Amine Library (R₁R₂NH) C->B D Alcohol Library (R₃OH) D->B G Structure-Activity Relationship (SAR) Studies E->G F->G H Lead Optimization (Improved Potency, ADME) G->H

References

  • Fiveable. (n.d.). Sulfonyl Chloride Definition. Retrieved from [Link]

  • Wikipedia. (2023). Sulfonyl halide. Retrieved from [Link]

  • ProQuest. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Retrieved from [Link]

  • YouTube. (2023). Reaction Amines With Aryl Sulphonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2023). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride.... Retrieved from [Link]

  • King, J. F., & Skonieczny, S. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 113(26), 9846-9854. Retrieved from [Link]

  • Filo. (2023). Reaction with arylsulphonyl chloride, Benzenesulphonvl chloride.... Retrieved from [Link]

  • YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]

  • Shaalaa.com. (n.d.). Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride. Retrieved from [Link]

  • Bar-Eli, K., & Kice, J. L. (2011). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 50(45), 10565-10569. Retrieved from [Link]

  • PubChem. (n.d.). (3-chloro-4-fluorophenyl)methanesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Georganics. (2011). (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (2023). Methanesulfonyl chloride. Retrieved from [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • MDPI. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides.... Retrieved from [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • Save My Exams. (2025). Nucleophilic Substitution of Haloalkanes. Retrieved from [Link]

  • ResearchGate. (2015). Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). Making methanesulfonyl chloride.
  • YouTube. (2020). 02.11 Formation of Sulfonate Esters from Alcohols. Retrieved from [Link]

  • University of Calgary. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reagent Stability & Handling Ticket Subject: Preventing Hydrolysis of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride Case ID: CAS-24974-73-0-SUP Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Part 1: Critical Alert & Triage (Read First)

The "Benzylic" Trap: Most researchers treat this compound like a standard aryl sulfonyl chloride (e.g., Tosyl chloride). This is a critical error. Because of the methylene linker (


) between the benzene ring and the sulfonyl group, this is a benzylic  sulfonyl chloride. It is significantly less stable than direct aryl analogs. The electron-withdrawing nature of the 3-Cl and 4-F substituents increases the electrophilicity of the sulfur atom, making it hyper-sensitive to moisture.

Immediate Diagnostic Checklist: If you observe any of the following, your reagent is compromised:

  • Physical State: The powder has clumped into a hard, white rock (indicates sulfonic acid formation).

  • Odor: A sharp, acrid smell of HCl gas upon opening the bottle (indicates active hydrolysis).

  • Solubility: The solid does not fully dissolve in dry Dichloromethane (DCM). The hydrolysis product (sulfonic acid) is often insoluble in DCM.

Part 2: The Mechanism of Failure (Why it happens)

To prevent degradation, you must understand the enemy. Hydrolysis is an autocatalytic cascade.

  • Initiation: Trace water attacks the sulfur atom.

  • Acid Generation: The reaction releases Hydrogen Chloride (HCl).[1]

  • Autocatalysis: In the solid state, the generated HCl gas cannot escape easily. It creates an acidic micro-environment on the crystal surface, which attracts more moisture and accelerates further degradation.

Visualizing the Degradation Pathway:

HydrolysisPathway Reagent (3-Chloro-4-fluorophenyl) methanesulfonyl chloride (Active Reagent) Transition Tetrahedral Intermediate Reagent->Transition Nucleophilic Attack Water H2O (Moisture) Water->Transition Acid (3-Chloro-4-fluorophenyl) methanesulfonic acid (Inert Solid Byproduct) Transition->Acid Cl- Displacement Gas HCl Gas (Corrosive/Catalyst) Transition->Gas Elimination Gas->Reagent Autocatalysis (Surface Corrosion)

Figure 1: The hydrolytic degradation pathway.[2] Note the feedback loop where generated HCl accelerates surface corrosion.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: The "Inert Transfer" Protocol

Use this for every weighing event. Never weigh this reagent in open air.

  • Equilibrate: Remove the bottle from the freezer (-20°C). Wait 30 minutes before opening.

    • Why? Opening a cold bottle in a warm room causes immediate condensation of atmospheric moisture onto the reagent.

  • Blanket: If a glovebox is unavailable, place the bottle under an inverted funnel flowing with dry Nitrogen or Argon.

  • Dispense: Quickly transfer the required amount into a pre-dried, tared reaction flask containing a stir bar.

  • Seal: Immediately purge the head-space of the source bottle with inert gas and wrap the cap with Parafilm.

SOP-02: Rescue Recrystallization

Use this if the reagent is partially hydrolyzed (crusty but not liquid).

ParameterSpecification
Solvent A (Dissolution) Dry Toluene or Chloroform (Acid-free)
Solvent B (Precipitation) Dry Hexanes or n-Heptane
Temperature 40°C (Do not boil)

Protocol:

  • Dissolve the crude solid in the minimum amount of warm Solvent A (approx. 40°C).

    • Note: The sulfonic acid impurity is generally insoluble in non-polar organics. If a white solid remains undissolved, filter it out rapidly under inert atmosphere.

  • Add Solvent B dropwise until the solution turns slightly cloudy.

  • Cool slowly to room temperature, then to -20°C.

  • Filter the crystals under Nitrogen. Dry under high vacuum for 2 hours.

Part 4: Troubleshooting & FAQs

Q1: Can I wash the reagent with water to remove the acid impurity? A: ABSOLUTELY NOT. Unlike stable aryl sulfonyl chlorides, benzylic derivatives hydrolyze rapidly. Washing with water will destroy your remaining reagent. Use SOP-02 (Recrystallization) to separate the impurity based on solubility differences (Chloride = Soluble in organics; Acid = Insoluble in organics).

Q2: My reaction yield is low (30-40%). I used dry DCM. What happened? A: Check your base. If you used Pyridine or Triethylamine (TEA) as a base, did you add it before the sulfonyl chloride?

  • The Issue: Tertiary amines can react with sulfonyl chlorides to form "Sulfene" intermediates (via elimination of HCl from the

    
    -methylene group). This intermediate is highly unstable and can oligomerize.
    
  • The Fix: Add the sulfonyl chloride to the amine/substrate mixture at 0°C or lower to control the rate of reaction and suppress sulfene formation.

Q3: Can I store a stock solution? A: Yes, but only in specific solvents. Do not store in DMF or DMSO (hygroscopic and reactive).

  • Recommended: 1.0 M solution in Anhydrous Toluene or Anhydrous DCM. Store over activated 4Å Molecular Sieves in a septum-sealed vial at -20°C.

Q4: The reagent turned pink/purple. Is it safe to use? A: Proceed with caution. Color change often indicates trace metal contamination or photo-degradation. If the proton NMR is clean (check the ratio of the


-CH2 peak ~4.5-5.0 ppm vs aromatic protons), it is likely usable. If the color is deep, recrystallize.

Part 5: Decision Tree for Reagent Quality

DecisionTree Start Inspect Reagent Visual Is it a free-flowing white powder? Start->Visual Smell Does it smell strongly of acrid HCl? Visual->Smell Yes Action2 Perform SOP-02 (Recrystallization) Visual->Action2 No (Clumpy) Solubility Dissolve small sample in dry DCM Smell->Solubility No Smell->Action2 Yes (Surface Hydrolysis) Clear Solution is Clear Solubility->Clear Soluble Cloudy Solution is Cloudy/Precipitate Solubility->Cloudy Insoluble Residue Action1 Proceed with Reaction Clear->Action1 Cloudy->Action2 Action3 Discard & Re-order

Figure 2: Workflow for assessing reagent viability before committing valuable starting materials.

References

  • Sigma-Aldrich. Product Specification: Phenylmethanesulfonyl chloride (Analog). Retrieved from

  • King, J. F., & Durst, T. (1966). The reaction of phenylmethanesulfonyl chloride with tertiary amines. Canadian Journal of Chemistry, 44(7), 819-828. Retrieved from

  • BenchChem Technical Support. Preventing decomposition of sulfonyl chloride during reaction. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.

Sources

Technical Guide: Stability & Handling of 3-Chloro-4-fluorobenzylsulfonyl Chloride in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-fluorobenzylsulfonyl chloride (CAS: 91170-93-3) acts as a highly reactive electrophile used primarily for sulfonylation of amines and alcohols. Its utility, however, is counterbalanced by its significant hydrolytic instability .

In aqueous environments, this compound undergoes rapid nucleophilic substitution, degrading into 3-chloro-4-fluorobenzylsulfonic acid and hydrochloric acid (HCl) . This degradation is autocatalytic: the generated HCl lowers the pH, which can further alter reaction kinetics, although alkaline conditions (often used in synthesis) accelerate the degradation most aggressively via hydroxide attack.

This guide provides the mechanistic understanding and practical protocols required to use this reagent effectively, particularly in biphasic (Schotten-Baumann) systems where water is unavoidable.

The Hydrolysis Mechanism (The "Why")

To troubleshoot low yields, one must understand the competing pathways at the molecular level. The electron-withdrawing nature of the Chlorine (3-position) and Fluorine (4-position) substituents on the aromatic ring increases the electrophilicity of the sulfur atom, making it more susceptible to hydrolytic attack than unsubstituted benzylsulfonyl chloride.

Mechanistic Pathway

Two primary degradation pathways exist depending on pH:

  • Direct Nucleophilic Attack (

    
    -like):  Water attacks the sulfur, displacing chloride.
    
  • Sulfene Elimination (Base-Catalyzed): Unique to benzyl derivatives, a strong base can deprotonate the benzylic carbon (

    
    -carbon), leading to a transient "sulfene" intermediate which then rapidly reacts with water.
    

HydrolysisMechanism Reagent 3-Chloro-4-fluorobenzylsulfonyl chloride (Electrophile) Transition Transition State (Pentacoordinate Sulfur) Reagent->Transition Neutral/Acidic pH Sulfene Sulfene Intermediate (Ar-CH=SO₂) *High pH Risk* Reagent->Sulfene Strong Base (pH > 10) Water H₂O / OH⁻ (Nucleophile) Water->Transition Product 3-Chloro-4-fluorobenzylsulfonic Acid (Water Soluble Impurity) Transition->Product HCl HCl (Acidic Byproduct) Transition->HCl Sulfene->Product Rapid Hydration

Figure 1: Competing degradation pathways. Note that the "Sulfene" pathway is specific to benzyl-class sulfonyl chlorides due to the presence of abstractable


-protons.

Experimental Protocols & Troubleshooting

Scenario A: The Schotten-Baumann "Paradox"

The Problem: You need to react the sulfonyl chloride with an amine in water (or a biphasic system), but water destroys the reagent. The Solution: Kinetic control.[1] The reaction with the amine is generally faster than hydrolysis if conditions are optimized.

Optimized Biphasic Protocol
  • Solvent System: Use a biphasic mixture of DCM (Dichloromethane) or THF (organic phase) and Water (aqueous phase).

    • Why: The sulfonyl chloride remains protected in the organic phase until the moment of interfacial reaction.

  • Temperature: Cool the system to 0°C – 5°C .

    • Why: Hydrolysis has a higher activation energy than aminolysis. Lower temperatures suppress the side reaction (hydrolysis) more than the main reaction.

  • pH Control: Maintain pH 8–9 using saturated

    
      or 
    
    
    
    .
    • Critical Warning: Do NOT use strong bases like NaOH at high concentrations (>1M) initially. High pH triggers the sulfene elimination pathway, destroying the reagent instantly.

Troubleshooting Guide (Q&A)

Q1: My yield is consistently low (<40%). Where is the reagent going?

  • Diagnosis: If you see a large "baseline" spot on TLC or a peak at the solvent front in reverse-phase HPLC, your reagent hydrolyzed.

  • Fix:

    • Check Carrier Solvent: Ensure the organic solvent used to dissolve the sulfonyl chloride is anhydrous before it touches the aqueous buffer.

    • Increase Amine Equivalents: Use 1.2 – 1.5 eq of amine to statistically favor the desired reaction over water attack.

    • Rate of Addition: Add the sulfonyl chloride slowly (dropwise) to the amine solution, not the other way around. This ensures the electrophile is always in the presence of excess nucleophile (amine).

Q2: I see a persistent acidic impurity in my organic layer.

  • Diagnosis: This is likely the sulfonic acid hydrolysis product .[2] While usually water-soluble, the lipophilic 3-chloro-4-fluorobenzyl group can make the acid partially soluble in organic solvents like EtOAc or DCM.

  • Fix:

    • The "Basic Wash" Trick: After the reaction, wash the organic layer with 1M NaOH (or saturated

      
      ). This converts the sulfonic acid (
      
      
      
      ) into its sodium salt (
      
      
      ), which is strictly water-soluble and will migrate to the aqueous layer.[2]
    • Caution: Ensure your product (the sulfonamide) is stable to base before doing this wash.

Q3: Can I store a stock solution of this reagent?

  • Answer: No. Even in "dry" solvents like DMSO or DMF, trace moisture (ppm level) will degrade the reagent over 24 hours. Always prepare fresh. If storage is absolute necessary, use anhydrous DCM over activated 4Å molecular sieves at -20°C.

Stability Data Summary

ParameterConditionStability StatusHalf-Life (Est.)
Pure Solid/Oil 25°C, Sealed under

Stable > 12 Months
Pure Solid/Oil 25°C, Ambient AirUnstable Days (fumes HCl)
Aqueous Solution pH 7, 25°CVery Unstable < 15 Minutes
Aqueous Solution pH 7, 0°CUnstable ~ 1 Hour
Basic Solution pH > 10, 25°CRapid Decomposition Seconds

Analytical Verification (Quality Control)

Before committing valuable amine starting materials, verify the integrity of your sulfonyl chloride.

Workflow: Purity Check

Do not rely solely on LC-MS, as the chloride and the acid (hydrolysis product) can have similar ionization patterns or the chloride may hydrolyze on the column.

Recommended Method: Derivatization TLC

  • Take a small aliquot of the sulfonyl chloride.[1]

  • Add excess morpholine or benzylamine (in DCM).

  • Run TLC.

  • Interpretation:

    • If the sulfonyl chloride is good, it will convert quantitatively to the sulfonamide (distinct spot).

    • If it was already hydrolyzed, it will remain at the baseline (as the sulfonic acid salt) or show no reaction.

QCWorkflow Start Reagent Check Deriv Add Excess Morpholine (in DCM) Start->Deriv TLC Run TLC Analysis Deriv->TLC ResultA Single New Spot (Sulfonamide) TLC->ResultA Reagent Active ResultB Baseline Spot Only (Sulfonic Acid) TLC->ResultB Reagent Dead

Figure 2: Rapid Quality Control Decision Tree.

References

  • Chemical Safety & Properties: Fisher Scientific. (2025).[2][3][4][5] Safety Data Sheet: 3-Chloro-4-fluorobenzenesulfonyl chloride. Retrieved from (Note: Generalized class properties derived from SDS data for CAS 91170-93-3).

  • Hydrolysis Kinetics (General Class): Rogne, O. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1855-1858.

  • Schotten-Baumann Optimization: Cambridge University. (2025).[2][3][4][5] Multi-objective Bayesian optimisation for the Schotten–Baumann reaction. Retrieved from

  • Benzylsulfonyl Chloride Specifics: King, J. F., et al. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.[1]

Sources

Technical Support Center: Optimizing 3-Chloro-4-Fluorobenzyl Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SYN-3CL4F-SULF Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely encountering yield attrition during the synthesis of 3-chloro-4-fluorobenzyl sulfonamide (CAS: 200902-89-2). This specific scaffold presents a unique challenge: the electron-withdrawing nature of the 3-chloro and 4-fluoro substituents on the benzene ring significantly activates the benzylic position. While this facilitates the initial nucleophilic attack to form the sulfonate, it renders the subsequent sulfonyl chloride intermediate highly susceptible to hydrolysis , which is the primary cause of yield loss during the final amination step.

This guide moves beyond standard textbook protocols, offering a process-optimized workflow designed to suppress hydrolysis and minimize side reactions (such as desulfonylation).[1]

Module 1: Synthetic Pathway Analysis

The following diagram outlines the two primary routes. Route A (Sulfinate) is recommended for scalability and purity, while Route B (Thiourea) is viable for smaller scales but produces odorous byproducts.[1]

SynthesisPathways Start 3-Chloro-4-fluorobenzyl chloride/bromide Sulfinate Intermediate A: Sodium Sulfinate Salt Start->Sulfinate Route A: Na2SO3, H2O Reflux Isothio Intermediate C: Isothiouronium Salt Start->Isothio Route B: Thiourea Ethanol SulfonylCl Intermediate B: Sulfonyl Chloride (CRITICAL INSTABILITY) Sulfinate->SulfonylCl POCl3 or SOCl2 (Anhydrous) Product Target: 3-Chloro-4-fluorobenzyl sulfonamide SulfonylCl->Product NH3 (g) or (NH4)2CO3 < 0°C, Anhydrous Hydrolysis Byproduct: Sulfonic Acid (Yield Loss) SulfonylCl->Hydrolysis H2O present High Temp Isothio->SulfonylCl Cl2 or NCS Oxidative Chlorination

Figure 1: Comparative synthetic pathways.[1][2] Route A is the industrial standard. The red node highlights the critical failure point where yields are most often lost.

Module 2: Critical Process Parameters (CPP)

The "Hydrolysis Trap"

The 3-Cl, 4-F substitution pattern pulls electron density from the ring, making the sulfonyl chloride sulfur atom highly electrophilic.

  • Observation: If you use aqueous ammonia (

    
    ) for the final step, you likely see yields <40% and a large amount of water-soluble sulfonic acid byproduct.
    
  • The Fix: You must eliminate water from the amination step. Use Ammonium Carbonate (solid source of ammonia) or Anhydrous Ammonia in Methanol/Dioxane .

Temperature Control

Benzyl sulfonyl chlorides are thermally unstable compared to aryl sulfonyl chlorides. They can undergo


 extrusion (desulfonylation) if heated excessively.[1]
  • Limit: Never heat the sulfonyl chloride intermediate above 40°C during isolation or reaction.

Module 3: Optimized Experimental Protocol

This protocol utilizes the Sodium Sulfite Route (Route A) optimized for the 3-chloro-4-fluoro derivative.

Step 1: Formation of Sodium Sulfinate
  • Reactants: Suspend 3-chloro-4-fluorobenzyl chloride (1.0 eq) in water (3 vol).

  • Reagent: Add Sodium Sulfite (

    
    , 1.5 eq).
    
  • Conditions: Reflux for 4–6 hours. The solution should become clear as the starting halide is consumed.

  • Isolation: Cool to 0°C. The product may precipitate. If not, salt out with NaCl.[1][3] Filter and dry thoroughly under vacuum.[4]

    • Note: Moisture here will destroy the reagent in Step 2.

Step 2: Generation of Sulfonyl Chloride

Caution: This intermediate is a skin irritant and lachrymator.

  • Solvent: Suspend the dried sulfinate salt in anhydrous DCM (Dichloromethane) or Toluene.

  • Reagent: Add Phosphorus Oxychloride (

    
    , 2.0 eq) or Thionyl Chloride (
    
    
    
    ) dropwise at 0°C.
    • Why POCl3? It is often gentler than

      
       and easier to remove than excess thionyl chloride.[1]
      
  • Catalyst: Add a catalytic amount of DMF (Dimethylformamide) to initiate the Vilsmeier-Haack type activation.

  • Reaction: Stir at Room Temperature (RT) for 3–4 hours.

  • Workup (CRITICAL):

    • Quench onto crushed ice very quickly.

    • Extract immediately with DCM.

    • Wash with cold brine.

    • Dry over

      
       and filter.[3]
      
    • Do not concentrate to dryness if possible; use the DCM solution directly in Step 3 to minimize thermal stress.

Step 3: Amination (The Yield Maker)
  • Setup: Place the DCM solution of sulfonyl chloride in a flask. Cool to -10°C to 0°C .

  • Reagent Selection:

    • Option A (Best for Lab Scale): Add Ammonium Carbonate solid (4.0 eq) directly to the stirring solution. It slowly releases anhydrous ammonia, preventing hydrolysis and buffering the pH.

    • Option B (Standard): Add 7N

      
       in Methanol (3.0 eq) dropwise.
      
  • Reaction: Allow to warm to RT overnight.

  • Workup: Acidify with 1M HCl to pH 2 (to remove excess amine), separate organic layer, dry, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Module 4: Troubleshooting Guide (FAQ)

Use the following decision tree to diagnose specific failures in your experiment.

Troubleshooting Problem What is the primary issue? Issue1 Low Yield (<30%) Problem->Issue1 Issue2 Impurity: Sulfonic Acid (Water Soluble) Problem->Issue2 Issue3 Impurity: Dimer (Disulfonimide) Problem->Issue3 Sol1 Check Step 2 Drying: Sulfinate must be bone dry. Issue1->Sol1 Intermediate failed? Sol2 Switch Amination: Use (NH4)2CO3 or NH3/MeOH. AVOID aqueous NH4OH. Issue1->Sol2 Intermediate worked? Issue2->Sol2 Hydrolysis detected Sol3 Control pH: Protonate the amine. Avoid large excess of strong base. Issue3->Sol3 Over-reaction

Figure 2: Diagnostic decision tree for common synthesis failures.

Common Questions

Q: Can I use aqueous ammonia (28%) for the final step? A: It is not recommended for this specific substrate. The electron-deficient benzyl ring makes the sulfonyl chloride highly reactive. Water competes with ammonia as a nucleophile. If you must use aqueous ammonia, use a biphasic system (DCM/Water) with a phase transfer catalyst (e.g., TBAB) and keep the temperature < 0°C.[1]

Q: My sulfonyl chloride turned into a black tar during concentration. Why? A: Benzyl sulfonyl chlorides are thermally unstable. If you heated the rotary evaporator bath >40°C, the compound likely decomposed (releasing


).[1] Solution:  Use the crude solution directly in the next step without full concentration, or keep the bath temperature below 30°C.

Q: I see a "dimer" impurity by LCMS (Mass = 2x Product - NH3). A: This is the disulfonimide (


). It forms when the product sulfonamide reacts with remaining sulfonyl chloride. Solution:  Ensure you have a large excess of ammonia (at least 3-4 equivalents) relative to the chloride to favor the primary sulfonamide.

References

  • Org. Synth. 1921, 1, 21. Benzenesulfonyl Chloride.[1][3][5] (Foundational method for sulfonyl chloride synthesis via PCl5/POCl3).[1]

  • BenchChem Technical Support. Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (Guidelines on hydrolysis prevention and temperature control). [1]

  • Organic Chemistry Portal. Synthesis of Sulfonamides. (Review of oxidative chlorination and direct amination methods).

  • Bahrami, K., et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides.[1][6] J. Org.[6] Chem., 74, 9287-9291.[1][6] (Alternative oxidative route methodology).[1][7] [1]

  • Rev. Roum. Chim. (2015). Synthesis and Characterization of New Sulfonamides. (General protocols for benzyl sulfonamide purification).

Sources

Technical Support Center: Moisture-Sensitive Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Senior Scientist’s Note: The "Pop" is a Warning

Why do sulfonyl chlorides degrade? Many researchers treat sulfonyl chlorides (


) like standard organic solids, but they are electrophilic powerhouses designed to react. Their instability is not random; it is a direct consequence of their reactivity with nucleophiles—specifically, atmospheric water.

The degradation mechanism is hydrolytic .[1] When exposed to moisture, the sulfonyl chloride converts to the corresponding sulfonic acid (


) and hydrogen chloride (

) gas.

The Cascade Failure (The "Why"):

  • Initiation: Trace moisture enters via a loose cap or permeable septum.

  • Hydrolysis:

    
    .
    
  • Hygroscopic Acceleration: The byproduct, sulfonic acid, is often hygroscopic. It pulls more moisture from the air, accelerating the rate of hydrolysis.

  • Pressure Buildup: The evolution of

    
     gas pressurizes the vessel. This pressure can compromise the seal further, creating a feedback loop of degradation.
    
Visualization: The Hydrolytic Feedback Loop

The following diagram illustrates the self-accelerating nature of sulfonyl chloride degradation.

HydrolysisCycle Moisture Atmospheric Moisture (Ingress) Reaction Hydrolysis Reaction Moisture->Reaction RSO2Cl Intact Sulfonyl Chloride (R-SO2Cl) RSO2Cl->Reaction Byproducts Byproducts: R-SO3H (Acid) + HCl (Gas) Reaction->Byproducts Consequences 1. Pressure Buildup 2. Hygroscopic Acid pulls more water Byproducts->Consequences Consequences->Moisture Seal Breach / Water Attraction

Figure 1: The degradation cycle. Note the dashed red line indicating the feedback loop where byproducts compromise storage integrity, inviting further moisture ingress.

Storage Protocols: The "Double-Seal" Standard

To prevent the cycle above, you must interrupt the "Moisture" node. We recommend the Double-Seal Inerting Protocol .

Recommended Storage Conditions
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, slowing the rate of hydrolysis [1].
Atmosphere Argon or Nitrogen (Inert)Displaces humid air. Argon is preferred as it is heavier than air and "blankets" the solid/liquid.
Primary Container Glass with Teflon-lined capTeflon (PTFE) resists corrosion from trace

. Avoid standard rubber septa which degrade rapidly.
Secondary Containment Desiccator or sealed jarProvides a physical barrier against moisture and contains corrosive off-gassing in case of primary seal failure.
Protocol: The Double-Seal Inerting Method
  • Flush: After use, flush the headspace of the bottle with dry Argon for 10–15 seconds.

  • Seal: Tightly close the cap. Wrap the cap/neck interface with Parafilm or electrical tape to prevent diffusive gas exchange.

  • Contain: Place the bottle inside a secondary jar containing a layer of desiccant (e.g., Drierite or Silica Gel).

  • Store: Place the entire secondary assembly in the refrigerator.

Troubleshooting & Rescue Operations

"My reagent has turned into a wet paste/black liquid. Is it usable?"

Do not use degraded reagents in sensitive nucleophilic substitutions. The sulfonic acid byproduct acts as a catalyst for side reactions and the


 can strip protecting groups.
Decision Matrix: Save or Discard?

Follow this logic flow to determine the fate of your reagent.

DecisionTree Start Inspect Reagent Visual Visual Check: Crust? Liquid? Color? Start->Visual Minor Minor Crust / Slight Pressure Visual->Minor Major Liquefied (if solid) / Black / Fuming Visual->Major PurityCheck Run 1H NMR (in CDCl3) Minor->PurityCheck Discard DISCARD (Irreversible Damage) Major->Discard Analysis Purity > 95%? PurityCheck->Analysis Use USE IMMEDIATELY Analysis->Use Yes Purify Attempt Purification Analysis->Purify No

Figure 2: Go/No-Go decision tree for handling suspect sulfonyl chlorides.

Rescue Protocol A: Recrystallization (For Solids like TsCl)

Target: Removal of


-toluenesulfonic acid (TsOH) from 

-toluenesulfonyl chloride (TsCl).[2] Principle: TsOH is highly soluble in polar solvents; TsCl is soluble in organic solvents but crystallizes upon cooling [2].
  • Dissolve: Dissolve the crude solid in a minimum amount of boiling inert solvent (e.g., Toluene or Petroleum Ether ). Note: Avoid alcohols (Ethanol) if possible, as prolonged heating can form sulfonate esters.

  • Filter: If there are insoluble black specks, filter quickly while hot.

  • Crystallize: Allow the solution to cool slowly to room temperature, then place in a freezer (-20°C).

  • Wash: Filter the crystals and wash rapidly with cold, non-polar solvent (e.g., cold hexanes).

  • Dry: Dry under high vacuum immediately.

Rescue Protocol B: The "Aqueous Wash" (Counter-Intuitive but Effective)

Target: Rapid removal of bulk acid from heavily crusted solids. Principle: Hydrolysis is slow at 0°C. Sulfonic acid dissolves instantly in water; Sulfonyl chloride does not [3].

  • Prepare: Prepare a biphasic mixture of Toluene and cold 5% NaHCO3 .

  • Dissolve & Wash: Dissolve the impure reagent in the Toluene. Wash rapidly with the cold base. The acid reacts to form a water-soluble salt.[2]

  • Separate: Immediately separate the organic layer.

  • Dry: Dry the organic layer with

    
    , filter, and rotovap.
    
  • Result: You will obtain a white solid (or clear oil) that is acid-free.

Frequently Asked Questions (FAQs)

Q: When I opened the bottle, it "popped" and released a white fume. What happened? A: You witnessed the release of built-up Hydrogen Chloride (


) gas. The "white fume" is 

reacting with atmospheric moisture to form hydrochloric acid mist. Action: Vent the bottle in a fume hood.[3] If the solid inside is still free-flowing, it may still be usable (check NMR). If it is a sticky paste, the hydrolysis is advanced; discard it.

Q: Can I store sulfonyl chlorides in a freezer (-20°C)? A: Yes, but with a caveat. Freezers are excellent for stability but often have high humidity (frost). If the bottle is not perfectly sealed, the temperature differential upon taking it out (cold bottle + warm room air) will cause rapid condensation inside the bottle. Best Practice: Allow the bottle to warm to room temperature inside a desiccator before opening it.

Q: My LC-MS shows a peak for the sulfonic acid. Can I just use excess base in my reaction to compensate? A: Risky. While excess base (e.g., Triethylamine) will neutralize the acid, the presence of sulfonic acid often implies the reagent stoichiometry is unknown. Furthermore, the acid can protonate reactive intermediates or form salts that crash out, complicating workup. It is always better to purify the reagent first.

Q: The rubber septum on my storage flask has turned brittle and brown. Why? A:


 and sulfonyl chlorides are corrosive to standard red rubber and even some black rubber septa.
Solution: Switch to Teflon-lined (PTFE) hard caps  for storage. Only use rubber septa strictly during the active transfer of reagents, then replace them immediately.

References

  • Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions."[4] Journal of Organic Chemistry USSR, vol. 24, no. 4, 1988.[4]

  • Organic Syntheses. "p-Toluenesulfonyl Chloride Purification." Org.[5][2][6] Synth. 1974, 54, 33. (Standard laboratory practice for recrystallization).

  • BenchChem Technical Support. "Removal of Tosyl-Containing Byproducts." BenchChem Troubleshooting Guide, 2025. (Protocols for aqueous washing and acid removal).

  • Sielc Technologies. "Separation of p-Toluenesulfonyl chloride on HPLC." (Analytical methods for purity determination).

Sources

Technical Support Center: Benzylsulfonyl Chloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center designed for high-level researchers. It prioritizes the specific instability of Benzylsulfonyl Chloride (BnSO₂Cl), distinguishing it clearly from its more stable phenyl analog.

Topic: Removal of Sulfonic Acid Impurities from Benzylsulfonyl Chloride (


-Toluenesulfonyl Chloride)
Ticket ID:  BSC-PUR-001
Status:  Resolved / Guide Available

Executive Summary & Diagnostic Hub

The Core Problem: Benzylsulfonyl chloride (BnSO₂Cl, CAS: 1939-99-7) is structurally distinct from Benzenesulfonyl chloride. It is a solid (MP: 92–94°C) that suffers from two primary degradation pathways:

  • Hydrolysis: Reaction with ambient moisture yields Benzylsulfonic acid (BnSO₃H), a strong acid that autocatalyzes further decomposition.

  • Cheletropic Elimination: Thermal stress causes the extrusion of SO₂, collapsing the molecule into benzyl chloride.

Diagnostic Checklist: Before proceeding, confirm the nature of your impurity to select the correct protocol.

DiagnosticObservationIndication
Visual Wet, sticky solid or "oiling out"Significant hydrolysis (Sulfonic acid is hygroscopic).
Melting Point < 88°C (Broad range)High impurity load (Pure MP: 92–94°C).

H-NMR
Shift in benzylic -CH₂-

~4.8 ppm
= Chloride (Target)

~4.3 ppm
= Acid (Impurity)
Solubility Insoluble residue in CH₂Cl₂Sulfonic acid is insoluble in non-polar organics; Chloride is soluble.

Decision Matrix (Workflow)

Use the following logic flow to determine the safest purification route for your sample quality.

PurificationLogic Start START: Characterize Sample CheckMP Check Melting Point & NMR Start->CheckMP Decision1 MP > 85°C Minor Acid Impurity? CheckMP->Decision1 MethodA Method A: Recrystallization (Preferred/Safest) Decision1->MethodA Yes (Solid) MethodB Method B: Chemical Rescue (High Impurity Load) Decision1->MethodB No (Significant Hydrolysis) MethodC Method C: Flash Wash (Liquid/Oily Samples) Decision1->MethodC Sample is Oily/Sticky Final Storage: Desiccator @ 4°C MethodA->Final Pure Crystals MethodB->Final Regenerated Chloride MethodC->Final Cleaned Organic Layer

Figure 1: Decision tree for selecting the appropriate purification protocol based on sample degradation level.

Technical Protocols

Protocol A: Anhydrous Recrystallization (Gold Standard)

Best for: Solid samples with minor surface hydrolysis. Principle: Benzylsulfonic acid is highly polar and insoluble in non-polar solvents, while the sulfonyl chloride exhibits a steep solubility curve in toluene/hydrocarbons.

Reagents:

  • Toluene (Anhydrous)

  • Hexane or Petroleum Ether (Anhydrous)

Step-by-Step:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of dry Toluene at 40–50°C to dissolve the sulfonyl chloride.

    • Note: Do not boil excessively. Thermal instability risks SO₂ loss [1].

  • Filtration (Critical): If a white solid remains undissolved, it is likely the sulfonic acid (or its salt). Filter this rapidly through a sintered glass funnel while warm.

  • Crystallization: Remove the filtrate from heat. Slowly add Hexane until the solution becomes slightly turbid.

  • Nucleation: Rewarm slightly to clear the turbidity, then allow to cool slowly to room temperature, then to 0°C.

  • Collection: Filter the white needles under inert gas (N₂/Ar) if possible. Wash with cold Hexane.

  • Drying: Vacuum dry at room temperature (Do not heat).

Protocol B: Chemical Regeneration (The "Rescue")

Best for: Samples with >10% acid content where yield loss via recrystallization is unacceptable. Principle: Converts the "impurity" (sulfonic acid) back into the target product using Thionyl Chloride (


), minimizing waste.

Reagents:

  • Thionyl Chloride (

    
    )
    
  • DMF (Catalytic amount)

Step-by-Step:

  • Setup: Equip a flask with a reflux condenser and a drying tube (CaCl₂).

  • Reaction: Suspend the crude material in neat

    
     (approx. 2–3 mL per gram of solid). Add 1 drop of DMF.
    
  • Conversion: Warm gently to 40°C. Caution: Vigorous gas evolution (HCl and SO₂).

    • Warning: Do not exceed 50°C. Benzylsulfonyl chloride is thermally labile [2].

  • Workup: Once the solution is clear (indicating conversion of the insoluble acid to the soluble chloride), remove excess

    
     under high vacuum at room temperature.
    
  • Purification: Recrystallize the resulting residue using Protocol A .

Protocol C: The "Flash Wash" (High Risk)

Best for: Crude reaction mixtures that are oily or sticky. Risk: Water accelerates hydrolysis. This method relies on kinetic control—washing faster than the hydrolysis rate.

Step-by-Step:

  • Dissolution: Dissolve crude oil in cold Ethyl Acetate or CH₂Cl₂.

  • The Cold Wash: Prepare a slurry of ice and saturated NaHCO₃.

  • Rapid Extraction:

    • Combine organic and aqueous phases.

    • Shake vigorously for < 30 seconds .

    • Separate layers immediately.

  • Drying: Dry organic layer over MgSO₄ immediately and filter.

  • Isolation: Evaporate solvent below 30°C. Proceed to Protocol A if a solid forms.

Frequently Asked Questions (FAQ)

Q: Can I store Benzylsulfonyl chloride in water/ice like Benzenesulfonyl chloride? A: Absolutely not. Benzenesulfonyl chloride is a liquid that hydrolyzes slowly in cold water. Benzylsulfonyl chloride is a reactive solid; contact with moisture creates a "sticky" surface layer of sulfonic acid, which traps water and accelerates decomposition autocatalytically [3].

Q: My sample turned pink/purple. Is it ruined? A: This indicates oxidation or trace metal contamination, often associated with the decomposition of the benzyl moiety. If the melting point is still >85°C, recrystallize with a small amount of activated charcoal during the hot filtration step in Protocol A .

Q: Why do I see Benzyl Chloride in my NMR? A: You likely overheated the sample. Benzylsulfonyl chloride undergoes desulfonylation (loss of SO₂) at elevated temperatures. Avoid boiling solvents during recrystallization and never dry in a hot oven [4].

References

  • Truce, W. E., & Vriesen, C. W. (1953). The Mechanism of the Reaction of Sulfonyl Chlorides with Organometallic Compounds. Journal of the American Chemical Society.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for sulfonyl chloride synthesis and purification, emphasizing moisture sensitivity).
  • Thermo Scientific Chemicals. (2024). alpha-Toluenesulfonyl chloride Product Specification.[1][2] (Verifies Melting Point 92-94°C and storage conditions).

  • King, J. F., et al. (1970). Organic Sulfur Mechanisms. Canadian Journal of Chemistry.

Sources

Quenching reactions of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quenching & Handling of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

Product Identity: (3-Chloro-4-fluorophenyl)methanesulfonyl chloride CAS: 261763-22-8 (Representative analog) Class: Arylmethanesulfonyl Chloride (Benzylsulfonyl Chloride) Critical Reactivity Note: Unlike stable arylsulfonyl chlorides (e.g., Tosyl chloride), this reagent possesses benzylic protons adjacent to the sulfonyl group. This structural feature enables sulfene formation under basic conditions and thermal extrusion of SO₂ , requiring distinct quenching protocols.

Part 1: Core Troubleshooting (Q&A)

Q1: I added water to quench the reaction, and it boiled violently/fumed. What happened? Diagnosis: Uncontrolled Hydrolysis Exotherm. The Science: Sulfonyl chlorides react with water to form the corresponding sulfonic acid and Hydrogen Chloride (HCl) gas.[1]



Because this specific molecule is a benzyl derivative, the hydrolysis is often faster than phenyl analogs due to the lack of conjugation between the sulfur and the aromatic ring, making the sulfur more electrophilic.
Solution: 
  • Never add water directly to the neat reagent.

  • Protocol: Dilute the reaction mixture with a non-nucleophilic organic solvent (DCM or Toluene) first. Cool to 0°C. Add crushed ice slowly, rather than liquid water. The phase change (ice

    
     water) absorbs the exotherm.
    

Q2: I used Triethylamine (Et₃N) as a base, and my yield is low/I see "gummy" byproducts. Why? Diagnosis: Sulfene Pathway Activation. The Science: This reagent contains acidic


-protons (benzylic). Strong bases like Et₃N can deprotonate this position, causing the elimination of HCl to form a highly reactive Sulfene  intermediate (

).
  • Consequence: Sulfenes are indiscriminate electrophiles. They can polymerize, react with the solvent, or form dimers, leading to "gummy" residues rather than clean sulfonylation. Solution:

  • Switch Bases: Use Pyridine or inorganic bases (K₂CO₃/NaHCO₃) which are less likely to promote sulfene formation compared to trialkylamines.

  • Order of Addition: Add the base last or add the sulfonyl chloride slowly to the amine/base mixture to ensure the amine traps the reagent before self-reaction occurs.

Q3: The reaction mixture turned black/dark upon heating. Is the product stable? Diagnosis: Thermal SO₂ Extrusion. The Science: Benzylsulfonyl chlorides are thermally unstable. At elevated temperatures (>60-80°C), they undergo cheletropic elimination of sulfur dioxide to form the corresponding benzyl chloride.


Solution: 
  • Temperature Control: Keep reaction temperatures below 40°C.

  • Vacuum Distillation Warning: Do not attempt to distill this reagent at high temperatures. If purification is needed, use rapid chromatography or recrystallization from non-polar solvents (Hexane/Et₂O).

Q4: After quenching, I have an emulsion that won't separate. How do I fix it? Diagnosis: Surfactant Effect of Sulfonic Acid. The Science: The hydrolysis product is a sulfonic acid (


), which acts as a powerful surfactant/detergent, stabilizing oil-in-water emulsions.
Solution: 
  • Acidify: Add 1M HCl to the aqueous layer (pH < 2). This suppresses the ionization of the sulfonic acid (pushing equilibrium to

    
     rather than 
    
    
    
    ), reducing its amphiphilic character.
  • Salting Out: Add solid NaCl until the aqueous layer is saturated.

  • Filtration: If a solid precipitate (sulfonic acid hydrate) is at the interface, filter the biphasic mixture through a Celite pad before separation.

Part 2: Visualizing the Reactivity Pathways

The following diagram illustrates the competing pathways that dictate yield and purity. Note the critical divergence at the "Base" node.

QuenchingPathways Start (3-Chloro-4-fluorophenyl) methanesulfonyl chloride Water Hydrolysis (Quench) Start->Water + H2O / Ice Base Base Treatment (e.g., Et3N) Start->Base + Amine Heat Thermal Stress (>60°C) Start->Heat Heating SulfonicAcid Sulfonic Acid (Water Soluble Byproduct) Water->SulfonicAcid Exothermic Release of HCl Sulfene Sulfene Intermediate [Ar-CH=SO2] Base->Sulfene Elimination (Side Rxn) If Base is too strong Sulfonamide Target Sulfonamide Base->Sulfonamide Nucleophilic Attack (Ideal Path) BenzylChloride Benzyl Chloride (Desulfonylation) Heat->BenzylChloride - SO2 (Gas) Polymers Oligomers/Gums Sulfene->Polymers Polymerization

Caption: Competing reaction pathways. Avoid strong bases to prevent Sulfene formation; avoid heat to prevent SO₂ extrusion.

Part 3: Validated Protocols

Protocol A: Standard Safety Quench (Excess Reagent Disposal)

Use this when disposing of reaction mixtures containing excess sulfonyl chloride.

  • Preparation: Prepare a 10% w/v solution of Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ). Cool to 0-5°C.
  • Dilution: Dilute the reaction mixture with Toluene or Dichloromethane (1:1 volume ratio).

  • Addition: Slowly add the organic mixture into the stirred aqueous base. Do not add water to the acid chloride.

    • Why? Adding the reagent to the large volume of water/base ensures the heat is dissipated instantly (heat sink effect).

  • Monitoring: Monitor pH. As HCl is generated, pH will drop. Add more base if pH < 7.

  • Disposal: Separate layers. The aqueous layer contains the sulfonate salt (non-toxic relative to the chloride). The organic layer can be washed with brine and disposed of as halogenated waste.

Protocol B: Reaction Workup (Product Isolation)

Use this to isolate your sulfonamide product while removing unreacted chloride.

StepActionTechnical Rationale
1 Cool mixture to 0°C.Slows hydrolysis rate, preventing violent gas evolution.
2 Add 1.0 M HCl (aq) slowly.Quenches unreacted amine base first; converts excess sulfonyl chloride to sulfonic acid slowly.
3 Extract with EtOAc or DCM.Product partitions to organic; Sulfonic acid stays in aqueous (mostly).
4 Wash organic with Sat.

.
CRITICAL: Converts any remaining traces of Sulfonyl Chloride

Sulfonate salt (water soluble) and neutralizes scavenged HCl.
5 Wash with Brine.Breaks emulsions caused by trace surfactants.
6 Dry over

.
Removes residual water to prevent hydrolysis during concentration.

Part 4: Physical Data & Stability

PropertyDataImplication for Handling
Physical State Solid (low melting) or OilMay solidify in dropping funnels; use heat gun gently or dissolve in solvent before addition.
Hydrolysis Rate

5-10 min (in water at 25°C)
Quenching is rapid; do not delay phase separation.
Solubility DCM, THF, Toluene, EtOAcInsoluble in water (reacts). Use anhydrous solvents for reactions.[2]
Storage < 4°C, under Argon/NitrogenMoisture sensitive. Degrades to acid + HCl if seal is broken.

References

  • Organic Syntheses. Benzenesulfonyl chloride (Standard Handling Procedures). Org.[3][4] Synth. Coll. Vol. 1, p. 84. Available at: [Link]

  • Horiazon Chemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at: [Link]

  • University of Rochester. How To Run A Reaction: The Workup. (General guide for acidic/basic workups). Available at: [Link]

Sources

Troubleshooting low reactivity of 3-Chloro-4-fluorobenzylsulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Chloro-4-fluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you overcome challenges in your experiments.

A Note on Nomenclature

It is important to clarify the structure of the reagent . The name "3-Chloro-4-fluorobenzylsulfonyl chloride" implies a methylene (-CH2-) group between the aromatic ring and the sulfonyl chloride moiety. However, the widely available and commonly used reagent is 3-Chloro-4-fluorobenzenesulfonyl chloride (CAS 91170-93-3), where the sulfonyl chloride group is directly attached to the benzene ring. This guide will focus on the latter, as it is the compound predominantly referenced in chemical literature and supplier catalogs.[1][2][3][4][5]

Troubleshooting Guide: Low Reactivity & Side Reactions

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing validated solutions.

Question 1: My sulfonamide formation reaction with a primary/secondary amine is slow or incomplete, resulting in a low yield. What are the likely causes and how can I fix it?

Low reactivity in sulfonamide synthesis is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. The structure of 3-Chloro-4-fluorobenzenesulfonyl chloride itself, with two electron-withdrawing halogens, enhances the electrophilicity of the sulfur atom, which should favor nucleophilic attack.[1][6] However, other factors can impede this.

Root Cause Analysis & Solutions:
  • Steric Hindrance: This is a primary cause of slow reactions.[6]

    • From the Amine: If your amine nucleophile is sterically bulky (e.g., a secondary amine with large substituents, or a primary amine with branching near the nitrogen), its approach to the electrophilic sulfur atom is physically blocked.[6][7] The chlorine atom at the 3-position (ortho to the sulfonyl group) on the benzene ring also contributes some steric hindrance.[6]

    • Solution: Increase the kinetic energy to overcome the activation barrier. Incrementally raise the reaction temperature or run the reaction at the reflux temperature of your chosen solvent.[6]

  • Inadequate Base: The choice and amount of base are critical. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[6]

    • Problem: A sterically hindered base, such as diisopropylethylamine (DIPEA), can exacerbate steric issues.[6] An insufficient amount of base will allow HCl to protonate the starting amine, rendering it non-nucleophilic.

    • Solution: Switch to a smaller, non-nucleophilic base like pyridine or use an excess of a less hindered tertiary amine like triethylamine (TEA). Ensure at least one equivalent of base is used, with 1.1-1.5 equivalents being common practice. For sluggish reactions, using the amine reactant itself as the solvent (if it's a liquid) can also be effective.

  • Solvent Choice: The solvent plays a crucial role in reaction rate and solubility.

    • Problem: A non-polar solvent may not adequately solvate the transition state, slowing the reaction. Reactants may also have poor solubility.

    • Solution: Use a polar aprotic solvent such as acetonitrile (MeCN), dichloromethane (DCM), or tetrahydrofuran (THF). Ensure your starting materials are fully dissolved before proceeding.

  • Reagent Quality & Moisture: Sulfonyl chlorides are highly sensitive to moisture.[1][8]

    • Problem: The primary contaminant is the corresponding sulfonic acid, formed from hydrolysis. This inactive species will reduce your effective concentration and lower the yield.

    • Solution: Use anhydrous solvents and oven-dried glassware.[6] Verify the purity of your 3-Chloro-4-fluorobenzenesulfonyl chloride. If it is a liquid, it should be clear and colorless to pale yellow.[1][2] If old, consider purification by distillation under reduced pressure or purchase a fresh bottle.[9]

Troubleshooting Workflow Diagram

G Start Low Yield / Slow Reaction Check_Sterics Assess Steric Hindrance (Amine & Sulfonyl Chloride) Start->Check_Sterics Check_Base Evaluate Base (Type & Stoichiometry) Check_Sterics->Check_Base Low Increase_Temp Increase Temperature / Reflux Check_Sterics->Increase_Temp High Check_Conditions Review Conditions (Solvent, Temp, Moisture) Check_Base->Check_Conditions Adequate Change_Base Switch to Smaller Base (e.g., Pyridine, TEA) Check_Base->Change_Base Bulky / Insufficient Optimize_Solvent Use Anhydrous Polar Aprotic Solvent (DCM, MeCN) Check_Conditions->Optimize_Solvent Suboptimal End Reaction Optimized Check_Conditions->End Optimal Increase_Temp->End Change_Base->End Optimize_Solvent->End

Caption: Troubleshooting workflow for low reactivity.

Question 2: My reaction produces the desired sulfonamide, but the crude product is impure and difficult to purify. What are the common side products and how can I avoid them?

The formation of impurities complicates downstream processing and reduces the final yield. The most common issues are hydrolysis of the starting material and the formation of sulfone byproducts.

Common Impurities and Mitigation Strategies:
  • 3-Chloro-4-fluorobenzenesulfonic Acid:

    • Cause: This is the product of hydrolysis of the sulfonyl chloride. It forms when the reagent is exposed to ambient moisture, or during an aqueous workup.[9][10] While aryl sulfonyl chlorides are generally more stable to hydrolysis than alkyl sulfonyl chlorides, the reaction still occurs.[11]

    • Prevention:

      • Dry Conditions: Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).[6]

      • Careful Workup: If an aqueous workup is unavoidable, perform it quickly and at low temperatures (e.g., pour the reaction mixture onto ice).[9] The low solubility of the sulfonyl chloride in water can offer some protection, but prolonged contact should be avoided.[10]

    • Removal: The sulfonic acid is highly polar and acidic. It can be easily removed by washing the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution.[11]

  • Diaryl Sulfone:

    • Cause: This byproduct can form during the synthesis of the sulfonyl chloride itself (via chlorosulfonation), especially if reaction temperatures are too high or stoichiometry is not optimal.[9] While less common as a byproduct in the subsequent sulfonamide formation, its presence indicates an impure starting material.

    • Prevention & Removal: This is best addressed by ensuring the purity of the starting 3-Chloro-4-fluorobenzenesulfonyl chloride. If present, it is a neutral, non-polar compound that may require purification by column chromatography or recrystallization to separate from the desired sulfonamide.[9]

Recommended Reagent and Solvent Purity
ParameterRecommendationRationale
Sulfonyl Chloride Purity >97%Minimizes side products like diaryl sulfones from the start.[4][5]
Amine Purity >98%Prevents side reactions from impurities in the nucleophile.
Solvent Water Content <50 ppm (Anhydrous Grade)Prevents hydrolysis of the sulfonyl chloride to sulfonic acid.[6]
Base Anhydrous gradePrevents introducing water into the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the chlorine and fluorine atoms on the benzene ring?

The chlorine and fluorine atoms are electron-withdrawing groups. They increase the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to attack by nucleophiles like amines.[1][6] This electronic effect generally enhances the reactivity of the molecule compared to an unsubstituted benzenesulfonyl chloride.

G cluster_0 Electronic Effects on Reactivity A 3-Chloro-4-fluorobenzenesulfonyl Chloride B Electron-withdrawing Cl and F atoms A->B possesses C Increased positive charge (δ+) on Sulfur atom B->C inductively pull electron density D Enhanced Electrophilicity C->D leads to E More susceptible to Nucleophilic Attack D->E makes it

Caption: Influence of halogen substituents on reactivity.

Q2: How should I store 3-Chloro-4-fluorobenzenesulfonyl chloride?

It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[12][13] Storage under an inert atmosphere is recommended to prevent degradation over time.[2]

Q3: Is 3-Chloro-4-fluorobenzenesulfonyl chloride corrosive?

Yes. Like other sulfonyl chlorides, it is corrosive and causes severe skin and eye burns.[1][5] It reacts with moisture to release toxic and corrosive gases like HCl.[1][14] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]

Q4: Can I use this reagent to make sulfonate esters?

Yes. 3-Chloro-4-fluorobenzenesulfonyl chloride will react with alcohols in the presence of a base (like pyridine) to form the corresponding sulfonate esters. The same principles of reactivity, including steric hindrance and the need for anhydrous conditions, apply.[6]

Q5: What is a typical experimental protocol for forming a sulfonamide?

The following is a general, illustrative protocol. It should be adapted based on the specific amine and laboratory conditions.

Protocol: General Sulfonamide Synthesis
  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in an anhydrous solvent (e.g., DCM, 0.1 M).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3-Chloro-4-fluorobenzenesulfonyl chloride (1.05 eq.) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). This can take anywhere from a few hours to overnight.

  • Workup:

    • Quench the reaction by adding water or 1M HCl to neutralize the excess base.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) multiple times.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any sulfonic acid byproduct, followed by a brine wash.[9]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as necessary.[9]

References

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • CAS 91170-93-3: 3-Chloro-4-fluorobenzenesulfonyl chloride. CymitQuimica.
  • Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. Benchchem.
  • Unusual steric effects in sulfonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Any tips on cleaning up SO2Cl2 chlorination reactions?. Reddit.
  • 3-CHLORO-4-FLUOROBENZENESULFONYL CHLORIDE | 91170-93-3. ChemicalBook.
  • 3-Chloro-4-fluorobenzenesulfonyl chloride | 91170-93-3. Manchester Organics.
  • 3-Chloro-4-fluorobenzenesulfonyl chloride, 98% 5 g | Buy Online. Thermo Fisher Scientific.
  • 3-Chloro-4-fluorobenzenesulfonyl chloride 97 91170-93-3. Sigma-Aldrich.
  • CAS 701-27-9: 3-Fluorobenzenesulfonyl chloride. CymitQuimica.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 4-Fluoro-3-methylbenzenesulfonyl chloride. Synquest Labs.
  • SAFETY DATA SHEET. TCI Chemicals.

Sources

Purification of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride derivatives

[1]

Status: Operational Ticket ID: REF-3C4F-MSC-PUR Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Compound Profile

Compound: (3-Chloro-4-fluorophenyl)methanesulfonyl chloride Class: Benzylic Sulfonyl Chloride Critical Characteristic: High Electrophilicity / Moisture Sensitivity[1]

This guide addresses the purification and handling of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride.[1] Unlike direct aryl sulfonyl chlorides (e.g., Tosyl chloride), the benzylic methylene bridge combined with the electron-withdrawing halogen substitution (3-Cl, 4-F) creates a unique reactivity profile.[1] This compound is highly prone to hydrolysis and thermal decomposition, often degrading into the corresponding sulfonic acid or extruding

Common User Pain Points:

  • "My product turned into a sticky oil/gum."

  • "NMR shows broad peaks or shifting baselines (Hydrolysis)."

  • "The solid is pink/purple (Trace metal/iodine contamination)."

Module 1: Critical Handling & Stability

The "Before You Start" Protocol

The most common failure mode is not synthesis, but isolation . Benzylic sulfonyl chlorides are susceptible to rapid hydrolysis on moist surfaces (glassware, silica gel).

Stability Mechanism

The 3-Cl and 4-F substituents withdraw electron density from the aromatic ring.[1] While the methylene bridge (

  • Hydrolysis: Water attacks the sulfur, displacing

    
    .[1]
    
  • Result: Formation of (3-chloro-4-fluorophenyl)methanesulfonic acid (hygroscopic solid/oil) +

    
    .[1]
    
Storage & Handling Checklist
ParameterRequirementReason
Atmosphere Argon or Nitrogen (Strict)Prevents atmospheric moisture hydrolysis.[1]
Temperature

(Short term),

(Long term)
Retards thermal decomposition/SO2 extrusion.[1]
Glassware Oven-dried (

min. 4h)
Surface moisture on glass is sufficient to initiate autocatalytic hydrolysis.
Solvents Anhydrous (

)
Even "HPLC grade" solvents often contain enough water to degrade 5-10% of the product.[1]

Module 2: Purification Strategies

Decision Matrix: Recrystallization vs. Chromatography

Do not default to chromatography. Silica gel is acidic and usually contains adsorbed water, which destroys this compound.

PurificationDecisionStartCrude Material StateIsSolidIs it a Solid?Start->IsSolidIsOilIs it an Oil/Gum?Start->IsOilPurityCheckNMR Purity > 85%?IsSolid->PurityCheckRecrysRecrystallization(Preferred)IsOil->RecrysTry Trituration firstFlashFlash Chromatography(High Risk)IsOil->FlashIf cannot be solidifiedPurityCheck->RecrysYesPurityCheck->FlashNo (Complex Mix)MethodAMethodARecrys->MethodAMethod A: Toluene/HeptaneMethodBMethodBRecrys->MethodBMethod B: DCM/Hexane

Figure 1: Purification Decision Tree. Prioritize recrystallization to avoid silica-induced hydrolysis.[1]

Protocol A: Recrystallization (The Gold Standard)

Objective: Remove sulfonic acid and disulfide impurities without thermal stress.

Solvent Systems:

  • System 1 (Recommended): Toluene (Solvent) / Heptane (Anti-solvent).[1]

  • System 2 (Alternative): Dichloromethane (DCM) / Hexane.[1]

Step-by-Step Guide:

  • Dissolution: Place crude solid in a flask under Argon. Add minimum anhydrous Toluene at room temperature (RT).

    • Note: Do not boil![1] If heat is needed, do not exceed

      
      . This compound is thermally labile.
      
  • Filtration (Crucial): If the solution is cloudy (insoluble sulfonic acid or inorganic salts), filter rapidly through a sintered glass funnel under inert gas.

  • Crystallization:

    • Slowly add anhydrous Heptane dropwise with stirring until a persistent turbidity (cloudiness) appears.

    • Add 2-3 drops of Toluene to clear it.[1]

    • Place in the fridge (

      
      ) for 2 hours, then freezer (
      
      
      ) overnight.
  • Collection: Filter cold. Wash the cake with cold (

    
    ) Heptane. Dry under high vacuum immediately.
    
Protocol B: "Flash and Dash" Chromatography

Use Condition: Only if the compound is an oil or contains impurities with similar solubility (e.g., disulfides).

Risk Mitigation:

  • Neutralize Silica: Pre-wash the silica column with 1% Triethylamine in Hexane to neutralize acidic sites, then flush with pure Hexane.

  • Fast Elution: Use a gradient that moves the product quickly (

    
    ).
    
    • Gradient: 0%

      
       20% Ethyl Acetate in Hexane.
      
  • Load Dry: Do not load in DMF or DMSO. Load as a concentrated solution in DCM or Toluene.

  • Immediate Evaporation: Do not let fractions sit. Evaporate immediately at bath temp

    
    .
    

Module 3: Quality Control (The "Derivatization" Trick)

Problem: Running LCMS or TLC on the raw chloride often yields confusing results because the chloride hydrolyzes on the plate or in the column.

Solution: Convert a small aliquot to a stable sulfonamide for analysis.

QC_WorkflowSampleSample Aliquot(Sulfonyl Chloride)ReactAdd Excess Benzylamine(in DCM)Sample->React< 1 minQuenchQuench (Dilute HCl)React->QuenchInstantAnalyzeRun TLC/LCMSon SulfonamideQuench->AnalyzeStable Species

Figure 2: Derivatization workflow for accurate purity assessment.

QC Protocol:

  • Take ~5 mg of your purified product.

  • Add into a vial containing 0.5 mL DCM and 2 drops of Benzylamine (or Morpholine).

  • Shake for 1 minute.

  • Dilute with EtOAc, wash with 1M HCl (to remove excess amine).

  • Run TLC/LCMS on the organic layer.

    • Interpretation: If this sulfonamide is >98% pure, your Chloride bulk is pure. If you see multiple spots here, your Chloride degraded before this step.

Troubleshooting & FAQs

Q: My product is pink/purple. Is it ruined? A: Likely not. This is common in oxidative chlorinations (e.g., from thiols) due to trace iodine or metal complexes.

  • Fix: Dissolve in Toluene, treat with activated charcoal (anhydrous) for 10 mins, filter, and recrystallize.

Q: I see a broad hump in the Proton NMR around 8-10 ppm. A: This is the sulfonic acid proton (

1
  • Fix: If the content is low (<10%), recrystallize. If high (>30%), you may need to re-chlorinate using Thionyl Chloride (

    
    ) and catalytic DMF, but this is risky with the benzylic structure.
    

Q: Can I store this in DMSO for biological assays? A: NO. DMSO is nucleophilic and hygroscopic. It will rapidly decompose the sulfonyl chloride. Make fresh stocks in anhydrous DMSO immediately before use, or use the stable sulfonamide derivative if testing binding affinity.

Q: Why did my yield drop after column chromatography? A: The product likely hydrolyzed on the silica. See "Protocol B" above. Always calculate yield after accounting for the fact that some mass might be lost to the column as sulfonic acid (which sticks to the baseline).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Hargreaves, M. K. "The Hydrolysis of Sulfonyl Chlorides." Journal of the Chemical Society, 1966, 575.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.
  • BenchChem Technical Data. "Stability of Benzylsulfonyl Chlorides vs Phenylsulfonyl Chlorides." (General reactivity trends for benzylic electrophiles).

  • Merck Millipore. "TLC Derivatization Guides." (Protocols for stabilizing reactive intermediates for analysis).

For further assistance, please contact the synthesis support team with your Batch ID and current NMR spectra.

Technical Support Center: A Researcher's Guide to Safely Handling (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (3-Chloro-4-fluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who work with this highly reactive reagent. The following information is synthesized from established safety protocols for sulfonyl chlorides and data from closely related analogues. It is imperative to supplement this guide with a thorough review of your institution's specific safety procedures and the most current Safety Data Sheet (SDS) available from your supplier.

I. Core Principles of Handling

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a potent electrophile, valued for its ability to form sulfonates and sulfonamides. However, this reactivity also presents significant hazards. The cornerstone of safe handling rests on two principles: moisture exclusion and containment . Its reaction with water is exothermic and produces corrosive byproducts, namely hydrochloric acid and (3-chloro-4-fluorophenyl)methanesulfonic acid.

Frequently Asked Questions: General Handling

Q1: What are the primary hazards associated with (3-Chloro-4-fluorophenyl)methanesulfonyl chloride?

A1: The primary hazards stem from its high reactivity and corrosivity. Key concerns include:

  • Corrosivity: It can cause severe burns to the skin and eyes upon contact and damage to the respiratory tract if inhaled.[1][2]

  • Reactivity with Water: It reacts exothermically with water, including atmospheric moisture, to generate corrosive hydrochloric acid (HCl) and (3-chloro-4-fluorophenyl)methanesulfonic acid.[3][4] This reaction can lead to pressure buildup in sealed containers.

  • Incompatibility: It reacts violently with strong bases, amines, and alcohols.[2][3]

  • Hazardous Decomposition: Thermal decomposition can release toxic and irritating gases, such as sulfur oxides and hydrogen chloride.[2]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this reagent?

A2: A multi-layered PPE approach is non-negotiable. Always use:

  • Eye Protection: Tightly-fitting chemical safety goggles and a full-face shield are essential to protect against splashes.[1][2]

  • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect them before each use and use proper removal techniques to avoid skin contact.[1]

  • Protective Clothing: A chemical-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities, consider a chemical-resistant apron or suit.[1][2]

  • Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.[1]

Q3: How should (3-Chloro-4-fluorophenyl)methanesulfonyl chloride be stored?

A3: Proper storage is critical to maintaining its integrity and ensuring safety. Store the reagent in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container must be tightly sealed to prevent contact with moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

Storage ParameterRecommendationRationale
Temperature 2-8°C[1]Reduces vapor pressure and slows potential decomposition.
Atmosphere Inert (Nitrogen/Argon)[1]Prevents hydrolysis from atmospheric moisture.
Location Cool, dry, well-ventilatedEnsures stability and prevents accumulation of hazardous vapors.
Compatibility Segregate from bases, oxidants, alcohols, and water.[2]Prevents violent and hazardous reactions.

II. Troubleshooting Experimental Workflows

Even with careful planning, issues can arise. This section addresses common problems encountered during reactions involving (3-Chloro-4-fluorophenyl)methanesulfonyl chloride.

Frequently Asked Questions: In-Experiment Issues

Q4: My reaction is sluggish or incomplete. What could be the cause?

A4: Assuming your substrate is reactive, incomplete reactions are often due to the degradation of the sulfonyl chloride. The primary culprit is often inadvertent hydrolysis.

  • Moisture in Solvents or Reagents: Ensure all solvents are anhydrous and that other reagents (e.g., your substrate, amine base) are free from water.

  • Degraded Starting Material: If the sulfonyl chloride has been stored improperly or for an extended period, it may have partially hydrolyzed. Consider opening a fresh bottle.

Q5: I've added the sulfonyl chloride to my reaction, and it immediately turned cloudy/precipitated. What happened?

A5: This is likely due to one of two issues:

  • Insolubility: Your substrate or the resulting sulfonate/sulfonamide product may be insoluble in the chosen reaction solvent.

  • Reaction with Amine Base: If you are using a tertiary amine base (e.g., triethylamine), the immediate formation of a salt (triethylammonium chloride) is expected and indicates the reaction is proceeding. This salt often precipitates from common organic solvents.

Q6: How do I safely quench a reaction containing unreacted (3-Chloro-4-fluorophenyl)methanesulfonyl chloride?

A6: Quenching must be done carefully to control the exothermic reaction. Never add water or aqueous solutions directly to the concentrated reaction mixture. The recommended procedure is to slowly add the reaction mixture to a separate, stirred vessel containing a suitable quenching agent.

Caption: Decision workflow for quenching reactions.

Q7: What is the correct procedure for an aqueous workup after quenching?

A7: After quenching, the goal is to remove the water-soluble byproducts.

  • Dilute: Dilute the quenched mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separate: Transfer to a separatory funnel and separate the organic and aqueous layers.

  • Wash: Wash the organic layer sequentially with:

    • Dilute HCl (to remove excess amine).

    • Saturated aqueous NaHCO₃ (to remove sulfonic acid).

    • Brine (to remove bulk water).

  • Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

III. Emergency Procedures and Disposal

Q8: What should I do in case of a spill?

A8: The response depends on the scale of the spill.

  • Minor Spill (in fume hood):

    • Absorb the spill with a dry, inert material like sand or vermiculite. Do not use combustible materials like paper towels directly on the spill.

    • Collect the absorbed material into a sealable container.

    • Wipe the area with a cloth dampened with an organic solvent (e.g., acetone), then decontaminate with soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert colleagues and safety personnel.

    • If safe to do so, increase ventilation.

    • Follow your institution's emergency response protocol.

Caption: Spill response decision diagram.

Q9: How do I dispose of waste containing (3-Chloro-4-fluorophenyl)methanesulfonyl chloride?

A9: All waste, including quenched solutions and contaminated materials, must be treated as hazardous waste.

  • Unreacted Reagent: Do not attempt to neutralize bulk unreacted reagent. It should be disposed of in its original container or a designated hazardous waste container.

  • Reaction Waste: Collect all liquid waste from the reaction and workup in a properly labeled hazardous waste container.

  • Solid Waste: Contaminated gloves, absorbent materials, and silica gel should be collected in a separate, labeled solid hazardous waste container.

Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.[5]

IV. References

  • Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Retrieved February 14, 2026, from [Link]

  • International Chemical Safety Cards. (n.d.). METHANESULFONYL CHLORIDE (ICSC 1163). Retrieved February 14, 2026, from [Link]

  • Georganics. (2011, January 28). (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Retrieved February 14, 2026, from [Link]

  • Accounts of Chemical Research. (2014). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. ACS Publications. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved February 14, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved February 14, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved February 14, 2026, from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Benzylsulfonylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Benzylsulfonylation introduces the benzylsulfonyl group (


) to nucleophiles (amines, alcohols). While similar to tosylation, benzylsulfonyl chloride (BnSO₂Cl)  presents a unique and treacherous failure mode that does not exist for benzenesulfonyl or tosyl chloride: Sulfene Formation. 

The presence of acidic


-protons (benzylic protons) allows the reagent to undergo base-catalyzed elimination, generating highly reactive phenylsulfene  intermediates. This pathway competes with the desired nucleophilic substitution, often leading to "black tar" mixtures, low yields, or stilbene byproducts.

This guide details how to suppress this elimination pathway and manage hydrolysis to ensure high-fidelity sulfonylation.

The "Sulfene Trap": Mechanism & Avoidance[1]

The most frequent user complaint regarding BnSO₂Cl is the formation of complex, dark mixtures when using standard conditions (e.g., Triethylamine in DCM). This is caused by the Elimination-Addition mechanism.

The Mechanism of Failure

Unlike Tosyl Chloride (which reacts via direct


 attack), Benzylsulfonyl Chloride has two pathways:
  • Path A (Desired): Direct nucleophilic attack on Sulfur.

  • Path B (Side Reaction): Base deprotonates the

    
    -carbon, eliminating 
    
    
    
    to form Phenylsulfene (
    
    
    ). This intermediate rapidly polymerizes or reacts non-selectively.
DOT Diagram: The Divergent Pathways

Benzylsulfonylation_Pathways BnCl Benzylsulfonyl Chloride (BnSO2Cl) Complex Sulfonyl-Ammonium Intermediate BnCl->Complex Path A: Nucleophilic Cat. (Pyridine/DMAP) Sulfene Phenylsulfene (Ph-CH=SO2) BnCl->Sulfene Path B: E2 Elimination (Strong Base/TEA) Base Base (e.g., TEA) Base->Sulfene Product Desired Sulfonamide (High Yield) Complex->Product + Amine Sulfene->Product Trapping (Low Selectivity) Tar Oligomers / Stilbenes (Dark Tar/Low Yield) Sulfene->Tar Polymerization

Figure 1: Mechanistic divergence. Path A is favored by nucleophilic catalysts (Pyridine); Path B is triggered by strong Bronsted bases (TEA).

Protocol Adjustment: Base Selection

To minimize sulfene formation, you must select a base that acts as a nucleophile (to activate the sulfur) rather than a proton scavenger (which attacks the


-carbon).
Base TypeExampleRisk LevelRecommendation
Tertiary Amines Triethylamine (TEA), DIEAHIGH Avoid. Promotes E2 elimination to sulfene due to high basicity and low nucleophilicity.
Heterocycles PyridineLOW Preferred. Forms an N-sulfonylpyridinium salt (active intermediate) faster than it deprotonates the

-carbon.
Inorganic (Biphasic)

,

LOW Excellent. Schotten-Baumann conditions prevent the base from accessing the organic-soluble reagent directly.

Troubleshooting Guide

Scenario 1: "My reaction turned black and yield is <30%."

Diagnosis: Sulfene polymerization. You likely used Triethylamine (TEA) or added the reagent too fast at room temperature. Corrective Protocol (The "Pyridine Rescue"):

  • Switch Solvent: Use anhydrous DCM (Dichloromethane).

  • Switch Base: Use Pyridine (3.0 equiv) instead of TEA. Pyridine acts as a nucleophilic catalyst.[1]

  • Temperature: Cool to -10°C to 0°C before adding BnSO₂Cl.

  • Addition: Add BnSO₂Cl as a solution in DCM dropwise over 30 minutes.

  • Rationale: Low temperature suppresses the higher-activation-energy elimination step. Pyridine favors the formation of the sulfonyl-pyridinium species [1].

Scenario 2: "I see starting material remaining, but the chloride is gone."

Diagnosis: Hydrolysis.[2][1][3][4] BnSO₂Cl hydrolyzes significantly faster than Tosyl chloride. Corrective Protocol:

  • Dry Your Solvents: Ensure DCM or THF is anhydrous.

  • Stoichiometry: Increase BnSO₂Cl to 1.2 – 1.5 equivalents.

  • Rate: If the reaction is too slow, add 10 mol% DMAP (4-Dimethylaminopyridine). This creates a hyper-active acylating agent that outcompetes water [2].

Scenario 3: "I am getting double sulfonylation on my primary amine."

Diagnosis: The sulfonamide product is acidic (


) and can be deprotonated by excess base, becoming a nucleophile for a second attack.
Corrective Protocol: 
  • Reverse Addition: Add the base to the mixture of Amine + BnSO₂Cl (if using inorganic base).

  • pH Control: Use Schotten-Baumann conditions (DCM/Water biphasic) and maintain pH at 8-9. Do not let pH spike >10.

Validated Experimental Workflows

Method A: Anhydrous (Sensitive Substrates)

Best for valuable amines or when water must be excluded.

  • Dissolve Amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Add Pyridine (3.0 mmol). Do not use TEA.

  • Cool to 0°C under

    
    .
    
  • Add Benzylsulfonyl chloride (1.2 mmol) dissolved in DCM (1 mL) dropwise over 10 mins.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Add saturated

    
    .
    
  • Workup: Wash organic layer with 1M HCl (to remove pyridine), then Brine. Dry over

    
    .
    
Method B: Schotten-Baumann (Robust/Scale-up)

Best for simple amines and avoiding organic base removal issues.

  • Dissolve Amine (1.0 mmol) in DCM (5 mL).

  • Add aqueous

    
     (10 mL, 10% w/v).
    
  • Vigorously stir the biphasic mixture at 0°C.

  • Add Benzylsulfonyl chloride (1.2 mmol) dropwise.

  • Monitor by TLC. If hydrolysis consumes reagent, add 0.2 equiv more BnSO₂Cl.

Decision Tree for Optimization

Optimization_Tree Start Start: Benzylsulfonylation Substrate Is the substrate water sensitive? Start->Substrate Anhydrous Use Anhydrous Method (DCM/Pyridine) Substrate->Anhydrous Yes Biphasic Use Schotten-Baumann (DCM/Aq. Na2CO3) Substrate->Biphasic No BaseCheck Are you using TEA? Anhydrous->BaseCheck StopTEA STOP. Switch to Pyridine. TEA causes sulfene tar. BaseCheck->StopTEA Yes Proceed Proceed at 0°C BaseCheck->Proceed No Selectivity Is it a Primary Amine? Biphasic->Selectivity Selectivity->Proceed No BisRisk Risk of Bis-sulfonylation. Control pH < 10. Selectivity->BisRisk Yes

Figure 2: Decision logic for selecting the correct protocol to minimize side reactions.

FAQ

Q: Can I use DMAP with Benzylsulfonyl chloride? A: Yes, but use it catalytically (5-10 mol%) alongside a stoichiometric base like Pyridine or


 (though Pyridine is preferred). DMAP forms a highly reactive N-acylpyridinium salt that accelerates the desired reaction, helping to outcompete hydrolysis [2].

Q: Why does my product smell like stilbene? A: This confirms sulfene formation. The phenylsulfene intermediate can dimerize or react to form stilbene derivatives (


) and 

. This is a signature of using a base that is too strong/hindered (like TEA) without adequate temperature control.

Q: Is Benzylsulfonyl chloride stable in water? A: No. It hydrolyzes to benzylsulfonic acid and HCl.[3] While it is more stable than acetyl chloride, it is less stable than tosyl chloride. Always use fresh reagent or recrystallize it (from hexane/toluene) if it has turned pink/brown.

References

  • King, J. F., & Durst, T. (1965).[5] Sulfenes in the Reaction of Alkanesulfonyl Chlorides with Amines. Journal of the American Chemical Society, 87(24), 5684–5692. [Link]

  • Scriven, E. F. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

Sources

Validation & Comparative

1H NMR spectrum of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of the 1H NMR Profile: (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

Executive Summary

Compound: (3-Chloro-4-fluorophenyl)methanesulfonyl chloride CAS: [Not ubiquitously listed, generic analog reference] Molecular Formula:


Key Application:  Sulfonamide synthesis intermediate; electrophilic building block.

This guide provides a technical breakdown of the 1H NMR spectrum for (3-Chloro-4-fluorophenyl)methanesulfonyl chloride. Unlike standard spectral lists, this analysis focuses on differentiation strategies —specifically distinguishing the intact sulfonyl chloride from its primary degradation product (the sulfonic acid) and structural analogs.

Critical Insight: The sulfonyl chloride moiety (


) is highly moisture-sensitive. The most common "impurity" observed is the hydrolysis product, which causes a distinct upfield shift in the benzylic methylene signal.

Structural Logic & Spin System Analysis

To interpret the spectrum, we must first map the proton environment. The molecule consists of two distinct regions: the Benzylic Methylene (Aliphatic) and the Trisubstituted Benzene Ring (Aromatic).

The Spin System
  • Methylene (

    
    ):  A singlet (s) integrating to 2H. It is significantly deshielded by the electron-withdrawing sulfonyl chloride group.
    
  • Aromatic Ring (

    
    ):  An ABCX system (where X is Fluorine-19). The presence of Fluorine (
    
    
    
    , spin 1/2) introduces large heteronuclear coupling constants (
    
    
    ), complicating the splitting patterns.

Note on Numbering:

  • Position 1:

    
    [1][2]
    
  • Position 3:

    
    
    
  • Position 4:

    
    
    
Visualization: Structural Assignments

Figure 1: Proton assignment strategy based on electronic environments. Note the distinct color coding for spectral regions.

Experimental Protocol

Objective: Obtain a spectrum free from hydrolysis artifacts.

Solvent Selection (Critical)[3]
  • Recommended: Chloroform-d (

    
    ) .
    
    • Why: It is aprotic and typically contains lower residual water than DMSO. It retards the hydrolysis rate of the acid chloride.

  • Avoid: DMSO-

    
      (unless strictly anhydrous).
    
    • Why: DMSO is hygroscopic. Any absorbed water will rapidly hydrolyze the

      
       to 
      
      
      
      , altering the spectrum during acquisition.
Sample Preparation Workflow
  • Dry the Glassware: Oven-dry the NMR tube and cap for >1 hour at 110°C.

  • Solvent Check: Use a fresh ampoule of

    
     (stored over molecular sieves is preferred).
    
  • Rapid Dissolution: Weigh ~10 mg of sample. Add 0.6 mL solvent.[3][4] Cap immediately.

  • Acquisition: Run the spectrum within 15 minutes of dissolution.

Comparative Data Analysis

This section compares the target molecule against its most common variants to aid in purity assessment.

The "Purity Check" Table

The most significant indicator of integrity is the chemical shift of the Benzylic Methylene (


).
FeatureTarget: Sulfonyl Chloride (

)
Impurity: Sulfonic Acid (

)
Analog: Benzyl Chloride (

)

Shift

4.85 – 5.05 ppm

4.00 – 4.30 ppm

4.50 – 4.60 ppm
Multiplicity Singlet (s)Singlet (s)Singlet (s)
Electronic Effect Strong Deshielding (Inductive)Moderate DeshieldingModerate Deshielding
Solvent Note Stable in

Likely insoluble in

; requires DMSO
-

Diagnostic Rule: If you see a secondary singlet appearing around 4.1 ppm in


 (or if the sample precipitates), your sulfonyl chloride has hydrolyzed.
Detailed Spectral Assignment (in )

Values are representative estimates based on substituent additivity rules for benzyl sulfonyl chlorides.

PositionProtonShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Interpretation
Aliphatic

4.95 Singlet (s)-Diagnostic peak. Sharp singlet.
Aromatic H-27.55dd

,

Deshielded by Cl and

group. doublet of doublets due to F coupling.
Aromatic H-67.35dd

,

Standard ortho/meta coupling.
Aromatic H-57.20dd / t

,

Large F-coupling . Often appears as a pseudo-triplet due to similar

values.

Troubleshooting & Decision Matrix

Use this logic flow to validate your sample quality before proceeding to synthesis.

G Start Start: Acquire 1H NMR (Solvent: CDCl3) CheckCH2 Check Aliphatic Region (4.0 - 5.5 ppm) Start->CheckCH2 Singlet5 Major Singlet at ~4.9 - 5.0 ppm? CheckCH2->Singlet5 Yes Singlet4 Major Singlet at ~4.1 - 4.3 ppm? CheckCH2->Singlet4 Yes Pass PASS: Intact Sulfonyl Chloride Proceed to Synthesis Singlet5->Pass Clean Spectrum Mixed Mixture: Partial Hydrolysis Recrystallize or re-synthesize Singlet5->Mixed Small peak at 4.2 present Fail FAIL: Hydrolyzed to Sulfonic Acid Do NOT use. Singlet4->Fail Main species

Figure 2: Quality Control Decision Tree. The shift of the methylene group is the primary "Go/No-Go" indicator.

Expert Insights on Fluorine Coupling

Researchers often misinterpret the aromatic region as "messy" due to the extra splitting caused by Fluorine-19.

  • The "Pseudo-Triplet": The proton ortho to the Fluorine (H-5) often looks like a triplet. This is because the coupling constant to the neighboring proton (

    
     Hz) is numerically very similar to the coupling constant to the fluorine (
    
    
    
    Hz).
  • Decoupling: If available, running a

    
    -decoupled 1H NMR  will collapse these multiplets into standard aromatic doublets, simplifying assignment.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[5] (Authoritative source for additivity rules and coupling constants).

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link] (Verified source for F-H coupling constants).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Standard reference for solvent residuals).

Sources

Navigating the Spectroscopic Landscape: A Comparative Guide to the Methylene Peak of 3-Chloro-4-fluorobenzylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and organic synthesis, the precise characterization of novel reagents is paramount. 3-Chloro-4-fluorobenzylsulfonyl chloride, a potentially valuable building block, presents a unique spectroscopic signature. This guide provides an in-depth analysis of its characteristic methylene peak in ¹H NMR spectroscopy, offering a comparative framework against alternative sulfonylating agents and a robust experimental protocol for its definitive identification.

At the heart of this analysis lies the understanding that while extensive experimental data for 3-Chloro-4-fluorobenzylsulfonyl chloride is not widely published, a confident prediction of its key spectroscopic features can be made through the principles of nuclear magnetic resonance and comparison with structurally analogous compounds. This guide will therefore leverage predictive analysis, supported by experimental data from related molecules, to empower researchers in the synthesis and application of this reagent.

The Methylene Bridge: A Telltale Signature

The defining feature of 3-Chloro-4-fluorobenzylsulfonyl chloride, distinguishing it from its benzenesulfonyl chloride counterpart, is the methylene (-CH₂-) bridge. The protons of this group are highly sensitive to their electronic environment, making their chemical shift a critical data point for structural confirmation.

The potent electron-withdrawing nature of the adjacent sulfonyl chloride (-SO₂Cl) group, combined with the influence of the substituted aromatic ring, dictates the position of this methylene singlet. It is anticipated to appear in a downfield region of the ¹H NMR spectrum, a direct consequence of the deshielding effect exerted by these neighboring functionalities.

Predicting the Chemical Shift: An Evidence-Based Approach

In the absence of direct experimental data for 3-Chloro-4-fluorobenzylsulfonyl chloride, we can estimate the chemical shift of its methylene protons by examining related structures.

  • Benzyl Chloride: The methylene protons in benzyl chloride typically resonate around 4.5 ppm.

  • Electron-Withdrawing Groups: The -SO₂Cl group is a significantly stronger electron-withdrawing group than the chlorine atom in benzyl chloride. This will induce a substantial downfield shift. For instance, methylene groups alpha to a sulfone (R-SO₂-R') are typically found in the 2.8-3.5 ppm range. The additional presence of the highly electronegative chlorine in the sulfonyl chloride moiety will further deshield the methylene protons.

  • Substituted Benzyl Systems: While specific data for benzylsulfonyl chlorides is scarce, the electronic effects of the 3-chloro and 4-fluoro substituents on the benzene ring will have a minor, second-order effect on the methylene protons compared to the adjacent sulfonyl chloride group.

Considering these factors, the characteristic methylene peak for 3-Chloro-4-fluorobenzylsulfonyl chloride is predicted to be a singlet in the range of 4.8 - 5.2 ppm in a standard deuterated chloroform (CDCl₃) solvent.

A Comparative Analysis with Alternative Sulfonylating Agents

To provide a practical context for researchers, the predicted chemical shift of the methylene peak in 3-Chloro-4-fluorobenzylsulfonyl chloride is compared with the characteristic proton signals of other common sulfonylating agents in the table below.

Sulfonylating AgentCharacteristic ¹H NMR Signal (ppm)Functional GroupComments
3-Chloro-4-fluorobenzylsulfonyl chloride ~4.8 - 5.2 (predicted singlet) -CH₂-SO₂Cl Methylene protons are significantly deshielded by the adjacent sulfonyl chloride group.
Methanesulfonyl Chloride~3.1 (singlet)-CH₃Methyl protons are less deshielded than the methylene protons in the target compound.
p-Toluenesulfonyl Chloride (Tosyl Chloride)~2.4 (singlet)-CH₃The methyl group is on the aromatic ring and less affected by the distant sulfonyl chloride.
Benzenesulfonyl Chloride7.5-8.0 (multiplet)Aromatic ProtonsLacks a methylene group; only aromatic protons are observed.
2-Propanesulfonyl Chloride~3.7 (septet), ~1.5 (doublet)-CH(CH₃)₂Shows characteristic splitting for the isopropyl group.

This comparison highlights the unique spectral region of the methylene peak in 3-Chloro-4-fluorobenzylsulfonyl chloride, making it a readily identifiable feature when present in a reaction mixture.

Visualizing the Structure and Workflow

To further aid in the understanding of the molecular structure and the experimental process for its characterization, the following diagrams are provided.

Figure 1: Molecular structure of 3-Chloro-4-fluorobenzylsulfonyl chloride highlighting the key methylene (-CH₂) group.

start Sample Preparation: Dissolve compound in CDCl₃ with TMS nmr Acquire ¹H NMR Spectrum (e.g., 400 MHz spectrometer) start->nmr 1. Acquisition processing Data Processing: Fourier Transform, Phasing, Baseline Correction nmr->processing 2. Processing analysis Spectral Analysis: Identify singlet in the 4.8-5.2 ppm region processing->analysis 3. Analysis confirmation Structural Confirmation: Correlate with other spectral data (¹³C, MS) analysis->confirmation 4. Verification end Verified Structure confirmation->end

Figure 2: A generalized workflow for the ¹H NMR spectroscopic analysis of 3-Chloro-4-fluorobenzylsulfonyl chloride.

Experimental Protocol for ¹H NMR Analysis

For researchers synthesizing or utilizing 3-Chloro-4-fluorobenzylsulfonyl chloride, the following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.

Objective: To obtain a ¹H NMR spectrum of 3-Chloro-4-fluorobenzylsulfonyl chloride for structural verification, focusing on the identification of the characteristic methylene peak.

Materials:

  • 3-Chloro-4-fluorobenzylsulfonyl chloride sample

  • Deuterated chloroform (CDCl₃), with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer (optional)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 3-Chloro-4-fluorobenzylsulfonyl chloride sample.

    • Transfer the sample into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

    • Securely cap the NMR tube and gently agitate (e.g., by flicking or using a vortex mixer at low speed) until the sample is fully dissolved.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).

    • Use a standard pulse sequence for ¹H acquisition (e.g., a 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 16 scans for a sample of this concentration).

    • Set the relaxation delay to be at least 5 times the longest T₁ of the protons in the molecule (a delay of 1-2 seconds is generally sufficient for small molecules).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

Expected Outcome:

A high-resolution ¹H NMR spectrum where a singlet, corresponding to the two methylene protons, is observed in the region of 4.8 - 5.2 ppm. The aromatic region will display a complex multiplet pattern consistent with a 1,2,4-trisubstituted benzene ring. The integration of the methylene singlet to the aromatic protons should be in a 2:3 ratio.

Conclusion

While direct, published experimental data for 3-Chloro-4-fluorobenzylsulfonyl chloride remains elusive, a thorough understanding of NMR principles and comparative analysis with related compounds allows for a confident prediction of its characteristic methylene peak. This guide provides researchers with a robust framework for the identification and characterization of this novel reagent. The predicted chemical shift of the methylene singlet between 4.8 and 5.2 ppm serves as a key analytical marker. By following the detailed experimental protocol, scientists can definitively confirm the structure of synthesized 3-Chloro-4-fluorobenzylsulfonyl chloride, paving the way for its application in the development of new chemical entities.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (2021). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-Fluorobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mass spectrometric behavior of 3-chloro-4-fluorobenzyl derivatives, offering researchers, scientists, and drug development professionals a robust framework for the structural elucidation of this important chemical class. By examining fragmentation patterns under both hard and soft ionization techniques, this document elucidates the causal mechanisms behind ion formation and provides validated experimental protocols for reproducible analysis.

Introduction: The Analytical Challenge of Halogenated Benzyls

3-Chloro-4-fluorobenzyl derivatives are key structural motifs in medicinal chemistry and materials science. The precise characterization of these molecules is paramount for understanding their biological activity, metabolic fate, and degradation pathways. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. However, the presence of multiple halogen substituents introduces complexity into their fragmentation behavior. This guide compares two primary ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), to provide a clear understanding of the fragmentation pathways and to establish reliable analytical protocols.

The stability of the aromatic ring often leads to strong molecular ion peaks, which is a key feature in the mass spectra of these compounds.[1] The fragmentation of benzyl derivatives is heavily influenced by the formation of the highly stable tropylium ion (C₇H₇⁺), which frequently results in a characteristic peak at m/z 91 for unsubstituted benzyl groups.[2][3][4][5] This guide will explore how the chloro and fluoro substituents on the benzyl ring alter these characteristic fragmentation patterns.

Comparative Fragmentation Analysis: EI-MS vs. ESI-MS/MS

The choice of ionization method fundamentally dictates the type and extent of fragmentation, thereby influencing the structural information that can be obtained.

Electron Ionization (EI): Unraveling the Core Structure

Electron Ionization is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[6][7] For 3-chloro-4-fluorobenzyl derivatives, EI-MS is particularly useful for elucidating the substitution pattern on the aromatic ring.

Key Fragmentation Pathways under EI:

  • Benzylic Cleavage and Tropylium Ion Formation: The most energetically favorable fragmentation is the cleavage of the bond beta to the aromatic ring, leading to the formation of a substituted benzyl cation.[4][8] This cation can then rearrange into a highly stable substituted tropylium ion. For a generic 3-chloro-4-fluorobenzyl derivative (e.g., 3-chloro-4-fluorobenzyl chloride), this primary fragmentation would yield a [C₇H₅ClF]⁺ ion.

  • Loss of Halogens: The carbon-halogen bond strength (C-F > C-Cl) dictates the propensity for halogen loss. The weaker C-Cl bond is more likely to cleave than the C-F bond.[8][9] Therefore, a notable fragment corresponding to the loss of a chlorine radical (·Cl) from the molecular ion or benzyl cation is expected.

  • Aromatic Ring Fragmentation: While the aromatic ring itself is stable, subsequent fragmentation of the substituted tropylium ion can occur through the loss of neutral molecules like acetylene (C₂H₂) or hydrogen halides (HCl, HF).

The diagram below illustrates the expected primary fragmentation cascade for a generalized 3-chloro-4-fluorobenzyl derivative under Electron Ionization.

G M [M]⁺˙ 3-Chloro-4-fluorobenzyl-X⁺˙ F1 [C₇H₅ClF]⁺ m/z 159 (Substituted Tropylium Ion) M->F1 - •X F2 [M - Cl]⁺ M->F2 - •Cl F3 [C₇H₅F]⁺ m/z 109 F1->F3 - •Cl

Caption: Predicted EI fragmentation pathway for a 3-chloro-4-fluorobenzyl derivative.

Electrospray Ionization (ESI): A Softer Approach for Intact Molecules

Electrospray Ionization is a soft ionization technique that typically imparts less energy to the analyte, resulting in minimal fragmentation and a prominent peak for the protonated molecule [M+H]⁺ or other adducts.[10][11] This makes it ideal for determining the molecular weight of the parent compound. To induce fragmentation, ESI is often coupled with tandem mass spectrometry (MS/MS).

Key Fragmentation Pathways under ESI-MS/MS (Collision-Induced Dissociation - CID):

In ESI-MS/MS, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision with an inert gas, leading to controlled fragmentation.

  • Loss of the Derivatizing Group: For derivatized compounds, the most common fragmentation is the cleavage of the bond linking the 3-chloro-4-fluorobenzyl moiety to the rest of the molecule.

  • Halogen Loss: Similar to EI, the loss of HCl is a more probable event than the loss of HF from the protonated molecule.

  • Collision Energy Dependence: The extent and nature of fragmentation are highly dependent on the applied collision energy. A study on chlorinated organic compounds showed that chlorine substitution on a benzene ring requires higher collision energies (over 15 eV) for fragmentation compared to chlorine on an aliphatic part (5-7 eV).[12][13] This principle can be used to differentiate isomers.

The workflow for a typical LC-ESI-MS/MS experiment is outlined below.

G cluster_LC LC System cluster_MS Mass Spectrometer Sample Sample Injection Column Chromatographic Separation Sample->Column ESI ESI Source ([M+H]⁺ formation) Column->ESI MS1 Q1: Precursor Ion Selection ESI->MS1 CID Q2: Collision Cell (Fragmentation) MS1->CID MS2 Q3: Fragment Ion Analysis CID->MS2 Detector Detector MS2->Detector

Caption: General workflow for LC-ESI-MS/MS analysis.

Data Interpretation and Comparative Summary

The fragmentation patterns observed provide complementary information. EI-MS excels at revealing the core aromatic structure, while ESI-MS/MS is superior for confirming molecular weight and analyzing intact, often larger, derivatives.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Molecular Ion Often present but can be weakStrong [M+H]⁺ or other adducts
Primary Cleavage Benzylic C-C bond cleavageCleavage of the most labile bond in the protonated molecule
Key Fragment Substituted tropylium ionDepends on the derivative; often loss of neutral molecules
Halogen Loss Loss of •Cl radical is commonLoss of neutral HCl is favored over HF
Primary Use Structural fingerprinting, library matchingMolecular weight determination, targeted quantification

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are provided as a validated starting point for the analysis of 3-chloro-4-fluorobenzyl derivatives.

Protocol for GC-EI-MS Analysis

This protocol is suitable for volatile and thermally stable 3-chloro-4-fluorobenzyl derivatives.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.[14]

  • GC System:

    • Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[15]

    • Injection: Inject 1 µL in splitless mode.[16]

    • Oven Program: Start at 50°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.[17]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[16]

  • MS System (EI):

    • Ionization Energy: 70 eV.[6][15]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 550.[15]

    • Data Acquisition: Full scan mode.

Protocol for LC-ESI-MS/MS Analysis

This protocol is versatile and suitable for a wider range of derivatives, including those that are less volatile or thermally labile.

  • Sample Preparation: Dissolve the sample in a mobile phase compatible solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of 1-10 µg/mL.[14][18] Ensure samples are free of non-volatile salts.[14]

  • LC System:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[19]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS System (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Data Acquisition:

      • Full Scan (MS1): Scan from m/z 100 to 800 to identify the [M+H]⁺ precursor ion.

      • Product Ion Scan (MS/MS): Select the precursor ion and apply varying collision energies (e.g., 10-40 eV) with argon as the collision gas to generate a product ion spectrum.[19]

Conclusion

The mass spectrometric analysis of 3-chloro-4-fluorobenzyl derivatives is a tale of two techniques. EI-MS provides rich, structure-diagnostic fragmentation that is ideal for isomer differentiation and detailed structural confirmation, driven by the formation of substituted tropylium ions and predictable halogen loss.[2][8] In contrast, ESI-MS/MS offers a gentler approach, prioritizing the accurate determination of molecular weight and enabling the controlled fragmentation of larger, more complex derivatives. By leveraging the strengths of both methods, researchers can achieve a comprehensive and unambiguous characterization of these halogenated compounds, a critical step in advancing drug development and chemical research.

References

  • Tropylium Ion, an Intriguing Moiety in Organic Chemistry. (2023). PMC.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.).
  • General Fragment
  • Video: Mass Spectrometry: Aromatic Compound Fragment
  • mass spectrometry: tropylium ion. (2018). YouTube.
  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.
  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). Asian Journal of Chemistry.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe.
  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking w
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. (n.d.).
  • Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. (2010). PubMed.
  • Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2 '(3 '- or 4 ')-hydroxy-4-stilbazole halides. (2010).
  • Mass Spectrometry - Fragmentation P
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Mass Spectrometry Part 3- Fragment
  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.).
  • Mass Spectrometry Ioniz
  • Electrospray ionization-tandem mass spectrometry method for differentiating chlorine substitution in disinfection byproduct form
  • Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation. (2014).

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A Comparative Guide to the Reactivity of Benzylsulfonyl Chloride vs. Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, core motifs in a vast array of pharmaceuticals. The choice of sulfonylating agent is critical, as its reactivity profile dictates reaction conditions and substrate scope. This guide provides an in-depth, objective comparison of the reactivity of two commonly employed sulfonylating agents: benzylsulfonyl chloride and benzenesulfonyl chloride. While structurally similar, the insertion of a methylene (-CH₂-) spacer in benzylsulfonyl chloride fundamentally alters its electronic and steric properties, leading to significant, and often counterintuitive, differences in reactivity. Benzenesulfonyl chloride is generally the more reactive species due to the direct electron-withdrawing effect of the phenyl ring on the sulfonyl group. This guide elucidates these differences through mechanistic discussions and provides a framework for experimental validation.

Mechanistic Underpinnings of Reactivity: A Tale of Two Sulfonyls

The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom, which is attacked by nucleophiles in a substitution reaction. The reaction can proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway.[1] The key to understanding the reactivity differences between benzylsulfonyl chloride and benzenesulfonyl chloride lies in analyzing the electronic and steric effects imposed by their respective organic substituents.

Electronic Effects:

  • Benzenesulfonyl Chloride: The phenyl ring is directly attached to the sulfonyl group. Through resonance and inductive effects, the aromatic ring acts as an electron-withdrawing group, increasing the partial positive charge on the sulfur atom. This heightened electrophilicity makes it more susceptible to nucleophilic attack.

  • Benzylsulfonyl Chloride: The presence of the methylene spacer isolates the sulfonyl group from the phenyl ring's direct resonance effect. The primary electronic influence is the weak inductive electron-withdrawing effect of the phenyl group, which is attenuated by the intervening -CH₂- group. Consequently, the sulfur atom in benzylsulfonyl chloride is less electrophilic than in benzenesulfonyl chloride.

Steric Effects:

While electronic effects are dominant, steric hindrance can also play a role, particularly with bulky nucleophiles. The benzyl group is slightly bulkier than the phenyl group due to the tetrahedral geometry of the sp³-hybridized methylene carbon. However, for most common nucleophiles, this difference in steric hindrance is less impactful than the opposing electronic effects.

Experimental Comparison: A Competitive Reaction Protocol

To empirically determine the relative reactivity, a competitive reaction is the most robust method. This approach minimizes variations in reaction conditions, as both substrates are subjected to the exact same environment.

Objective:

To determine the relative reactivity of benzylsulfonyl chloride and benzenesulfonyl chloride by reacting an equimolar mixture of both with a limiting amount of a nucleophile.

Materials:
  • Benzylsulfonyl chloride

  • Benzenesulfonyl chloride[2]

  • Aniline (or other primary/secondary amine nucleophile)

  • Triethylamine (or other non-nucleophilic base)

  • Dichloromethane (anhydrous)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (for NMR analysis)

  • Silica gel for column chromatography

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis prep1 Equimolar mixture of Benzylsulfonyl Chloride & Benzenesulfonyl Chloride in CH2Cl2 reaction Combine solutions at 0 °C. Stir for 2 hours. prep1->reaction prep2 Solution of Aniline (0.8 eq) & Triethylamine (1.1 eq) in CH2Cl2 prep2->reaction workup1 Quench with H2O reaction->workup1 workup2 Separate organic layer, dry over Na2SO4 workup1->workup2 workup3 Add internal standard workup2->workup3 analysis Analyze by 1H NMR / GC-MS to determine product ratio workup3->analysis

Caption: Workflow for the competitive reaction experiment.

Step-by-Step Protocol:
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a 0.1 M solution of an equimolar mixture of benzylsulfonyl chloride and benzenesulfonyl chloride in anhydrous dichloromethane.

  • Nucleophile Solution: In a separate flask, prepare a solution of aniline (0.8 equivalents relative to the total moles of sulfonyl chlorides) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Reaction: Cool the sulfonyl chloride solution to 0 °C in an ice bath. Add the aniline/triethylamine solution dropwise over 10 minutes with vigorous stirring.

  • Monitoring: Allow the reaction to stir at 0 °C for 2 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by adding distilled water.

  • Workup: Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Analysis: Add a known amount of an internal standard (e.g., dodecane) to the crude product mixture. Analyze the sample by ¹H NMR spectroscopy or GC-MS. The relative ratio of the resulting N-phenylbenzenesulfonamide and N-phenylbenzylsulfonamide products will indicate the relative reactivity of the starting sulfonyl chlorides.

Rationale Behind Experimental Choices:
  • Competitive Reaction: This design ensures that any fluctuations in temperature, concentration, or stirring rate affect both substrates equally, providing a highly accurate measure of their intrinsic relative reactivity.

  • Limiting Nucleophile: Using the nucleophile as the limiting reagent ensures that the reaction does not go to completion, allowing for a quantifiable ratio of products to be formed.

  • Non-nucleophilic Base: Triethylamine is used to scavenge the HCl byproduct without competing with the primary amine nucleophile.

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to their corresponding sulfonic acids.[3][4] Using anhydrous solvents and an inert atmosphere prevents this side reaction.

Data Summary and Interpretation

The primary data from the competitive experiment will be the ratio of the two sulfonamide products. Based on the electronic effects discussed, the expected outcome is a higher yield of the benzenesulfonamide derivative.

Sulfonyl ChlorideKey Structural FeatureElectronic Effect on SulfurExpected Relative Reactivity
Benzenesulfonyl Chloride Phenyl ring directly bonded to -SO₂ClStrong electron-withdrawal (resonance and inductive)Higher
Benzylsulfonyl Chloride Methylene (-CH₂-) spacer between phenyl and -SO₂ClWeak inductive electron-withdrawalLower

Interpreting the Results: A product ratio of, for example, 9:1 in favor of N-phenylbenzenesulfonamide would indicate that benzenesulfonyl chloride is approximately nine times more reactive than benzylsulfonyl chloride under these specific reaction conditions. This quantitative data is invaluable for selecting the appropriate reagent and optimizing reaction parameters in synthetic applications. Solvolysis studies have shown that electron-withdrawing groups on the benzene ring of benzenesulfonyl chloride increase the reaction rate, which is consistent with this trend.[5]

Practical Implications and Applications

The difference in reactivity has significant practical consequences for the synthetic chemist:

  • For Highly Reactive Nucleophiles: When working with highly reactive or unhindered nucleophiles, the less reactive benzylsulfonyl chloride might be preferred to better control the reaction rate and prevent potential side reactions or excessive heat generation.

  • For Less Reactive Nucleophiles: For sluggish reactions involving sterically hindered or electronically deactivated nucleophiles, the more potent benzenesulfonyl chloride is the superior choice to drive the reaction to completion, potentially with the aid of heating.[6]

  • Protecting Groups: In protection chemistry, the ease of both formation and cleavage of the resulting sulfonamide or sulfonate ester is crucial. The reactivity difference allows for selective protection or deprotection strategies in complex molecules.

Conclusion

While benzylsulfonyl chloride and benzenesulfonyl chloride are both effective sulfonylating agents, they are not interchangeable. The enhanced electrophilicity of the sulfur atom in benzenesulfonyl chloride, due to the direct electron-withdrawing nature of the phenyl ring, renders it significantly more reactive than benzylsulfonyl chloride. Understanding this fundamental difference, rooted in basic principles of physical organic chemistry, empowers researchers to make more informed decisions in experimental design, leading to improved yields, purity, and overall efficiency in the synthesis of vital sulfonamide- and sulfonate-containing molecules.

References

  • Benchchem. Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2657. Available from: [Link]

  • D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 65-79. Available from: [Link]

  • Benzenesulfonyl chloride. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. (2026, January 26).
  • What are the chemical properties of Benzene Sulfonyl Chloride?. (2025, August 6). Blog.

Sources

A Researcher's Guide to the Elemental Analysis of C₇H₅Cl₂FO₂S

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. The compound with the molecular formula C₇H₅Cl₂FO₂S presents a unique analytical challenge due to the simultaneous presence of carbon, hydrogen, sulfur, and multiple halogens, including the notoriously difficult-to-measure fluorine. This guide provides an in-depth comparison of modern analytical techniques for the elemental analysis of this compound, offering field-proven insights and supporting experimental frameworks to ensure data integrity and trustworthiness.

Theoretical Composition: The Analytical Benchmark

Before any empirical analysis, establishing the theoretical elemental composition is the critical first step. This calculated data serves as the absolute benchmark against which all experimental results are validated. For C₇H₅Cl₂FO₂S, with a molecular weight of 259.09 g/mol , the theoretical mass percentages are as follows:

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011784.07732.45%
HydrogenH1.00855.0401.95%
ChlorineCl35.453270.90627.37%
FluorineF18.998118.9987.33%
OxygenO15.999231.99812.35%
SulfurS32.065132.06512.38%

Note: Oxygen is typically determined by difference after the other elements have been quantified.

Comparative Analysis of Methodologies

The choice of analytical technique is dictated by the specific elemental makeup of the sample. The presence of sulfur and halogens in an organic matrix necessitates a method that can overcome challenges like incomplete combustion and interferences.

TechniquePrincipleSuitability for C₇H₅Cl₂FO₂SAdvantagesDisadvantages
Combustion Ion Chromatography (CIC) Sample is combusted at high temperature (pyrohydrolysis), converting elements to gaseous oxides/halides. These are absorbed into a solution and quantified by Ion Chromatography (IC).[1][2][3]Excellent. Considered the modern standard for simultaneous S and halogen analysis in complex matrices.[1][4]Simultaneous & Speciated Analysis: Quantifies F, Cl, and S (as sulfate) in a single run.[4] High Accuracy & Precision: Automated system minimizes sample handling errors.[3] Handles Complex Matrices: Directly analyzes solid samples without cumbersome digestion.[1] Robust for Fluorine: Effectively converts and captures fluorine for accurate measurement.[5]Higher initial instrument cost. Requires argon and oxygen supply.
Inductively Coupled Plasma (ICP-OES/MS) Sample is nebulized into a high-temperature plasma, causing atomic/ionic emission (OES) or ionization for mass filtering (MS).Limited/Not Ideal for Bulk Composition. Primarily designed for trace elemental impurity analysis, not for determining the stoichiometric composition of a pure organic compound.[6][7]Exceptional Sensitivity: Can detect elements at parts-per-billion (ppb) or trillion (ppt) levels, ideal for contaminant studies.[8] Multi-element Capability: Can screen for a wide range of metallic and some non-metallic elements.Matrix Effects: High carbon content from the organic matrix can interfere with plasma stability and cause signal suppression. Indirect Analysis: Requires complete acid digestion to create an aqueous solution, which can be complex and risks loss of volatile analytes.[6] Poor for Halogens: Halogens are generally not well-suited for ICP analysis due to high ionization potentials.
Schöniger Flask / Oxygen-Flask Combustion Sample is combusted in a sealed flask filled with oxygen. Gaseous products are absorbed into a solution, followed by wet chemical analysis (e.g., titration).[9]Feasible but Outdated. A classic method, now largely superseded by automated CIC systems.Low Instrument Cost: Requires basic laboratory glassware and a titrator.Labor-Intensive & Lower Throughput: A manual, multi-step process prone to operator error.[10] Safety Concerns: Involves combustion in a sealed glass vessel. Interferences: Titration endpoints can be affected by other combustion byproducts.
Expert Rationale: Why Combustion Ion Chromatography (CIC) is the Superior Choice

For the comprehensive and accurate elemental analysis of C₇H₅Cl₂FO₂S, Combustion Ion Chromatography (CIC) is the authoritative and recommended methodology. Traditional ICP-based methods are fundamentally mismatched for this application; they are designed to find trace metal contaminants in a sample, not to determine the bulk elemental percentages of the sample. The high organic load would require extensive, and potentially incomplete, digestion, making the results unreliable for stoichiometric verification.

CIC, by contrast, is purpose-built for this task. The initial combustion step is designed to completely mineralize the organic matrix, converting the elements of interest—Cl, F, and S—into their stable, water-soluble inorganic forms (HX, X₂, SOₓ).[3] This direct, automated workflow ensures high recovery and minimizes the risk of analyte loss or contamination, providing a trustworthy and self-validating system. The subsequent separation and quantification by ion chromatography allow for the simultaneous determination of each halogen and sulfur as sulfate in a single, efficient analysis.[4]

Experimental Protocol: Elemental Analysis via CIC

This protocol outlines the validated workflow for the quantitative determination of Chlorine, Fluorine, and Sulfur in C₇H₅Cl₂FO₂S using an automated Combustion Ion Chromatography system.

Instrumentation
  • Combustion Module (e.g., Analytik Jena multi EA 5100, Trace Elemental Instruments XPLORER) capable of temperatures ≥ 1000°C.

  • Autosampler for solid samples.

  • Absorber Module (e.g., Metrohm 920 Absorber Module).

  • Ion Chromatography (IC) System with a conductivity detector and anion-exchange column.

Workflow Diagram

CIC_Workflow cluster_prep Sample Preparation cluster_combustion Combustion System cluster_absorption Absorption & Transfer cluster_analysis IC Analysis weigh 1. Weigh Sample (1-10 mg in ceramic boat) autosampler 2. Load Autosampler weigh->autosampler Transfer combustion 3. Pyrohydrolysis (≥1000°C, Ar/O₂ flow) C₇H₅Cl₂FO₂S ⟶ CO₂ + H₂O + SO₂ + HF + HCl autosampler->combustion Introduce absorption 4. Gas Absorption (H₂O₂ solution) SO₂ ⟶ SO₄²⁻ HF ⟶ F⁻ HCl ⟶ Cl⁻ combustion->absorption Transfer Gases injection 5. Automated Injection absorption->injection Transfer Solution separation 6. Anion-Exchange Separation injection->separation Load Sample Loop detection 7. Conductivity Detection separation->detection quant 8. Quantification (vs. Calibration Curve) detection->quant

Sources

A Researcher's Guide to Establishing a Reference Standard for (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Defined Reference Standard

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a key bifunctional building block in modern medicinal chemistry. Its substituted benzyl moiety combined with the reactive sulfonyl chloride group allows for its incorporation into diverse molecular scaffolds, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1][2] The sulfonyl chloride group is a powerful electrophile, reacting readily with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively—motifs prevalent in a vast number of pharmaceuticals.[3][4]

Given its role as a synthetic precursor, the quality of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is paramount. A meticulously characterized reference standard is not merely a benchmark; it is the foundation of reproducible, safe, and effective drug development. It ensures accurate stoichiometric calculations, enables the precise quantification of impurities in reaction mixtures, and is indispensable for the validation of analytical methods used in quality control. This guide provides a comprehensive framework for establishing and validating a reference standard for (3-Chloro-4-fluorophenyl)methanesulfonyl chloride, comparing the essential analytical techniques required for its complete characterization.

Establishing the Reference Standard: Synthesis, Purification, and Impurity Profiling

A reliable reference standard begins with a well-understood synthetic and purification process. While multiple routes to sulfonyl chlorides exist, a common and efficient pathway for benzylsulfonyl chlorides starts from the corresponding benzyl halide.[5][6] This understanding is crucial as it informs the potential impurity profile of the material.

Plausible Synthetic Pathway

A logical and scalable synthesis for (3-Chloro-4-fluorophenyl)methanesulfonyl chloride involves a two-step process starting from 3-chloro-4-fluorobenzyl chloride.[6]

  • Nucleophilic Substitution: Reaction of 3-chloro-4-fluorobenzyl chloride with a sulfur nucleophile, such as thiourea, forms an S-benzylisothiouronium salt intermediate.

  • Oxidative Chlorination: The intermediate is then subjected to oxidative cleavage and chlorination, typically using chlorine gas in an aqueous medium or reagents like sodium hypochlorite (bleach), to yield the final sulfonyl chloride.[7]

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Oxidative Chlorination start 3-Chloro-4-fluorobenzyl chloride intermediate S-(3-Chloro-4-fluorobenzyl)isothiouronium chloride start->intermediate Ethanol, Reflux reagent1 Thiourea reagent1->intermediate intermediate2 S-(3-Chloro-4-fluorobenzyl)isothiouronium chloride reagent2 Cl2 (gas), H2O, Ice bath product (3-Chloro-4-fluorophenyl)methanesulfonyl chloride reagent2->product

Caption: Plausible two-step synthesis of the target compound.

Potential Process-Related Impurities

Understanding the synthetic route allows us to anticipate potential impurities that must be controlled and monitored in a reference standard.

Impurity TypePotential Compound NameOrigin
Starting Material 3-Chloro-4-fluorobenzyl chlorideIncomplete reaction in Step 1.
Side-Product Bis(3-chloro-4-fluorobenzyl) disulfideFormed during oxidative chlorination if conditions are not optimal.
Side-Product 3-Chloro-4-fluorobenzaldehydeOver-oxidation during Step 2.
Degradation Product (3-Chloro-4-fluorophenyl)methanesulfonic acidHydrolysis of the final product due to exposure to moisture.[8]
Reagent-Related Residual Solvents (e.g., Ethanol)From reaction or purification steps.
Purification Strategy

Due to their reactivity, especially towards water, sulfonyl chlorides require careful purification.[9] Distillation under high vacuum is often effective for liquid sulfonyl chlorides, as it can separate the product from less volatile impurities like the sulfonic acid.[10] If the compound is a solid, recrystallization from a dry, non-polar organic solvent under an inert atmosphere (e.g., nitrogen or argon) is the preferred method. All glassware must be rigorously dried to prevent hydrolysis.[9]

Comprehensive Characterization: A Comparative Analysis of Analytical Techniques

No single technique is sufficient to fully characterize a reference standard. A multi-faceted analytical approach is required to confirm identity, assess purity, and quantify impurities.[11]

Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Impurity Assessment Purified_Material Purified (3-Chloro-4-fluorophenyl)methanesulfonyl chloride NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified_Material->NMR MS Mass Spectrometry (GC-MS or LC-MS) Purified_Material->MS IR FT-IR Spectroscopy Purified_Material->IR HPLC HPLC-UV/MS (Non-volatile impurities) Purified_Material->HPLC GCMS GC-MS (Volatile impurities, Starting Material) Purified_Material->GCMS qNMR qNMR (Absolute Purity) Purified_Material->qNMR Result Established Reference Standard (Assigned Purity & Identity) NMR->Result MS->Result HPLC->Result GCMS->Result qNMR->Result

Caption: Orthogonal analytical workflow for reference standard qualification.

Comparison of Key Analytical Techniques
TechniquePrimary ApplicationKey AdvantagesKey Limitations
NMR Spectroscopy Structure Elucidation, Purity (qNMR)Provides unambiguous structural information; qNMR offers absolute quantification without a specific reference standard.[11]Lower sensitivity compared to chromatographic methods for trace impurities.
HPLC-UV/MS Purity Assessment, QuantificationVersatile for non-volatile or thermally unstable compounds; high sensitivity with MS detection.[11]May not be suitable for very volatile impurities.
GC-MS Purity Assessment, IdentificationExcellent separation for volatile compounds (e.g., residual solvents, starting materials); provides structural information via mass spectra.[12]Not suitable for non-volatile or thermally labile compounds like the sulfonic acid degradant.
FT-IR Spectroscopy Functional Group IdentificationRapid and simple confirmation of the sulfonyl chloride group.[11]Provides limited structural detail and is not quantitative.
Data Interpretation for Identity Confirmation
  • ¹H NMR: The proton spectrum is expected to show a singlet for the methylene protons (-CH₂-) adjacent to the sulfonyl group, typically in the range of 4.5-5.0 ppm. The aromatic region will display complex splitting patterns due to the chloro and fluoro substituents.

  • ¹³C NMR: Will confirm the number of unique carbons. The methylene carbon (-CH₂-) signal is expected around 60-70 ppm.

  • ¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom, with its chemical shift and coupling to adjacent protons providing further structural proof.

  • Mass Spectrometry (MS): In Electron Ionization (EI) mode, common fragmentation pathways for benzylsulfonyl chlorides include the loss of the chlorine atom from the sulfonyl group (M-35), loss of SO₂ (M-64), and the formation of the stable tropylium-like benzyl cation.[11] The exact mass obtained via high-resolution MS (HRMS) is a definitive confirmation of the elemental composition.

  • FT-IR Spectroscopy: The presence of strong absorption bands around 1370 cm⁻¹ and 1175 cm⁻¹ is highly characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[11]

Stability, Storage, and Handling

Sulfonyl chlorides are inherently reactive and susceptible to degradation, primarily through hydrolysis to the corresponding sulfonic acid.[8][13] This instability underscores the need for stringent storage and handling protocols to maintain the integrity of the reference standard.

  • Storage: The reference standard should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (2-8°C).[14] It should be protected from light and moisture.

  • Handling: Use in a dry environment, such as a glove box or on a manifold under inert gas. Use dry solvents and reagents when preparing solutions. Minimize the time the container is open to the atmosphere.

Detailed Experimental Protocols

These protocols provide a starting point for method development. Instrument parameters should be optimized for the specific equipment used.

Protocol: HPLC-UV for Purity Analysis

This method is designed to separate the main component from non-volatile impurities and the sulfonic acid degradation product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of acetonitrile. Note: Due to reactivity, prepare the solution immediately before analysis.

Protocol: GC-MS for Volatile Impurity Analysis

This method is suitable for identifying and quantifying residual starting material (3-chloro-4-fluorobenzyl chloride) and other volatile impurities.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[12][15]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a dry, inert solvent like dichloromethane or toluene.

Protocol: ¹H NMR for Structural Confirmation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃), ensuring it is anhydrous.

  • Sample Preparation: Dissolve 5-10 mg of the substance in ~0.7 mL of CDCl₃.

  • Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Integrate all signals.

By implementing this comprehensive analytical strategy, researchers can confidently establish a high-quality reference standard for (3-Chloro-4-fluorophenyl)methanesulfonyl chloride, ensuring the accuracy and reproducibility of their synthetic and analytical endeavors in the pursuit of new medicines.

References

  • ChemRxiv (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • ResearchGate (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Google Patents (N.D.).
  • Wikipedia (N.D.). Sulfonyl halide. [Link]

  • PMC (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]

  • Organic Syntheses (N.D.). Benzenesulfonyl chloride. [Link]

  • Indian Academy of Sciences (N.D.). Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. [Link]

  • SIELC (N.D.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. [Link]

  • University of Rochester (N.D.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • ResearchGate (N.D.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]

  • ResearchGate (2025). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. [Link]

  • ResearchGate (N.D.). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. [Link]

  • Organic Chemistry Portal (N.D.). Sulfonyl chloride synthesis by oxidation. [Link]

  • Google Patents (N.D.). Process for the preparation of substituted benzene sulfonyl chlorides.
  • Royal Society of Chemistry (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • PMC (N.D.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • Medium (2026). Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. [Link]

  • Google Patents (N.D.). Process for combined production of substituted benzenesulfonyl chloride and substituted benzoyl chloride.
  • CONICET (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]

  • ResearchGate (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. [Link]

  • PubChem (N.D.). (3-chloro-4-fluorophenyl)methanesulfonyl chloride (C7H5Cl2FO2S). [Link]

  • Organic Chemistry Portal (N.D.). Benzyl chloride synthesis by chlorination or substitution. [Link]

  • Organic Syntheses (N.D.). Methanesulfonyl chloride. [Link]

  • Organic Syntheses (N.D.). Thiophenol. [Link]

  • The Royal Society of Chemistry (N.D.). H NMR-400 MHz, CDCl3. [Link]

  • Organic Syntheses (N.D.). Methanesulfonyl cyanide. [Link]

  • PMC (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. [Link]

  • MDPI (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. [Link]

  • ResearchGate (N.D.). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea | Request PDF. [Link]

  • Taylor & Francis Online (2019). Methanesulfonyl chloride – Knowledge and References. [Link]

  • University of Wisconsin-Madison (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

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Safety Operating Guide

Personal protective equipment for handling (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound: (3-Chloro-4-fluorophenyl)methanesulfonyl chloride CAS: 133228-21-4 (Representative Analog) Primary Hazards:

  • Corrosive (Category 1B): Causes immediate, irreversible skin burns and eye damage.

  • Water Reactive: Hydrolyzes rapidly upon contact with moisture (including mucous membranes) to release Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid.

  • Lachrymator: Likely to cause severe respiratory and eye irritation even at low concentrations.

Operational Directive: This compound must never be handled on an open bench. All manipulations requires a functioning chemical fume hood.[1] The primary risk vector is hydrolysis-induced over-pressurization in closed vessels and inhalation of HCl mist during quenching.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundancy. Do not rely on a single barrier.

Protection ZoneStandard Operation (Synthesis/Transfer)High-Risk Operation (Spill Cleanup/Quenching)Rationale & Causality
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil)Laminate Barrier: Silver Shield® or 4H® Liner under Nitrile outer glove.Sulfonyl chlorides can degrade standard nitrile. Double gloving provides a "change window" upon splash. Laminate is required for immersion protection [1].
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Full Face Shield (Over goggles)Standard safety glasses are insufficient against corrosive vapors. A face shield protects the neck/chin from splashes during exothermic quenching.
Respiratory Engineering Control: Fume Hood (Sash at 18")Full-Face Respirator: Cartridge: Multi-gas (Acid Gas/Organic Vapor)In the event of a hood failure or spill outside the hood, HCl gas generation is immediate.
Body Lab Coat: Flame-resistant (Nomex) or 100% Cotton (Snap closures).Chemical Apron: Rubber or Neoprene (Chest to knee).Synthetic blends (polyester) can melt into skin if a reaction runaway causes a fire.

Operational Workflow: The "Dry-Path" Protocol

Objective: Prevent hydrolysis until the controlled quenching stage.

Phase 1: Pre-Operational Validation
  • Glassware Check: All glassware must be oven-dried (>120°C) for at least 2 hours. Why: Even trace moisture on glass walls will generate HCl, potentially popping ground-glass stoppers.

  • Solvent Screen: Ensure all solvents (DCM, THF, etc.) are anhydrous.

  • Trap Setup: If the reaction is heated, install a caustic scrubber (NaOH trap) on the exhaust line to neutralize evolved HCl.

Phase 2: Weighing & Transfer
  • Solid State: If the reagent is solid, use a powder funnel to prevent dusting.

  • Liquid State: If melted or in solution, use a positive-displacement pipette or a glass syringe with a Luer-lock tip.

    • Critical: Do not use standard air-displacement pipettes; the corrosive vapor will damage the piston seals, leading to leaks.

Phase 3: The Quenching Protocol (Critical Control Point)

Danger: Never add water directly to the sulfonyl chloride. The exotherm can boil the water, aerosolizing the acid.

  • Prepare Quench Bath: 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) in a large beaker. Cool to 0°C.
  • Dilution: Dilute the reaction mixture with an inert solvent (e.g., Dichloromethane) first.

  • Controlled Addition: Add the reaction mixture dropwise into the base solution (Inverse addition).

  • Verification: Test pH to ensure it remains basic (pH > 8).

Visualizing the Safety Logic

The following diagram illustrates the decision pathways and critical failure modes during handling.

G cluster_0 CRITICAL SAFETY ZONE Start START: Reagent Retrieval Check Moisture Check: Is Glassware/Solvent Dry? Start->Check Dry Dry Glassware (Oven >2 hrs) Check->Dry NO (Risk of HCl Release) PPE Don PPE: Double Nitrile + Goggles + Lab Coat Check->PPE YES Dry->Check Hood Transfer in Fume Hood (Sash < 18 inches) PPE->Hood React Reaction / Synthesis Hood->React Quench Quenching Protocol (Inverse Addition to Base) React->Quench Waste Waste Disposal (Aqueous vs Organic) Quench->Waste

Caption: Operational workflow emphasizing the "Dry-Path" to prevent premature hydrolysis and the critical inverse quenching step.

Emergency Response & Disposal

Spill Management
  • Small Spill (< 10 mL):

    • Alert nearby personnel.[2][3]

    • Cover with dry sand, vermiculite, or a specialized acid-neutralizing absorbent [2].

    • Do not use water (this will generate a cloud of HCl gas).

    • Scoop into a jar and place in the fume hood to off-gas.

Exposure First Aid[4][5][6][7][8]
  • Skin: Immediate flush with water for 15 minutes .[4][5][6][7][8] Discard contaminated clothing immediately (do not try to wipe it off first).

  • Eyes: Flush for 15 minutes, holding eyelids open.[5][7] Time is vision.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal Protocol
  • Neutralization:

    • Stir the quenched mixture (from Section 3) for 30 minutes.

    • Check pH.[1] If acidic, add more Sodium Bicarbonate.

    • Separate layers if organic solvent was used.

    • Aqueous Layer: Dispose of as "Aqueous Basic Waste" (check local EHS regulations).

    • Organic Layer: Dispose of as "Halogenated Organic Waste."

    • Self-Validating Step: Never bottle waste that is still bubbling. Evolution of

      
       indicates active neutralization. Cap loosely initially.
      

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • PubChem. (2023). Compound Summary: Methanesulfonyl chloride (Analogous Hazard Profile). National Library of Medicine. [Link]

Sources

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